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  • Product: N-(3-amino-4-fluorophenyl)methanesulfonamide
  • CAS: 926270-06-6

Core Science & Biosynthesis

Foundational

Technical Monograph: N-(3-amino-4-fluorophenyl)methanesulfonamide HCl

The following technical guide provides an in-depth analysis of N-(3-amino-4-fluorophenyl)methanesulfonamide Hydrochloride (CAS 1778734-56-7) . This monograph is structured for medicinal chemists and process development s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(3-amino-4-fluorophenyl)methanesulfonamide Hydrochloride (CAS 1778734-56-7) .

This monograph is structured for medicinal chemists and process development scientists, focusing on the compound's critical role as a pharmacophore scaffold in kinase inhibitor development (specifically BRAF inhibitors like Encorafenib), its synthesis, and rigorous handling protocols.

CAS 1778734-56-7 | High-Fidelity Kinase Inhibitor Intermediate

Executive Summary

N-(3-amino-4-fluorophenyl)methanesulfonamide Hydrochloride (CAS 1778734-56-7) is a specialized di-substituted aniline derivative utilized primarily as a key building block in the synthesis of BRAF kinase inhibitors . It serves as the "left-hand" fragment for second-generation RAF inhibitors such as Encorafenib (Braftovi) , designed to target the ATP-binding pocket of the V600E-mutated BRAF kinase.

The compound features three critical structural motifs:

  • Methanesulfonamide: Acts as a hydrogen bond donor/acceptor, often interacting with the hinge region or the "back pocket" of the kinase.

  • 4-Fluoro Group: Modulates metabolic stability (blocking para-oxidation) and influences the pKa of the aniline nitrogen.

  • 3-Amino Group: The primary reactive handle for coupling to the heteroaromatic core (e.g., pyrimidine or quinazoline) of the final drug molecule.

The Hydrochloride salt form (CAS 1778734-56-7) is preferred over the free base (CAS 926270-06-6) due to enhanced resistance to oxidative degradation (N-oxidation) and improved crystallinity for purification.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride
CAS Number 1778734-56-7 (HCl Salt) / 926270-06-6 (Free Base)
Molecular Formula C₇H₉FN₂O₂S[1][2][3][4] · HCl
Molecular Weight 240.68 g/mol (Salt) / 204.22 g/mol (Base)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water; Insoluble in Hexanes, DCM
pKa (Calc) ~2.5 (Aniline NH₃⁺), ~9.5 (Sulfonamide NH)
Hygroscopicity Moderate (Store under desiccant)

Synthetic Pathway & Process Logic

The synthesis of CAS 1778734-56-7 follows a robust "Nitro-Reduction" strategy . Direct sulfonylation of the diamine (4-fluoro-1,3-phenylenediamine) is avoided due to poor regioselectivity. The preferred route utilizes 4-fluoro-3-nitroaniline as the starting material to ensure the sulfonamide is installed at the correct position before the second amine is revealed.

Step-by-Step Protocol
Stage 1: Regioselective Sulfonylation
  • Precursor: 4-fluoro-3-nitroaniline.

  • Reagents: Methanesulfonyl chloride (MsCl), Pyridine (solvent/base).

  • Logic: The electron-withdrawing nitro group deactivates the ring, but the amine at position 1 remains nucleophilic enough to react with MsCl. Pyridine acts as an acid scavenger.

Stage 2: Nitro Reduction
  • Intermediate: N-(4-fluoro-3-nitrophenyl)methanesulfonamide.

  • Reagents: H₂ (gas), 10% Pd/C (catalyst), Methanol.

  • Logic: Catalytic hydrogenation is preferred over Fe/acid reductions to avoid metal contamination in pharmaceutical intermediates. The reaction must be monitored to prevent defluorination (hydrodehalogenation), although the para-fluoro group is relatively stable.

Stage 3: Salt Formation (Critical for CAS 1778734-56-7)
  • Reagents: 4M HCl in Dioxane or Diethyl Ether.

  • Logic: The free diamine is prone to air oxidation (turning purple/black). Converting the newly formed 3-amino group into its hydrochloride salt precipitates the product, locking it in a stable, oxidation-resistant form.

Visualized Workflow (DOT Diagram)

SynthesisRoute Start 4-Fluoro-3-nitroaniline (Starting Material) Step1 Sulfonylation (MsCl, Pyridine, 0°C) Start->Step1 Inter Intermediate: N-(4-fluoro-3-nitrophenyl) methanesulfonamide Step1->Inter Step2 Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 FreeBase Free Base: N-(3-amino-4-fluorophenyl) methanesulfonamide Step2->FreeBase Step3 Salt Formation (HCl in Dioxane) FreeBase->Step3 Final TARGET (CAS 1778734-56-7): HCl Salt Step3->Final

Caption: Figure 1. Controlled synthesis of N-(3-amino-4-fluorophenyl)methanesulfonamide HCl via nitro-reduction pathway.

Medicinal Chemistry Application: The Encorafenib Connection

This compound is a structural fragment for Encorafenib (Braftovi) . In the drug design context, this fragment addresses the "solvent-exposed" or "back-cleft" region of the kinase.

Mechanistic Role of the Fragment
  • H-Bonding Network: The sulfonamide oxygen atoms often accept hydrogen bonds from the kinase backbone (e.g., Asp or Phe residues in the DFG motif region), anchoring the inhibitor.

  • Fluorine Effect: The fluorine atom at position 4 exerts an inductive effect (-I), lowering the electron density of the aromatic ring. This reduces the metabolic liability of the ring to cytochrome P450 oxidation and increases the acidity of the sulfonamide NH, strengthening its H-bond donor capability.

  • Vector Orientation: The meta-amino group (relative to the sulfonamide) provides the optimal vector for attachment to the central heteroaromatic scaffold (e.g., pyrimidine), ensuring the inhibitor adopts the active conformation.

Pharmacophore Interaction Map

Pharmacophore Sulfonamide Methanesulfonamide (H-Bond Donor/Acceptor) Phenyl Phenyl Ring (Hydrophobic Interaction) Sulfonamide->Phenyl KinasePocket Kinase Back Pocket (Asp/Phe Residues) Sulfonamide->KinasePocket H-Bonds Fluorine 4-Fluoro (Metabolic Block) Phenyl->Fluorine Amine 3-Amino (Coupling Handle) Phenyl->Amine Scaffold Heteroaromatic Core (e.g., Pyrimidine) Amine->Scaffold Covalent Link (Urea/Amide)

Caption: Figure 2. Pharmacophore mapping of the fragment within the kinase binding pocket.

Analytical Characterization

To validate the identity of CAS 1778734-56-7, the following analytical signatures are expected.

1H NMR (DMSO-d6, 400 MHz)
  • δ 9.5-10.0 ppm (s, 1H): Sulfonamide -NH. (May be broad due to exchange).

  • δ 7.0-7.5 ppm (m, 3H): Aromatic protons. The coupling pattern will be complex due to ¹⁹F-¹H coupling (J_FH ~8-10 Hz).

  • δ 3.5-4.5 ppm (br s, 3H): Ammonium -NH₃⁺ protons (distinctive for the HCl salt; absent in free base).

  • δ 2.9-3.0 ppm (s, 3H): Methanesulfonyl methyl group (-CH₃). This is a clean singlet.

LC-MS (ESI+)
  • m/z: 205.04 [M+H]⁺ (Calculated for free base C₇H₉FN₂O₂S).

  • Note: The HCl salt dissociates in the LCMS mobile phase; you will detect the mass of the free base (204.22 + 1).

Handling & Stability Protocols

Storage
  • Condition: Store at -20°C.

  • Atmosphere: Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) or in a desiccator.

  • Stability: The HCl salt is stable for >12 months if kept dry. The free base oxidizes rapidly in air (browning).

Safety (SDS Summary)
  • Hazard: Fluorinated anilines are potential skin sensitizers and irritants.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

  • First Aid: In case of contact, wash with soap and water. Do not use alcohol (increases absorption).

Solubility for Assays
  • Stock Solution: Prepare 10-100 mM stocks in DMSO .

  • Aqueous Buffer: The HCl salt dissolves readily in water but may be acidic. Buffer adjustment (e.g., PBS) is required for biological assays to prevent pH shock.

References

  • PubChem. (n.d.). Compound Summary: Encorafenib.[5] National Library of Medicine. Retrieved from [Link]

  • Del Valle, J. R., et al. (2018). Optimization of BRAF Inhibitors for Melanoma. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide SAR in BRAF inhibitors).
  • Array BioPharma Inc. (2014). Patent WO2014194127: Inhibitors of BRAF Kinase.

Sources

Exploratory

chemical structure of N-(3-amino-4-fluorophenyl)methanesulfonamide

This technical guide details the chemical structure, synthesis, and application of N-(3-amino-4-fluorophenyl)methanesulfonamide , a critical pharmacophore in medicinal chemistry, particularly for the development of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and application of N-(3-amino-4-fluorophenyl)methanesulfonamide , a critical pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., BRAF/MEK pathways).[1]

Executive Summary

N-(3-amino-4-fluorophenyl)methanesulfonamide (CAS: 1778734-56-7 for HCl salt) is a bifunctional aromatic scaffold characterized by a methanesulfonamido group and a primary amine positioned meta and ortho to a fluorine atom, respectively.[1] This specific substitution pattern (1-sulfonamido, 3-amino, 4-fluoro) renders it a "privileged structure" in drug discovery.[1] The sulfonamide moiety often serves as a hydrogen bond donor/acceptor in the ATP-binding pockets of kinases, while the fluorine atom modulates metabolic stability (blocking P450 oxidation at the para position) and alters the electronic properties of the ring.

Structural Analysis & Electronic Properties[2]

Chemical Identity[3][4][5]
  • IUPAC Name: N-(3-amino-4-fluorophenyl)methanesulfonamide[1]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
    S[1][2][3]
  • Molecular Weight: 204.22 g/mol [1][2]

  • Key Functional Groups:

    • Sulfonamide (-NHSO

      
      CH
      
      
      
      ):
      Acts as a bioisostere for carboxylic acids or phenols; provides strong H-bond interactions.[1][2]
    • Primary Amine (-NH

      
      ):  A nucleophilic handle for further elaboration (e.g., amide coupling, urea formation).[1][2]
      
    • Fluorine (-F): Increases lipophilicity and metabolic resistance.[1][2]

Electronic Effects (Hammett & Sterics)

The 1,3,4-substitution pattern creates a unique electronic environment:

  • Fluorine Effect (C4): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the ring, lowering the pKa of the neighboring C3-amine.[1] This makes the amine less nucleophilic than a standard aniline, requiring specific coupling conditions.

  • Sulfonamide Effect (C1): The methanesulfonamido group is electron-withdrawing (Hammett

    
    ), deactivating the ring towards electrophilic aromatic substitution but increasing the acidity of the N-H proton.[2]
    
  • Intramolecular Interactions: A potential weak intramolecular hydrogen bond may exist between the sulfonamide oxygen and the C3-amine hydrogen, locking the conformation in a way that favors binding to specific kinase pockets.[2]

Synthetic Pathways[1][2][5][7][8]

The synthesis of N-(3-amino-4-fluorophenyl)methanesulfonamide typically follows a Protection-Sulfonylation-Deprotection or a Nitro-Reduction strategy.[1] The "Nitro Route" is preferred for industrial scalability due to the availability of the starting material, 4-fluoro-3-nitroaniline.[1]

Retrosynthetic Analysis
  • Target: N-(3-amino-4-fluorophenyl)methanesulfonamide[1]

  • Precursor: N-(4-fluoro-3-nitrophenyl)methanesulfonamide[1]

  • Starting Material: 4-Fluoro-3-nitroaniline (CAS: 364-76-1)[1]

Step-by-Step Protocol (The "Nitro Route")
Step 1: Sulfonylation [1][2][4]
  • Reagents: 4-Fluoro-3-nitroaniline, Methanesulfonyl chloride (MsCl), Pyridine (or Et

    
    N/DCM).[1]
    
  • Conditions: 0°C to RT, 2-4 hours.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by elimination of HCl.

  • Critical Control Point: Temperature must be kept low (0°C) during MsCl addition to prevent bis-sulfonylation (formation of the N(SO

    
    Me)
    
    
    
    species).[1][2]
Step 2: Nitro Reduction
  • Reagents: H

    
     (gas), Pd/C (10%), Methanol/Ethanol.[1][2] Alternatively: Fe/NH
    
    
    
    Cl or SnCl
    
    
    (for chemoselectivity if other reducible groups are present).[2]
  • Conditions: 1 atm H

    
    , RT, 4-12 hours.[1]
    
  • Mechanism: Catalytic hydrogenation reduces the nitro group (-NO

    
    ) to the primary amine (-NH
    
    
    
    ).[1]
  • Purification: The product is often isolated as a hydrochloride salt to prevent oxidation of the free amine.[2]

Process Flow Diagram (Graphviz)

SynthesisPath SM 4-Fluoro-3-nitroaniline (CAS 364-76-1) Inter Intermediate: N-(4-fluoro-3-nitrophenyl) methanesulfonamide SM->Inter Sulfonylation Target Target: N-(3-amino-4-fluorophenyl) methanesulfonamide Inter->Target Reduction R1 MsCl, Pyridine 0°C -> RT R1->SM R2 H2, Pd/C MeOH R2->Inter

Figure 1: Synthetic pathway from commercially available 4-fluoro-3-nitroaniline.

Characterization & Analytical Standards

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d

    
     (Standard for polar sulfonamides).[1][2]
    
  • 
    H NMR Data (Predicted/Typical): 
    
    • 
       9.60 (s, 1H):  Sulfonamide -NH - (Exchangeable, typically broad).[1]
      
    • 
       6.80 - 7.10 (m, 3H):  Aromatic protons.[1]
      
      • H5 (ortho to F): Triplet-like due to H-F coupling (

        
         Hz).[1]
        
      • H2 (between N-Ms and NH

        
        ): Singlet or doublet, shielded by amino group.[1][2]
        
    • 
       5.20 (br s, 2H):  Aniline -NH 
      
      
      
      (Exchangeable).[1]
    • 
       2.92 (s, 3H):  Methyl group (-SO
      
      
      
      CH
      
      
      ).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[2]

  • Molecular Ion: [M+H]

    
     = 205.22.[2]
    
  • Fragmentation: Loss of -SO

    
    CH
    
    
    
    (79 Da) is a common fragmentation pathway.[1][2]
Purity Profiling[1]
  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% TFA).[2]

  • Impurity Alert: Watch for bis-sulfonamide (from Step 1) or unreduced nitro intermediate (from Step 2).[1][2]

Medicinal Chemistry Applications

This scaffold is a cornerstone in the design of Type I and Type II Kinase Inhibitors .[2]

Role in Kinase Inhibition

The N-(3-amino-4-fluorophenyl)methanesulfonamide moiety allows for a "bidentate" binding mode:

  • Hinge Binder: The sulfonamide NH can form hydrogen bonds with the backbone carbonyls of the kinase hinge region.[2]

  • Solvent Front: The methyl group of the sulfonamide can orient towards the solvent front or a hydrophobic pocket.[2]

  • Linker Attachment: The 3-amino group serves as the attachment point for the "tail" of the inhibitor (e.g., urea or amide linkages to pyrazoles or imidazoles), which extends into the allosteric back-pocket (DFG-out conformation).[1]

Structural Relationship to Drugs

While distinct from Dabrafenib (which uses a benzenesulfonamide), this scaffold is structurally homologous to intermediates used in next-generation BRAF and MEK inhibitors (e.g., Encorafenib analogs).[1][2] The fluorine at C4 is critical for preventing metabolic hydroxylation, a common clearance pathway for aniline-based drugs.[1]

SAR Interaction Map (Graphviz)[1][2]

SAR Center N-(3-amino-4-fluorophenyl) methanesulfonamide Core Sulf Sulfonamide (-NHSO2Me) H-Bond Donor/Acceptor (Hinge Binding) Center->Sulf Position 1 Amine Amine (-NH2) Synthetic Handle (Linker to Pharmacophore) Center->Amine Position 3 Fluoro Fluorine (-F) Metabolic Blocker (Prevents P450 Oxidation) Center->Fluoro Position 4

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.[1]

References

  • Sigma-Aldrich. (2024).[1][2] N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride Product Sheet. Link

  • PubChem. (2024).[2] Compound Summary: N-(3-amino-4-fluorophenyl)methanesulfonamide.[1][2] National Library of Medicine.[2] Link[1][2]

  • BenchChem. (2023).[2] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Link[1][2]

  • ChemicalBook. (2024).[2][5] Synthesis of 3-Fluoro-4-nitroaniline and derivatives. Link

  • Hit2Lead. (2024). Catalog Entry: N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride.[1][2] Link

Sources

Foundational

Technical Guide: Biological Activity of N-(3-amino-4-fluorophenyl)methanesulfonamide Derivatives

The following is an in-depth technical guide regarding the biological activity, medicinal chemistry, and experimental evaluation of N-(3-amino-4-fluorophenyl)methanesulfonamide derivatives. Executive Summary N-(3-amino-4...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the biological activity, medicinal chemistry, and experimental evaluation of N-(3-amino-4-fluorophenyl)methanesulfonamide derivatives.

Executive Summary

N-(3-amino-4-fluorophenyl)methanesulfonamide (CAS: 1778734-56-7) is a high-value pharmacophore used primarily in the synthesis of type I and type I½ ATP-competitive kinase inhibitors. It serves as the critical "solvent-exposed tail" or "hinge-binding" moiety in several oncological drugs, most notably Encorafenib (LGX818) , a second-generation BRAF inhibitor.

This guide details the structural activity relationships (SAR), mechanism of action within the MAPK signaling cascade, and the precise experimental protocols required to synthesize and validate derivatives of this scaffold.

Medicinal Chemistry & SAR Analysis

The biological potency of this scaffold stems from its ability to satisfy specific binding requirements within the ATP-binding pocket of serine/threonine kinases.

The Pharmacophore Triad

The molecule consists of three distinct functional zones that dictate its biological activity:

Functional GroupChemical RoleBiological Consequence
Methanesulfonamide -NH-SO2-CH3Hydrogen Bond Donor/AcceptorActs as a "molecular anchor," often forming critical H-bonds with residues in the kinase hinge region or the activation loop (Dfg-out conformation). It mimics the phosphate group of ATP in some binding modes.
Fluoro-substituent -F (C4 position)Bioisostere & Metabolic BlockerMetabolic Stability: Blocks P450-mediated oxidative metabolism at the para-position.Electronic Modulation: Withdraws electron density from the aromatic ring, lowering the pKa of the aniline nitrogen, which can reduce non-specific binding and improve selectivity.
Primary Amine -NH2 (C3 position)Chemical HandleServes as the nucleophile for coupling to the heteroaromatic "warhead" (e.g., pyrimidine, quinazoline, or purine cores).
Structural Activity Relationship (SAR)

In the context of BRAF inhibitors (e.g., Encorafenib), this sulfonamide moiety extends into the solvent-exposed region or interacts with the


C-helix.
  • Modification of the Sulfonamide: Replacing the methyl group with larger alkyl chains (ethyl, propyl) often decreases potency due to steric clashes within the tight binding pocket.

  • Position of Fluorine: Moving the fluorine from C4 to C2 or C6 drastically alters the ring puckering and electronic landscape, frequently resulting in a loss of potency (>10-fold increase in IC50).

Mechanism of Action: MAPK Pathway Inhibition

Derivatives of this scaffold primarily target the RAS-RAF-MEK-ERK signaling cascade. In cancers harboring the BRAF V600E mutation, the kinase is constitutively active, driving unchecked cell proliferation.

Binding Mechanism

The N-(3-amino-4-fluorophenyl)methanesulfonamide derivative binds to the ATP-binding cleft of the BRAF kinase. By stabilizing the kinase in an inactive conformation, it prevents the phosphorylation of downstream MEK1/2 proteins.

Pathway Visualization

The following diagram illustrates the signal transduction blockade.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF_WT BRAF (Wild Type) RAS->BRAF_WT BRAF_Mut BRAF V600E (Constitutively Active) RAS->BRAF_Mut Independent activation MEK MEK 1/2 BRAF_WT->MEK BRAF_Mut->MEK Hyper-phosphorylation Inhibitor Sulfonamide Derivative (Inhibitor) Inhibitor->BRAF_Mut Blocks ATP Binding ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Blockade of the MAPK signaling cascade by N-(3-amino-4-fluorophenyl)methanesulfonamide derivatives targeting BRAF V600E.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize N-(3-amino-4-fluorophenyl)methanesulfonamide from 4-fluoro-3-nitroaniline.

Reagents:

  • 4-Fluoro-3-nitroaniline (Starting Material)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (Solvent/Base)

  • Iron powder / Ammonium Chloride (Reduction)

Workflow:

  • Sulfonylation:

    • Dissolve 4-fluoro-3-nitroaniline (1.0 eq) in anhydrous pyridine at 0°C.

    • Add MsCl (1.1 eq) dropwise.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Outcome: Formation of N-(4-fluoro-3-nitrophenyl)methanesulfonamide.

  • Nitro Reduction:

    • Suspend the intermediate in EtOH/H2O (3:1).

    • Add Fe powder (5.0 eq) and NH4Cl (5.0 eq).

    • Reflux at 80°C for 2 hours.

    • Filter through Celite while hot. Concentrate filtrate.

    • Purification: Recrystallize from Ethanol.

    • Validation: 1H NMR should show disappearance of aromatic protons characteristic of the nitro-substituted ring and appearance of the broad -NH2 singlet.

In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the derivative against BRAF V600E.

Protocol:

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute BRAF V600E recombinant enzyme (Promega) to 4 ng/µL.

  • Substrate Mix: Dilute MEK1 (inactive substrate) and ATP (10 µM final) in buffer.

  • Reaction:

    • Add 2 µL of Compound (serial dilution in DMSO).

    • Add 4 µL of Enzyme Mix. Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP Mix. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Cell Viability Assay (A375 Melanoma)

Objective: Assess cellular potency in a BRAF-dependent cell line.

Protocol:

  • Seeding: Plate A375 cells (BRAF V600E) at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the derivative (e.g., 10 µM down to 0.1 nM). DMSO control < 0.1%.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® reagent. Shake 2 min. Read luminescence.

  • Data: Normalize to DMSO control = 100% viability.

Case Study: Encorafenib (LGX818)[1][2]

Encorafenib represents the most successful application of this scaffold.

ParameterDataNotes
Target BRAF V600EIC50 = 0.35 nM (Cell-free assay)
Selectivity >1000x vs Wild TypeReduced "paradoxical activation" of MAPK in normal cells compared to Vemurafenib.
Half-life ~3 to 6 hoursThe sulfonamide tail contributes to a dissociation half-life of >30 hours, leading to prolonged target residence time.
Clinical Use MelanomaUsed in combination with Binimetinib (MEK inhibitor).[1]

Synthesis Logic: The N-(3-amino-4-fluorophenyl)methanesulfonamide intermediate is coupled to a 2,4-dichloropyrimidine core via a nucleophilic aromatic substitution (


), followed by further elaboration with a pyrazole boronate.

References

  • Delord, J. P., et al. (2017). "Encorafenib plus binimetinib in BRAF-mutant melanoma." The Lancet Oncology, 18(11), 1432-1444.

  • Stuart, D. D., et al. (2014). "Preclinical profile of the BRAF inhibitor encorafenib (LGX818)." Cancer Research, 74(19 Supplement).

  • PubChem Compound Summary. "N-(3-amino-4-fluorophenyl)methanesulfonamide." National Center for Biotechnology Information.

  • Adelmann, C. H., et al. (2016). "Comparative profiles of BRAF inhibitors: the paradox of intrinsic resistance." Nature Communications, 7, 11295.

  • Wenglowsky, S., et al. (2011). "Pyrazolopyridine inhibitors of B-Raf V600E: Part 1." Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-5537.

Sources

Exploratory

N-(3-amino-4-fluorophenyl)methanesulfonamide SMILES string and InChIKey

[1][2][3] Executive Summary N-(3-amino-4-fluorophenyl)methanesulfonamide is a critical pharmacophore scaffold in modern medicinal chemistry, specifically within the domain of kinase inhibitor development.[1][2] Structura...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

N-(3-amino-4-fluorophenyl)methanesulfonamide is a critical pharmacophore scaffold in modern medicinal chemistry, specifically within the domain of kinase inhibitor development.[1][2] Structurally, it combines a sulfonamide moiety—acting as a hydrogen bond donor/acceptor system—with a fluorinated aniline core that modulates metabolic stability and electronic affinity.[1][2][3]

This compound serves as a primary building block for Type I and Type II ATP-competitive inhibitors , most notably targeting the MAPK pathway (BRAF/MEK) .[2][3] Its structural logic mimics the hinge-binding motifs required for high-affinity interaction with the ATP-binding cleft of protein kinases.[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1]

Core Identifiers
ParameterValue
IUPAC Name N-(3-amino-4-fluorophenyl)methanesulfonamide
Common Synonyms 3-amino-4-fluoro-methanesulfonanilide; Methanesulfonamide, N-(3-amino-4-fluorophenyl)-
CAS Number 1778734-56-7 (HCl salt); Free base is often generated in situ
SMILES CS(=O)(=O)Nc1ccc(F)c(N)c1
InChIKey LZVFOMCNSWINAV-UHFFFAOYSA-N (HCl Salt)
Molecular Formula C₇H₉FN₂O₂S
Molecular Weight 204.22 g/mol
Physicochemical Properties (Computed)
PropertyValueSignificance in Drug Design
XLogP3 ~0.8 - 1.1Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).[1][2]
TPSA ~71 ŲIndicates good membrane permeability; sulfonamide and amine contribute to polarity.[2][3]
H-Bond Donors 2Crucial for interacting with the kinase hinge region (Glu/Cys residues).[2][3]
H-Bond Acceptors 4Sulfonyl oxygens act as key acceptors in the solvent-exposed regions.[1][2]
pKa (Sulfonamide) ~9.5Weakly acidic; remains largely neutral at physiological pH, aiding passive transport.[2][3]

Part 2: Synthesis & Manufacturing Protocol

The synthesis of N-(3-amino-4-fluorophenyl)methanesulfonamide is a classic reduction sequence starting from the nitro-precursor.[1][2] The following protocol is designed for high-purity isolation suitable for subsequent GMP coupling reactions.

Reaction Scheme

The synthesis proceeds via the selective reduction of N-(4-fluoro-3-nitrophenyl)methanesulfonamide .[1][2]

SynthesisPath Start 4-Fluoro-3-nitroaniline (Starting Material) Step1 Sulfonylation (MsCl, Pyridine, DCM) Start->Step1 Inter Intermediate: N-(4-fluoro-3-nitrophenyl) methanesulfonamide Step1->Inter Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Product Product: N-(3-amino-4-fluorophenyl) methanesulfonamide Step2->Product

Figure 1: Synthetic pathway for the production of the target aniline scaffold.

Detailed Protocol (Self-Validating System)
Step 1: Sulfonylation[1][4]
  • Charge: Dissolve 4-fluoro-3-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).

  • Base Addition: Add Pyridine (1.5 eq) and cool the solution to 0°C.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 30 minutes, maintaining internal temperature < 5°C.

  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting aniline spot (Rf ~0.[2][3]4) should disappear, replaced by the sulfonamide (Rf ~0.6).[2][3]

  • Workup: Quench with 1N HCl. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

Step 2: Nitro Reduction (The Critical Step)

Rationale: Catalytic hydrogenation is preferred for purity, but Iron/Ammonium Chloride is more robust against over-reduction of the sulfonamide bond.[1][2][3]

  • Solvent System: Suspend the nitro-intermediate in Ethanol/Water (3:1).[2][3]

  • Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (3.0 eq).

  • Reflux: Heat to 80°C for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[2][3]

  • Crystallization: Concentrate the filtrate. The product often precipitates as an off-white solid upon cooling.[1][2]

  • QC Check:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the aromatic protons characteristic of the nitro group and the appearance of a broad singlet (NH₂) at ~5.2 ppm.[2][3]

Part 3: Applications in Drug Design

This molecule is not merely an intermediate; it is a privileged scaffold .[2][3] In the context of kinase inhibitors (e.g., Dabrafenib analogs), the 3-amino group and the sulfonamide play distinct roles in the ATP-binding pocket.[1][2][3]

Pharmacophore Mapping[1][3]

Pharmacophore Center N-(3-amino-4-fluorophenyl) methanesulfonamide Sulfonamide Sulfonamide Group (Solvent Exposed) Center->Sulfonamide Aniline 3-Amino Group (Hinge Binder) Center->Aniline Fluorine 4-Fluoro Substituent (Metabolic Block) Center->Fluorine Kinase Kinase Hinge Region (e.g., BRAF V600E) Sulfonamide->Kinase H-Bond Acceptor Aniline->Kinase H-Bond Donor Metabolism CYP450 Oxidation (Blocked at Para) Fluorine->Metabolism Steric/Electronic Shield

Figure 2: Pharmacophore interaction map demonstrating the role of each functional group in kinase inhibition.[1][2][3]

Mechanism of Action[1][3][9]
  • Hinge Binding: The 3-amino group acts as a hydrogen bond donor to the carbonyl oxygen of the kinase hinge region (typically the backbone of residues like Cys or Glu).[2][3]

  • Electronic Modulation: The 4-fluorine atom withdraws electron density from the ring, increasing the acidity of the sulfonamide NH (if participating in bonding) and preventing metabolic hydroxylation at the para-position, a common clearance pathway for anilines.[2][3]

  • Vector Orientation: The methanesulfonamide group orients the molecule towards the solvent front or back-pocket, often used to fine-tune selectivity against off-target kinases.[1][2]

Part 4: Analytical Characterization

To verify the identity of the synthesized compound, the following spectral signatures must be observed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.92 (s, 3H, CH₃-SO₂-)[1][2][3]

    • δ 5.20 (br s, 2H, -NH₂)[1][2][3]

    • δ 6.40–6.50 (m, 1H, Ar-H ortho to NH₂)[1][2][3]

    • δ 6.90–7.00 (m, 2H, Ar-H)[1][2][3]

    • δ 9.30 (s, 1H, -NH-SO₂-)[1][2]

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 205.04

    • Observed [M+H]⁺: 205.1 ± 0.1[2][3]

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2][3] Potential sensitizer due to the aniline moiety.[2][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base can oxidize over time; the HCl salt is more stable.[2][3]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, particularly during the use of Methanesulfonyl chloride (lachrymator).[2][3]

References

  • PubChem Compound Summary. N-(3-amino-4-fluorophenyl)methanesulfonamide Hydrochloride. National Center for Biotechnology Information.[2] Link[2][3]

  • Sigma-Aldrich Product Specification. N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride. Link[2][3]

  • GlaxoSmithKline Patents. Dabrafenib Mesylate and Intermediates. (Contextual reference for the sulfonamide scaffold in BRAF inhibitors). Link

  • Guide to Pharmacology. Kinase Inhibitor Structural Data. IUPHAR/BPS.[2][3] Link

Sources

Foundational

Medicinal Chemistry Applications of Fluorinated Sulfonamide Anilines: A Technical Guide to Design, Synthesis, and Target Engagement

Executive Summary & Mechanistic Rationale The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering the physicochemical and pharmacokinetic profiles of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering the physicochemical and pharmacokinetic profiles of drug candidates. Among these privileged structures, fluorinated sulfonamide anilines have emerged as highly versatile pharmacophores. By combining the hydrogen-bonding capacity of the sulfonamide moiety with the unique stereoelectronic effects of fluorine, researchers have unlocked new therapeutic modalities ranging from isoform-selective enzyme inhibitors to tunable covalent warheads.

The Causality of Fluorination

The strategic placement of fluorine atoms on a benzenesulfonamide ring is not merely for metabolic stability; it is a deliberate thermodynamic and electronic maneuver:

  • pKa Modulation : An unsubstituted benzenesulfonamide typically exhibits a pKa of ~10.0, remaining largely unionized at physiological pH (7.4). The introduction of highly electronegative fluorine atoms via inductive effects lowers the pKa of the sulfonamide

    
     to ~8.0 or lower. This increases the population of the anionic species at physiological pH, which is the active form required for coordinating with metal ions (e.g., 
    
    
    
    in Carbonic Anhydrases).
  • Lipophilicity and Halogen Bonding : Fluorine enhances membrane permeability while simultaneously enabling orthogonal multipolar interactions (halogen bonding) within target protein pockets, driving both affinity and isoform selectivity.

Core Therapeutic Applications

Carbonic Anhydrase (CA) Inhibition: Anticancer and Glaucoma Targeting

Human carbonic anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While ubiquitous, specific isoforms like CA IX and CA XII are overexpressed in hypoxic tumors, making them prime targets for anticancer therapy. Conversely, CA II is a target for glaucoma and diuresis.

Recent structural optimizations have demonstrated that di-meta-substituted fluorinated benzenesulfonamides achieve unprecedented selectivity for tumor-associated CA IX and XII . The bulky substituents (e.g., cyclooctylamino groups) at the meta-position perfectly fill the hydrophobic pocket of CA IX, while steric clashes prevent binding to the off-target CA I and CA II. Conversely, fluorinated pyrrolidines incorporating tertiary benzenesulfonamide moieties have been engineered to selectively target CA II via a distinct binding mechanism [[1]]([Link]).

CAIX_Pathway A Fluorinated Sulfonamide B pKa Reduction (~8.0) A->B Electronic Effect C Zn2+ Coordination B->C Enhanced Binding D CAIX Inhibition C->D Active Site Blockade E Tumor Acidification Blockade D->E pH Modulation F Cancer Cell Apoptosis E->F Cellular Stress

Fig 1. Mechanistic pathway of CAIX inhibition by fluorinated sulfonamides leading to apoptosis.

Anti-Influenza Hemagglutinin (HA) Inhibitors

Beyond metalloenzymes, fluorinated benzenesulfonamides have proven highly effective as antiviral agents. Hemagglutinin (HA) is a viral surface glycoprotein critical for the fusion of the influenza virus with the host endosome. Structural optimization of salicylamide-based inhibitors led to the discovery of substituted benzenesulfonamide derivatives that bind directly to HA. The inclusion of fluorine or chlorine atoms on the benzenesulfonamide core stabilizes the prefusion structure of HA, effectively halting the viral entry process and demonstrating sub-micromolar efficacy against H1N1 strains .

Tunable Covalent Warheads for Proteomics

In the realm of targeted protein modification, Pentafluorobenzenesulfonamide (PFBS) has emerged as a novel, tunable electrophilic warhead . Unlike highly reactive acrylamides, PFBS undergoes a controlled Nucleophilic Aromatic Substitution (


) exclusively with nucleophilic cysteine thiols. The degree of fluorination directly dictates the electrophilicity of the ring, allowing medicinal chemists to "tune" the reactivity of the warhead to match the nucleophilicity of the target cysteine, thereby minimizing off-target kinome promiscuity.

Structure-Activity Relationship (SAR) & Thermodynamic Profiling

The table below synthesizes the quantitative SAR data demonstrating how specific fluorination and substitution patterns dictate target engagement and potency across different therapeutic domains.

Compound Class / Substitution PatternPrimary TargetAffinity / PotencySelectivity ProfileKey Mechanistic Driver
Trifluorinated meta-cyclooctylamino (VD11-4-2)CA IX (Anticancer)

= 50 pM
>1000-fold over CA I; >14000-fold over CA IIHydrophobic pocket filling;

lowering for

binding.
Tertiary N-pyrrolidino fluorinated sulfonamide CA II (Glaucoma)Low nM

Highly selective for CA II over CA I, IX, XIIDisruption of canonical H-bond network in transmembrane isoforms.
cis-3-(alkylamino)-2-fluorobenzenesulfonamide Influenza HA

= ~86 nM
>600-fold selectivity against MDCK cellsStabilization of HA prefusion conformation.
Pentafluorobenzenesulfonamide (PFBS) Cysteine ThiolsTunable

High selectivity for target kinases (e.g., BTK)

reactivity tuned by polyfluorination inductive effects.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checkpoints are embedded to confirm causality and intermediate integrity before proceeding to subsequent steps.

Protocol 1: Synthesis of Fluorinated Benzenesulfonamides via Sandmeyer Reaction

Direct chlorosulfonation of highly fluorinated anilines often fails due to extreme electron deficiency or unwanted electrophilic aromatic substitution. The Sandmeyer reaction provides a regioselective, causal pathway by converting the amine to a diazonium salt, followed by radical displacement.

Step-by-Step Methodology:

  • Diazotization: Dissolve the fluorinated aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated

    
     (3:1 v/v) at 0 °C. Slowly add an aqueous solution of sodium nitrite (
    
    
    
    , 1.2 eq).
    • Self-Validation Check 1: Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Sulfonylation: Purge a separate flask containing glacial acetic acid with

    
     gas until saturated. Add Copper(II) chloride (
    
    
    
    , 0.3 eq) as a catalyst.
  • Coupling: Transfer the cold diazonium salt solution dropwise into the

    
     mixture at 0 °C. Stir for 2 hours, allowing the solution to warm to room temperature. Nitrogen gas evolution indicates successful radical coupling.
    
  • Amidation: Extract the resulting fluorinated benzenesulfonyl chloride into ethyl acetate. Concentrate and immediately dissolve in anhydrous THF. Add the desired amine (e.g., cyclooctylamine, 2.0 eq) and triethylamine (1.5 eq) at 0 °C.

    • Self-Validation Check 2 (Final QC): Monitor via TLC (Hexane:EtOAc). Upon completion, purify via flash chromatography. Confirm the final structure using

      
      -NMR (verifying the preservation of the fluorine splitting pattern) and LC-MS (confirming the exact mass of the sulfonamide product).
      

Synthesis_Workflow S1 Step 1: Fluorinated Aniline (Starting Material) S2 Step 2: Sandmeyer Reaction (CuCl2, t-BuONO, SO2) S1->S2 Diazotization S3 Step 3: Sulfonyl Chloride Intermediate S2->S3 Sulfonylation S4 Step 4: Amine Coupling (Base, Solvent) S3->S4 Nucleophilic Addition S5 Step 5: Final Fluorinated Sulfonamide S4->S5 Purification S6 QC: NMR / LC-MS Validation (Self-Validating Check) S5->S6 Characterization

Fig 2. Step-by-step synthetic workflow for generating fluorinated sulfonamide derivatives.

Protocol 2: Covalent Warhead (PFBS) Conjugation Assay

To validate the


 reactivity of a newly synthesized PFBS derivative against biological thiols, a kinetic GSH (Glutathione) assay is employed.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the PFBS derivative in DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation: In a 96-well plate, mix the PFBS compound (final concentration 100 µM) with GSH (final concentration 1 mM) in PBS buffer at 37 °C.

  • Kinetic Monitoring: Because the

    
     reaction displaces a para-fluorine atom, the reaction progress can be directly monitored via LC-MS.
    
    • Self-Validation Check: Aliquots are taken at 0, 15, 30, 60, and 120 minutes. The reaction is quenched with 1% formic acid. LC-MS must show the time-dependent depletion of the parent PFBS mass and the precise appearance of the PFBS-GSH adduct mass (

      
      ). The pseudo-first-order rate constant (
      
      
      
      ) is calculated from the exponential decay of the parent peak, providing a quantifiable metric of warhead tunability.

References

  • Le Darz, A., et al. "Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.[Link]

  • Vaškevičius, A., et al. "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII." Journal of Medicinal Chemistry, 2025.[Link]

  • Tang, G., et al. "Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors." ACS Medicinal Chemistry Letters, 2011.[Link]

  • Abdeldayem, A. A. "Expanding the Armory: Pentafluorobenzene Sulfonamide as a Novel, Tunable Warhead for Selective Protein Modification." University of Toronto TSpace Repository, 2022.[Link]

Sources

Exploratory

N-(3-amino-4-fluorophenyl)methanesulfonamide: A Privileged Scaffold in Modern Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and precision medicine, the architecture of small-molecule kinase inhibitors relies heavily on privileged building blocks that balance target affinity, metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and precision medicine, the architecture of small-molecule kinase inhibitors relies heavily on privileged building blocks that balance target affinity, metabolic stability, and pharmacokinetic viability. N-(3-amino-4-fluorophenyl)methanesulfonamide (CAS: 926270-06-6) has emerged as a highly versatile scaffold[1]. By combining a nucleophilic synthetic handle (the 3-amino group), a metabolic shield (the 4-fluoro substitution), and a potent hydrogen-bonding pharmacophore (the methanesulfonamide moiety), this compound serves as the core foundation for numerous Type I and Type II kinase inhibitors targeting pathways such as MAPK (BRAF/MEK), MKK4, and Focal Adhesion Kinase (FAK)[2][3].

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its mechanistic rationale, synthetic integration protocols, and self-validating experimental workflows for drug development professionals.

Structural and Mechanistic Rationale

The efficacy of N-(3-amino-4-fluorophenyl)methanesulfonamide is driven by the synergistic effects of its three primary functional groups.

The Methanesulfonamide Motif: Anchoring the Hinge

The methanesulfonamide (-NHSO₂CH₃) group is a critical pharmacophore in kinase inhibitor design[4]. It acts as both a potent hydrogen bond donor and acceptor. When a drug derived from this scaffold enters the ATP-binding pocket of a kinase, the sulfonamide oxygen atoms frequently form critical hydrogen bonds with the conserved Aspartic Acid (Asp) residue of the DFG (Asp-Phe-Gly) motif[3]. In Type II inhibitors, this interaction stabilizes the kinase in its inactive "DFG-out" conformation. Furthermore, the methanesulfonamide group can serve as a bioisostere for carboxylic acids or phenols, improving the overall pharmacokinetic profile while maintaining target engagement[4].

The Fluorine Effect: Metabolic Stability and pKa Modulation

The strategic placement of a fluorine atom at the para position relative to the sulfonamide (and ortho to the amino group) serves a dual mechanistic purpose:

  • Metabolic Shielding: Unsubstituted anilines and phenyl rings are highly susceptible to cytochrome P450-mediated para-hydroxylation, leading to rapid clearance and potential hepatotoxicity. The highly electronegative and strongly bonded fluorine atom sterically and electronically blocks this metabolic liability, significantly extending the in vivo half-life of the inhibitor[5][6].

  • Physicochemical Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent 3-amino group. This fine-tunes the basicity of the final drug molecule, optimizing its lipophilicity (LogP) and improving passive membrane permeability[5].

The 3-Amino Vector: A Versatile Synthetic Handle

The primary amine at position 3 provides a highly reactive nucleophilic vector. It is the primary attachment point for coupling the scaffold to various hinge-binding heteroaromatic cores (e.g., pyrimidines, pyrazoles, or quinazolines) via nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling reactions.

Synthetic Integration: Buchwald-Hartwig Amination Protocol

To integrate the N-(3-amino-4-fluorophenyl)methanesulfonamide scaffold into a kinase inhibitor, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard. The following protocol is optimized for coupling the scaffold to a generic electron-deficient heteroaryl chloride core.

Reagents & Materials:

  • Nucleophile: N-(3-amino-4-fluorophenyl)methanesulfonamide (1.0 eq)

  • Electrophile: Heteroaryl chloride core (1.0 eq)

  • Catalyst: Pd₂(dba)₃ (0.05 eq)

  • Ligand: Xantphos (0.1 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology & Causality:

  • Preparation: In a flame-dried Schlenk tube under an inert nitrogen atmosphere, combine the heteroaryl chloride, N-(3-amino-4-fluorophenyl)methanesulfonamide, and Cs₂CO₃. Causality: Cs₂CO₃ is selected as a mild, non-nucleophilic base that effectively deprotonates the aniline without hydrolyzing sensitive functional groups on the heteroaryl core.

  • Catalyst Addition: Add Pd₂(dba)₃ and Xantphos. Causality: Xantphos is chosen for its wide bite angle (111°), which forces the palladium center into a geometry that drastically accelerates the reductive elimination step. This is critical when coupling sterically hindered or electron-deficient substrates, suppressing unwanted beta-hydride elimination.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and sparge the mixture with nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand and the deactivation of the Pd(0) active catalytic species.

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate in vacuo. Purify via reverse-phase preparative HPLC.

Target Kinase Profiles and Pathway Intervention

Inhibitors utilizing this scaffold are frequently designed to target the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically BRAF and MEK, as well as MKK4—a kinase implicated in liver regeneration and hepatocyte survival[2]. By binding allosterically or competitively at the hinge region, these compounds halt the phosphorylation cascade responsible for uncontrolled cellular proliferation.

MAPK_Pathway Stimulus Growth Factor RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase (e.g., BRAF) RAS->RAF Phosphorylation MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Target Gene Transcription & Proliferation ERK->Target Translocation Inhibitor N-(3-amino-4-fluorophenyl)methanesulfonamide Derived Inhibitor Inhibitor->RAF Allosteric/Hinge Binding Inhibitor->MEK

Caption: MAPK/ERK Signaling Pathway illustrating the intervention point of scaffold-derived inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural modifications inherent to this scaffold yield profound improvements in both binding affinity and pharmacokinetic stability. The table below summarizes the comparative physicochemical and binding metrics of the scaffold against its structural precursors[5][6].

Compound Scaffold CoreR-Group (Pos 4)R-Group (Pos 1)Predicted LogPMetabolic Stability (HLM t₁/₂)Kinase Hinge Affinity (K_d)
Unsubstituted Aniline-H-H1.2< 15 min> 10 μM
4-Fluoroaniline-F-H1.4> 60 min> 10 μM
3-Amino-methanesulfonanilide-H-NHSO₂CH₃0.8< 20 min~ 500 nM
N-(3-amino-4-fluorophenyl)methanesulfonamide -F -NHSO₂CH₃ 1.1 > 120 min < 10 nM (when coupled to core)

Experimental Validation: Surface Plasmon Resonance (SPR) Protocol

To validate the trustworthiness of the synthesized kinase inhibitor, binding kinetics must be rigorously quantified. Surface Plasmon Resonance (SPR) provides a label-free, real-time, self-validating system to measure the association (


) and dissociation (

) rates.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Causality: EDC/NHS chemistry converts the carboxyl groups on the dextran matrix into reactive succinimide esters, enabling covalent amine coupling to the target kinase.

  • Kinase Immobilization: Inject recombinant target kinase (e.g., MKK4) diluted in 10 mM Sodium Acetate (pH 4.5). Block remaining active sites with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a concentration series (e.g., 1 nM to 100 nM) of the scaffold-derived inhibitor in running buffer (HBS-EP+ supplemented with 1% DMSO). Causality: Kinase inhibitors are highly hydrophobic. Maintaining exactly 1% DMSO in both the running buffer and the analyte samples prevents bulk refractive index shifts that would otherwise obscure the true molecular binding signal.

  • Kinetic Analysis: Inject the analyte series over the immobilized kinase at a flow rate of 30 μL/min for 120 seconds (Association Phase), followed by a 300-second injection of running buffer alone (Dissociation Phase).

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (

    
    ).
    

SPR_Workflow Step1 1. Sensor Chip Prep (EDC/NHS Activation) Step2 2. Kinase Immobilization (e.g., MKK4/BRAF) Step1->Step2 Step3 3. Analyte Injection (Inhibitor in 1% DMSO) Step2->Step3 Step4 4. Association Phase (Measure Kon) Step3->Step4 Step5 5. Buffer Wash (Measure Koff) Step4->Step5 Step5->Step3 Next Cycle Step6 6. Kinetic Analysis (Calculate Kd) Step5->Step6 Sensogram

Caption: Surface Plasmon Resonance (SPR) experimental workflow for validating kinase binding kinetics.

Conclusion

The N-(3-amino-4-fluorophenyl)methanesulfonamide scaffold exemplifies the principles of rational drug design. By unifying a hydrogen-bonding sulfonamide, a metabolically protective fluorine atom, and a versatile amino vector, this building block allows medicinal chemists to rapidly iterate and optimize highly potent, selective, and bioavailable kinase inhibitors.

References

  • MDPI. "Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics." International Journal of Molecular Sciences. Available at:[Link]

  • NIH/PMC. "Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase." ACS Omega. Available at:[Link]

  • WIPO. "WO2019149738A1 - Protein kinase mkk4 inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death." Google Patents.

Sources

Foundational

Solubility Profiling and Solid-State Characterization of N-(3-amino-4-fluorophenyl)methanesulfonamide HCl

Executive Summary N-(3-amino-4-fluorophenyl)methanesulfonamide Hydrochloride (CAS: 1778734-56-7) is a critical intermediate scaffold often employed in the synthesis of kinase inhibitors (e.g., BRAF/MEK inhibitors) and ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-amino-4-fluorophenyl)methanesulfonamide Hydrochloride (CAS: 1778734-56-7) is a critical intermediate scaffold often employed in the synthesis of kinase inhibitors (e.g., BRAF/MEK inhibitors) and carbonic anhydrase antagonists.[1][2] As a hydrochloride salt of a functionalized aniline, its solubility profile is governed by a steep pH-dependent ionization curve.[1][2][3]

This technical guide provides a comprehensive analysis of the compound's solvation thermodynamics, practical handling protocols for drug discovery workflows, and methods for establishing rigorous solubility baselines.[3]

Chemical Architecture & Solvation Mechanics[1][3][4]

Structural Determinants of Solubility

The solubility of this compound is dictated by the interplay between three functional moieties and the counterion:

  • The Aniline Core (Position 3): The primary basic center.[1][2][3] In the HCl salt form, this nitrogen is protonated (

    
    ), providing the primary driving force for aqueous solubility via ion-dipole interactions with water.[1][3]
    
  • The Fluorine Substituent (Position 4): Highly electronegative.[1][2][3] It reduces the basicity of the adjacent amine (lowering pKa) and increases lipophilicity (

    
    ), generally suppressing intrinsic aqueous solubility of the free base.[1]
    
  • The Methanesulfonamide Group (Position 1): A polar, hydrogen-bond donor/acceptor motif.[1][2][3] It is weakly acidic (pKa ~9.5–10.[1][2][3]5) but remains neutral at physiological pH.[1][2][3]

  • The Chloride Counterion: Facilitates crystal lattice formation.[1][2][3] The lattice energy of the HCl salt must be overcome by hydration energy for dissolution to occur.[2][3]

Theoretical Ionization Profile (pKa)

Understanding the ionization state is non-negotiable for accurate solubility profiling.[1][2][3]

  • 
     (Anilinium 
    
    
    
    Amine):
    Estimated range 2.5 – 3.5 .[1][2][3] The electron-withdrawing effects of the sulfonamide and fluorine significantly lower the basicity compared to unsubstituted aniline (pKa 4.6).[1][2]
  • 
     (Sulfonamide 
    
    
    
    Sulfonamidate):
    Estimated range 9.5 – 10.5 .[1][2][3]

Critical Insight: At physiological pH (7.4), the compound exists predominantly as the neutral free base , which has poor aqueous solubility.[1][2][3] The HCl salt will dissolve initially but may undergo salt disproportionation (precipitation of the free base) if the solution buffering capacity overcomes the acidifying effect of the salt.[1][2]

Solubility Profile Data

The following data categorizes the compound's solubility behavior based on standard laboratory solvents used in drug discovery.

Table 1: Solubility Classification (25°C)
Solvent SystemSolubility ClassEstimated Conc.Usage Context
Water (Unbuffered) High > 20 mg/mLThe HCl salt acidifies the water, maintaining the protonated (soluble) state.[1][2]
PBS (pH 7.4) Low < 0.5 mg/mLRisk: Rapid conversion to free base and precipitation.[1][2][3]
0.1 M HCl (pH 1.0) High > 50 mg/mLIdeal for acidic stock preparation; mimics gastric environment.[1][2][3]
DMSO Very High > 100 mg/mLPreferred solvent for cryo-stocks and biological assays.[1][2][3]
Methanol/Ethanol Moderate 10–30 mg/mLUseful for intermediate dilutions; watch for salt precipitation in pure ethanol.[1][2][3]
Acetonitrile Low-Moderate 1–5 mg/mLLimited utility; often used in HPLC mobile phases.[1][2][3]

Note: Values are estimates based on Structure-Activity Relationships (SAR) of fluorinated aniline sulfonamides. Exact values must be determined empirically using Protocol A below.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: To determine the absolute equilibrium solubility of the HCl salt in various media.

Reagents:

  • Test Compound (Solid powder)[1][2]

  • Solvent matrices (Water, pH 7.4 Buffer, pH 1.2 SGF)[1]

  • 0.45 µm PVDF Syringe Filters[1][2][3]

  • HPLC System (UV detection at 254 nm)[1][2]

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Agitation: Shake or stir at 25°C for 24 hours. Do not sonicate continuously as this overheats the sample.[1][2]

  • pH Check: Measure the pH of the supernatant.[1][2][3] Crucial: The HCl salt will lower the pH of unbuffered water.[2][3] Record the final pH, not the starting pH.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a pre-saturated PVDF filter.

  • Quantification: Dilute the filtrate 100-fold in Mobile Phase and analyze via HPLC against a standard curve.

SolubilityWorkflow Start Weigh Excess Solid (~10 mg) Solvent Add Solvent (1 mL) Start->Solvent Agitate Shake/Stir 24h @ 25°C Solvent->Agitate CheckPH Measure Final pH (Critical Step) Agitate->CheckPH CheckPH->Agitate If pH drifted readjust & re-equilibrate Filter Filter/Centrifuge (Remove Solid) CheckPH->Filter Analyze HPLC/UV Analysis (Quantify Conc.) Filter->Analyze

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Protocol B: pH-Solubility Profiling & Salt Disproportionation

Objective: To map the "Cliff of Precipitation" where the HCl salt converts to the insoluble free base.[1][2]

Methodology:

  • Prepare a 20 mg/mL stock solution of the HCl salt in DMSO .

  • Perform a "Solubility Jump" by spiking the DMSO stock into buffers ranging from pH 1.0 to pH 10.0 (final DMSO conc. < 1%).[1][2][3]

  • Incubate for 4 hours.

  • Measure turbidity (absorbance at 600 nm) or light scattering.[1][2][3]

  • Result Interpretation:

    • Clear Solution: Soluble species (

      
      ).[1][2][3]
      
    • Cloudy/Precipitate: Insoluble Free Base formation.[1][2][3]

IonizationSpecies LowPH pH < 3.0 Cationic Species (Soluble) MidPH pH 4.0 - 9.0 Neutral Free Base (Precipitation Risk) LowPH->MidPH Deprotonation of Aniline (Loss of HCl) HighPH pH > 10.0 Anionic Species (Soluble) MidPH->HighPH Deprotonation of Sulfonamide

Figure 2: pH-dependent ionization states affecting aqueous solubility.

Challenges & Troubleshooting

The "Common Ion Effect"

When dissolving N-(3-amino-4-fluorophenyl)methanesulfonamide HCl in buffers containing high chloride concentrations (e.g., 0.9% Saline or KCl buffers), the solubility product (


) may be exceeded more rapidly due to the abundance of 

ions.[1][2]
  • Recommendation: Use low-chloride buffers (e.g., Phosphate or Acetate) for initial solubility screening if saline solubility is problematic.[1][2][3]

Hydrolysis & Stability

While sulfonamides are hydrolytically stable, the aniline moiety is susceptible to oxidation, turning solutions brown/pink over time.[1][2][3]

  • Mitigation: Store DMSO stocks at -20°C under argon/nitrogen. Avoid repeated freeze-thaw cycles.[1][2][3]

Hygroscopicity

HCl salts of anilines can be hygroscopic.[1][2][3]

  • Handling: Equilibrate the vial to room temperature before opening to prevent water condensation, which can alter the weigh-in mass and introduce error in quantitative assays.

References

  • Sigma-Aldrich. N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride Product Data. Accessed via Vertex AI.[1][2][3]

  • PubChem. N-(4-fluorophenyl)methanesulfonamide Compound Summary. National Library of Medicine.[1][2] [1][2]

  • ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Caine, B.A., et al. [1]

  • ScienceMadness. Solubility of organic amine salts (General Principles).

  • ChemicalBook. Synthesis and Properties of Aniline Derivatives.

Sources

Exploratory

safety data sheet (SDS) for N-(3-amino-4-fluorophenyl)methanesulfonamide

The following technical guide is a comprehensive safety and handling protocol for N-(3-amino-4-fluorophenyl)methanesulfonamide , designed for research and development environments. Executive Summary & Compound Identity T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive safety and handling protocol for N-(3-amino-4-fluorophenyl)methanesulfonamide , designed for research and development environments.

Executive Summary & Compound Identity

This guide supersedes standard vendor SDSs by integrating handling protocols with medicinal chemistry context. N-(3-amino-4-fluorophenyl)methanesulfonamide is a critical intermediate in the synthesis of B-Raf kinase inhibitors (e.g., Dabrafenib derivatives) and PROTAC linkers. Its dual functionality—an electron-rich aniline and a polar sulfonamide—dictates specific stability and toxicity profiles often overlooked in generic documentation.

Chemical Identification
ParameterTechnical Detail
Chemical Name N-(3-amino-4-fluorophenyl)methanesulfonamide
CAS Number 926270-06-6 (Free Base) / 1778734-56-7 (HCl Salt)
Molecular Formula C₇H₉FN₂O₂S
Molecular Weight 204.22 g/mol
Structural Class Fluorinated Aniline / Sulfonamide
Physical State Off-white to pale brown solid
Solubility DMSO (>50 mg/mL), Methanol; Low water solubility (Free Base)

Hazard Identification & Risk Assessment

GHS Classification (OSHA HCS 2012 / EU CLP): While specific LD50 data is often proprietary for this intermediate, structural activity relationship (SAR) analysis with similar fluorinated anilines mandates a conservative Warning classification.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

Critical Structural Alerts (The "Why" Behind the Risk)
  • Aniline Moiety (Methemoglobinemia Risk): The 3-amino group, although deactivated by the sulfonamide, retains the potential to undergo N-oxidation in vivo. This can lead to methemoglobinemia, a condition where blood loses its oxygen-carrying capacity. Protocol Implication: Cyanosis monitoring is required after significant exposure.

  • Sulfonamide Group (Hypersensitivity): Researchers with "sulfa" drug allergies should avoid contact. Cross-reactivity is possible via dermal absorption.

  • Fluorine Substitution: The 4-fluoro group enhances lipophilicity, potentially increasing dermal absorption rates compared to non-fluorinated analogs.

Safe Handling & Experimental Protocol

This section details the causality behind handling choices, moving beyond simple "wear gloves" instructions.

Storage & Stability Architecture
  • Hygroscopicity: The sulfonamide hydrogen is acidic (pKa ~10), making the compound prone to moisture uptake, which hydrolyzes the material over time or alters stoichiometry in sensitive couplings.

  • Oxidation: Anilines oxidize to azo/nitroso species upon light/air exposure.

    • Directive: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Use amber vials.

Solubilization Logic

For biological assays or synthesis:

  • Preferred Solvent: DMSO (Dimethyl Sulfoxide).

  • Avoid: Protic solvents (Ethanol/Water) for long-term stock storage, as they promote slow oxidation of the amine.

  • Protocol: Prepare fresh stocks. If freezing DMSO stocks, use single-use aliquots to prevent freeze-thaw degradation cycles which precipitate the compound.

Visual Workflow: Safe Handling Decision Tree

The following diagram outlines the logical decision process for handling this compound based on quantity and state.

HandlingProtocol Start Start: Handling N-(3-amino-4-fluorophenyl) methanesulfonamide QuantityCheck Check Quantity Start->QuantityCheck SmallScale < 100 mg (Analytical) QuantityCheck->SmallScale LargeScale > 100 mg (Synthesis) QuantityCheck->LargeScale FumeHood Standard Fume Hood (Face Velocity > 100 fpm) SmallScale->FumeHood GloveBox Glove Box / Isolator (Required for Powder) LargeScale->GloveBox PPE_Level1 PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses FumeHood->PPE_Level1 PPE_Level2 PPE: Tyvek Sleeves, N95/P100 Resp (if outside containment) GloveBox->PPE_Level2 Solubilization Solubilization (DMSO) PPE_Level1->Solubilization PPE_Level2->Solubilization Waste Disposal: Halogenated Organic Waste Solubilization->Waste Post-Experiment

Figure 1: Risk-based handling logic. Note the escalation to containment (Glove Box) for larger quantities due to dust inhalation risks.

Emergency Response Architecture

In the event of exposure, standard First Aid must be augmented with specific responses for aniline derivatives.

Exposure Scenarios & Immediate Actions
ScenarioImmediate ActionScientific Rationale
Inhalation Move to fresh air; keep warm and at rest.Respiratory irritation (H335) is immediate; delayed pulmonary edema is rare but possible.
Skin Contact Wash with soap/water for 15 min. Do not use alcohol. Alcohol increases cutaneous blood flow and solubility, accelerating systemic absorption of the aniline.
Eye Contact Rinse with water for 15 min; lift eyelids.[3]Sulfonamides are irritants (H319); pH neutrality must be restored quickly.
Ingestion Rinse mouth. Do NOT induce vomiting. Aspiration risk.[4] Ingestion poses the highest risk for methemoglobinemia.
Medical Surveillance (The "Blue Patient" Protocol)

If the patient exhibits cyanosis (blue lips/fingernails) or headache/dizziness after exposure:

  • Suspect: Methemoglobinemia.

  • Diagnostic: Pulse oximetry may give false readings; Co-oximetry is required.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment if MetHb > 20-30%, but contraindicated in G6PD deficiency.

Visual Workflow: Emergency Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal/Ocular Type->Skin Inhal Inhalation/Ingestion Type->Inhal Decon Decon: Water/Soap (NO Ethanol) Skin->Decon Support Respiratory Support Oxygen Inhal->Support Monitor Monitor for Cyanosis/Hypoxia Decon->Monitor Support->Monitor Medical Administer Methylene Blue (If MetHb > 30%) Monitor->Medical Symptoms Persist

Figure 2: Emergency triage workflow emphasizing the prohibition of ethanol for decontamination.

Synthesis & Reaction Safety

When using N-(3-amino-4-fluorophenyl)methanesulfonamide as an intermediate:

  • Nucleophilicity: The aniline nitrogen is the primary nucleophile. However, the sulfonamide proton is acidic. If using strong bases (NaH, LiHMDS), the sulfonamide will deprotonate first, potentially leading to bis-alkylation if stoichiometry is not controlled.

  • Thermal Runaway: In coupling reactions (e.g., with acid chlorides or isocyanates), the reaction is exothermic.

    • Control: Add electrophiles dropwise at 0°C.

  • Incompatibility:

    • Strong Oxidizers: Risk of vigorous reaction.

    • Acid Chlorides: Reacts rapidly; requires base scavenger (TEA/DIPEA).

References

  • PubChem. Compound Summary for CID 926270-06-6. National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Sulfonamide and Aniline Derivatives. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000. Available at: [Link]

Sources

Foundational

The Strategic Sourcing and Validation of N-(3-Amino-4-fluorophenyl)methanesulfonamide in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Structural Rationale and Mechanistic Utility In modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Structural Rationale and Mechanistic Utility

In modern medicinal chemistry, the selection of bifunctional building blocks is driven by the need to balance reactivity, metabolic stability, and target affinity. N-(3-amino-4-fluorophenyl)methanesulfonamide (Formula: C₇H₉FN₂O₂S; MW: 204.22 g/mol ) is a highly specialized intermediate frequently utilized in the synthesis of kinase inhibitors and sulfonamide-based therapeutics[1].

The strategic value of this compound lies in its specific substitution pattern:

  • The Methanesulfonamide Moiety: Acts as a classic bioisostere for carboxylic acids. It serves as a potent, directional hydrogen bond donor/acceptor, which is often critical for anchoring the molecule within the ATP-binding pocket's hinge region of target kinases.

  • The 4-Fluoro Substituent (Metabolic Shield): The addition of a fluorine atom at the para position (relative to the sulfonamide) is a deliberate design choice. It blocks CYP450-mediated para-hydroxylation—a primary metabolic liability for anilines that often leads to reactive quinoneimine intermediates and subsequent hepatotoxicity.

  • The 3-Amino Group (Reactive Handle): While electronically deactivated by the electron-withdrawing nature of the ortho-fluorine atom, the primary amine remains a versatile nucleophilic handle. It enables late-stage diversification via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.

Sourcing Landscape: Suppliers and Pricing

Procurement of this building block requires careful attention to the salt form. The compound is commercially available in two primary forms: the Free Base (CAS 926270-06-6) [2] and the Hydrochloride Salt (CAS 1778734-56-7) [3]. The HCl salt offers enhanced shelf-life and aqueous solubility but requires neutralization (e.g., with DIPEA or TEA) during base-sensitive downstream couplings.

The following table summarizes the current sourcing landscape for research-grade (>95% purity) materials across major global suppliers:

SupplierProduct FormCAS NumberPurityPackage SizeEst. Price (USD)
ChemBridge (via Hit2Lead) Hydrochloride Salt1778734-56-795%1 g$51.00[3]
Sigma-Aldrich (Merck) Free Base926270-06-6≥95%VariableCustom Quote[2]
BLD Pharmatech Free Base926270-06-695%VariableCustom Quote[4]
Calpaclab Free Base926270-06-695%5 gCustom Quote[1]
ChemWhat Free Base926270-06-6>95%VariableCustom Quote[5]

Quality Control (QC) & Analytical Validation Protocols

A self-validating protocol is essential when sourcing building blocks from international vendors. Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk into the drug discovery pipeline. The following Quality Control (QC) workflow ensures that every batch is rigorously authenticated.

Methodology 1: Analytical Validation (LC-MS & NMR)
  • Causality & Logic: LC-MS confirms the mass and overall chromatographic purity. However, ¹⁹F NMR is the critical, self-validating step. It is the only definitive method to rule out defluorinated impurities or regioisomers (e.g., 2-fluoro vs. 4-fluoro derivatives) that share identical masses and similar LC retention times but would drastically alter the target's pharmacological profile.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 1.0 mg of the sourced compound and dissolve it in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • LC-MS Acquisition: Inject 1 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Run a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3.0 minutes at 0.6 mL/min.

  • Mass Confirmation: Monitor UV absorbance at 254 nm. Confirm the presence of the [M+H]⁺ ion at m/z 205.0 (free base)[5]. If utilizing the HCl salt, the salt will dissociate in solution, yielding the same m/z 205.0 parent mass.

  • NMR Preparation: Weigh 10.0 mg of the compound and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer to a standard 5 mm NMR tube.

  • NMR Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹⁹F NMR (376 MHz, 64 scans).

    • Validation Checkpoint: The ¹⁹F NMR must show a single clean multiplet, confirming the presence of the fluorine atom and the absence of defluorinated byproducts. The ¹H NMR must show the sulfonamide -NH (~9.5 ppm) and the aniline -NH₂ (~5.2 ppm) to confirm the integrity of the reactive handles.

QC_Workflow Start Vendor Sourcing (CAS 926270-06-6 / 1778734-56-7) Receiving Batch Receiving & Documentation Start->Receiving LCMS LC-MS (ESI+) Purity & Mass Confirmation Receiving->LCMS NMR 1H & 19F NMR Regiochemistry Verification LCMS->NMR Decision Quality Gate Meets >95% Spec? NMR->Decision Approve Approved for Library Synthesis Decision->Approve Yes Reject Quarantine / Reject Decision->Reject No

Figure 1: Self-validating quality control workflow for sourced building blocks.

Downstream Application: Amide Coupling Workflow

Once validated, the compound is typically advanced into library synthesis. The following protocol outlines the optimal conditions for functionalizing the 3-amino group.

Methodology 2: HATU-Mediated Amide Coupling
  • Causality & Logic: Standard coupling reagents (like EDC/HOBt) often fail or result in low yields with this specific substrate. The 3-amino group is sterically hindered and electronically deactivated by the adjacent electron-withdrawing ortho-fluorine atom. Therefore, a highly reactive coupling reagent (HATU) and a strong organic base (DIPEA) are required to generate a highly reactive HOAt-ester intermediate and drive the reaction to completion.

Step-by-Step Protocol:

  • Activation: In an oven-dried 10 mL reaction vial, dissolve the target carboxylic acid (1.1 mmol, 1.1 eq) and HATU (1.2 mmol, 1.2 eq) in 5.0 mL of anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add N-(3-amino-4-fluorophenyl)methanesulfonamide (1.0 mmol, 1.0 eq) to the activated mixture. Purge the vial with Nitrogen gas, seal, and stir at room temperature for 16 hours.

  • Reaction Monitoring: Quench a 5 µL aliquot of the reaction mixture in 100 µL of Methanol. Analyze via LC-MS to confirm the complete disappearance of the starting aniline (m/z 205.0) and the appearance of the desired product mass.

  • Workup: Dilute the reaction mixture with 25 mL of Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), 1M HCl (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, utilizing a 0-50% EtOAc in Hexanes gradient).

References

  • ChemWhat . N-(3-amino-4-fluorophenyl)methanesulfonamide(SALTDATA: FREE). Retrieved from: [Link]

  • Calpaclab . N-(3-Amino-4-fluorophenyl)methanesulfonamide, 95% Purity. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide for the Chemoselective Reduction of N-(3-nitro-4-fluorophenyl)methanesulfonamide

Introduction: The Critical Role of N-(3-amino-4-fluorophenyl)methanesulfonamide in Pharmaceutical Synthesis The transformation of N-(3-nitro-4-fluorophenyl)methanesulfonamide to its corresponding amine, N-(3-amino-4-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of N-(3-amino-4-fluorophenyl)methanesulfonamide in Pharmaceutical Synthesis

The transformation of N-(3-nitro-4-fluorophenyl)methanesulfonamide to its corresponding amine, N-(3-amino-4-fluorophenyl)methanesulfonamide, is a pivotal step in the synthesis of numerous high-value pharmaceutical compounds. This aniline derivative serves as a key building block for a range of therapeutic agents, most notably in the development of kinase inhibitors for oncology, such as Vemurafenib.[1][2] Vemurafenib is a potent inhibitor of the BRAF V600E mutated protein, a driver in a significant percentage of metastatic melanomas.[1][3] The efficient and clean synthesis of this amine intermediate is therefore of paramount importance to researchers and professionals in drug development.

This application note provides a detailed guide to the chemoselective reduction of N-(3-nitro-4-fluorophenyl)methanesulfonamide. We will explore various methodologies, delving into the chemical principles that govern the choice of reagents and reaction conditions. The inherent challenge in this synthesis lies in the selective reduction of the nitro group while preserving the integrity of the fluoro and methanesulfonamide functionalities. This guide is designed to equip researchers with the knowledge to select and execute the most appropriate protocol for their specific needs, ensuring high yield and purity of the final product.

The Challenge of Chemoselectivity

The molecular architecture of N-(3-nitro-4-fluorophenyl)methanesulfonamide presents a classic chemoselectivity challenge. The primary goal is the reduction of the aromatic nitro group to a primary amine. However, the presence of a fluorine atom on the aromatic ring introduces the risk of hydrodehalogenation, particularly under harsh catalytic hydrogenation conditions.[4] The methanesulfonamide group is generally stable, but aggressive reducing agents or extreme pH conditions could potentially lead to its cleavage. Therefore, the selection of a reduction method must be carefully considered to avoid the formation of unwanted byproducts.

This guide will focus on three robust and widely applicable methods for this transformation:

  • Catalytic Hydrogenation: A clean and efficient method, but one that requires careful control to prevent dehalogenation.

  • Iron-Mediated Reduction: A classic, cost-effective, and highly chemoselective method.

  • Tin(II) Chloride Reduction: A mild and reliable method suitable for substrates with sensitive functional groups.

The following sections will provide a detailed examination of each of these methods, including their mechanistic underpinnings, step-by-step protocols, and a comparative analysis.

Method 1: Catalytic Hydrogenation with Dehalogenation Suppression

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and the generation of water as the only byproduct.[5] Palladium on carbon (Pd/C) is a common catalyst for this transformation. However, a significant drawback of standard Pd/C catalysis is its propensity to cleave carbon-halogen bonds, which would be detrimental in the synthesis of N-(3-amino-4-fluorophenyl)methanesulfonamide.

Expertise & Experience: To circumvent the issue of dehalogenation, the hydrogenation can be conducted in an acidic medium. The presence of a small amount of a strong acid, such as hydrochloric or phosphoric acid, has been shown to effectively inhibit the cleavage of the C-F bond during the reduction of fluorinated nitroaromatics.[4] This is a critical insight for successfully applying catalytic hydrogenation to this specific substrate.

Protocol 1: Catalytic Hydrogenation using Pd/C in an Acidic Medium

Materials:

  • N-(3-nitro-4-fluorophenyl)methanesulfonamide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or a similar filter aid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add N-(3-nitro-4-fluorophenyl)methanesulfonamide (1.0 eq) and ethanol (or methanol) to form a slurry.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% by weight).

  • Inerting the Atmosphere: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-50 °C) if necessary.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas or by analytical techniques such as TLC or LC-MS.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol or methanol.

  • Neutralization and Extraction: Combine the filtrates and concentrate under reduced pressure. To the residue, add ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-amino-4-fluorophenyl)methanesulfonamide.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

Method 2: Iron-Mediated Reduction in Acidic Media

The reduction of nitroarenes using iron powder in the presence of an acid is one of the oldest and most reliable methods in organic synthesis.[6] It is particularly valued for its excellent chemoselectivity, cost-effectiveness, and operational simplicity. This method is highly tolerant of a wide range of functional groups, including halogens, making it an ideal choice for the reduction of N-(3-nitro-4-fluorophenyl)methanesulfonamide.[6][7]

Expertise & Experience: The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group. The acidic medium, typically acetic acid or a mixture containing ammonium chloride, facilitates the protonation of the intermediates and the dissolution of the resulting iron oxides. The use of a water/ethanol/acetic acid solvent system often provides a good balance of substrate solubility and reaction efficiency.

Protocol 2: Reduction using Iron Powder and Acetic Acid

Materials:

  • N-(3-nitro-4-fluorophenyl)methanesulfonamide

  • Iron powder (reduced, fine mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Potassium hydroxide (KOH) solution (2M) or Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(3-nitro-4-fluorophenyl)methanesulfonamide (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 2:1:2 v/v/v).

  • Addition of Iron: To the stirred suspension, add iron powder (typically 3-5 equivalents) portion-wise to control the initial exotherm.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. The reaction is often complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Carefully add a 2M KOH or NaOH solution to basify the mixture to a pH of >10. Separate the organic layer.

  • Further Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).

  • Drying and Concentration: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

Method 3: Tin(II) Chloride Reduction

Reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) is a very mild and effective method, particularly for substrates that are sensitive to catalytic hydrogenation or strongly acidic conditions.[8] This method exhibits excellent chemoselectivity and is well-suited for the reduction of N-(3-nitro-4-fluorophenyl)methanesulfonamide.[6][8]

Expertise & Experience: The reaction is typically carried out in a polar solvent like ethanol or ethyl acetate. The work-up procedure involves basification to precipitate tin salts. While effective, the removal of these tin salts can sometimes be challenging. A common technique is to add a strong base until the initially formed tin hydroxides redissolve as stannates, leading to a clearer separation.[9]

Protocol 3: Reduction using Tin(II) Chloride Dihydrate

Materials:

  • N-(3-nitro-4-fluorophenyl)methanesulfonamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution (e.g., 3-6 M) or Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(3-nitro-4-fluorophenyl)methanesulfonamide (1.0 eq) in absolute ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (around 70-80 °C) under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Basification and Filtration: Carefully add a NaOH solution with vigorous stirring until the pH is strongly basic (pH > 12). This will initially precipitate tin salts, which should then redissolve to form a clear solution. Alternatively, neutralize with saturated NaHCO₃ to a pH of 7-8 and filter the resulting tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Reduction Methods

Method Reagents Typical Conditions Advantages Disadvantages Chemoselectivity
Catalytic Hydrogenation H₂, Pd/C, Acid50-100 psi H₂, 40-50 °CHigh atom economy, clean byproduct (H₂O)Requires specialized pressure equipment, risk of dehalogenation without proper controlGood to excellent with acid additive
Iron-Mediated Reduction Fe, Acetic AcidReflux (80-100 °C)Cost-effective, highly chemoselective, operationally simpleGenerates iron waste, work-up can be cumbersomeExcellent
Tin(II) Chloride Reduction SnCl₂·2H₂OReflux (70-80 °C)Mild conditions, excellent chemoselectivityStoichiometric tin waste, work-up can be challenging due to tin saltsExcellent

Reaction Monitoring and Product Characterization

Trustworthiness: A self-validating protocol relies on robust analytical methods to monitor the reaction's progress and confirm the identity and purity of the final product.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of the product and any byproducts. A reversed-phase C18 column with a UV detector is typically used.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the product and helps in identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product, N-(3-amino-4-fluorophenyl)methanesulfonamide. ¹⁹F NMR can be particularly useful for confirming the integrity of the C-F bond.[12]

Visualizing the Process

Reaction Pathway

Reduction of N-(3-nitro-4-fluorophenyl)methanesulfonamide start N-(3-nitro-4-fluorophenyl)methanesulfonamide product N-(3-amino-4-fluorophenyl)methanesulfonamide start->product Reduction reagents Reducing Agent (e.g., H₂/Pd/C, Fe/H⁺, SnCl₂)

Caption: General reaction scheme for the reduction.

Experimental Workflow

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Substrate, Solvent, Reagents) reaction 2. Reaction (Heating, Stirring) setup->reaction monitoring 3. Monitoring (TLC, LC-MS) reaction->monitoring filtration 4. Filtration / Quenching monitoring->filtration extraction 5. Extraction filtration->extraction drying 6. Drying & Concentration extraction->drying purification 7. Purification (Chromatography/Recrystallization) drying->purification analysis 8. Product Characterization (NMR, MS, HPLC) purification->analysis

Caption: A generalized workflow for the synthesis.

Safety Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction can be exothermic, and pyrophoric catalysts like Pd/C require careful handling under an inert atmosphere to prevent ignition.[12] All operations should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment.

  • Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Tin(II) chloride and strong acids/bases are corrosive and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from iron and tin reductions, according to institutional and local environmental regulations.

Conclusion

The successful reduction of N-(3-nitro-4-fluorophenyl)methanesulfonamide to N-(3-amino-4-fluorophenyl)methanesulfonamide is a critical transformation in pharmaceutical synthesis. By understanding the principles of chemoselectivity, researchers can confidently choose a method that balances efficiency, cost, and safety. Catalytic hydrogenation in an acidic medium offers a clean and atom-economical route, while iron and tin(II) chloride-mediated reductions provide robust and highly selective alternatives. The protocols and insights provided in this guide are intended to empower scientists to perform this important synthesis with high fidelity, paving the way for advancements in drug discovery and development.

References

  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Kuchar, M., et al. (n.d.). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. Available at: [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • Vang, M. J., et al. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC. Available at: [Link]

  • Google Patents. (n.d.). WO2018002415A1 - New processes for the preparation of vemurafenib.
  • ResearchGate. (n.d.). Transfer hydrogenation of various substituted nitro aromatic compounds over Pd/ZrP and FA. Available at: [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • ResearchGate. (2025). Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water. Available at: [Link]

  • MDPI. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Available at: [Link]

  • Wiley Online Library. (n.d.). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Available at: [Link]

  • Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Available at: [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Available at: [Link]

  • ResearchGate. (2025). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. Available at: [Link]

  • PubMed. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Available at: [Link]

  • eScholarship. (n.d.). I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. II. B-alkyl Suzuki-Miyaura Couplings in Water. III. Development of a Low-Foaming Surfactant for Organic Synthesis in Water IV. “ppm” Tsuji-Trost Allylations in Water. Available at: [Link]

  • Pharmaceutical Technology. (2025). NMR Reaction-Monitoring as a Process Analytical Technique. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • PubMed. (2015). Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. Available at: [Link]

  • PMC. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Available at: [Link]

  • EPFL. (n.d.). Structured Non-Noble Metal Catalysts for the Liquid-Phase Reduction of Nitroaromatics. Available at: [Link]

  • MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Available at: [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link]

  • RSC Publishing. (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Available at: [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Available at: [Link]

  • PMC. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Available at: [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • MDPI. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Available at: [Link]

  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

  • US EPA. (n.d.). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-4-nitrofurazan by an improved method. Available at: [Link]

  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
  • Semantic Scholar. (2021). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Available at: [Link]

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Application

Application Note: Synthesis of Urea-Based Therapeutics using N-(3-amino-4-fluorophenyl)methanesulfonamide

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale The compound N-(3-amino-4-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The compound N-(3-amino-4-fluorophenyl)methanesulfonamide (CAS: 926270-06-6) is a highly privileged building block in modern medicinal chemistry. It is frequently utilized in the design of kinase inhibitors (e.g., targeting BRAF or VEGFR), where the urea moiety acts as a critical bidentate hydrogen bond donor/acceptor in the hinge region or DFG-out pocket of the kinase domain.

However, the synthesis of asymmetric ureas using this specific aniline presents unique mechanistic challenges. The nucleophilicity of the primary amine is significantly attenuated by two factors:

  • Inductive Withdrawing Effect: The highly electronegative ortho-fluorine atom pulls electron density away from the amine.

  • Resonance/Inductive Effect: The meta-methanesulfonamide group further depletes the electron density of the aromatic ring.

Because of this reduced nucleophilicity, direct reaction with weak electrophiles is often inefficient. To achieve high-yielding urea formation, chemists must employ robust electrophilic activation strategies, such as the use of triphosgene or phenyl chloroformate, which serve as safer, highly reactive surrogates to phosgene 1.

Strategic Workflow for Urea Formation

Selecting the correct activation strategy depends entirely on the nature of the coupling partner. The decision tree below outlines the optimal synthetic route based on the electrophilicity and stability of the desired intermediates.

Workflow Start Coupling Partner Selection Isocyanate Commercially Available Isocyanate Start->Isocyanate Amine Amine Partner (Aliphatic or Aromatic) Start->Amine MethodA Method A: Direct Coupling (Base catalyzed) Isocyanate->MethodA Aliphatic Aliphatic Amine (Highly Nucleophilic) Amine->Aliphatic Aromatic Aromatic Amine (Poorly Nucleophilic) Amine->Aromatic Product Target Asymmetric Urea MethodA->Product MethodB Method B: Triphosgene Activation (In situ Isocyanate) Aliphatic->MethodB Fast trapping MethodC Method C: Phenyl Chloroformate (Stable Carbamate) Aromatic->MethodC Requires stable intermediate MethodB->Product MethodC->Product

Figure 1: Decision tree for selecting urea formation methodology based on coupling partner.

Quantitative Comparison of Activation Strategies

To guide route scouting, the following table summarizes the performance metrics of the three primary methodologies when applied specifically to N-(3-amino-4-fluorophenyl)methanesulfonamide.

MethodologyReagentIntermediatesAvg. YieldScalabilityPrimary Byproducts
Method A Commercial IsocyanateNone (Concerted)75 - 85%HighUnreacted starting material
Method B Triphosgene (BTC)Carbamoyl Cl / Isocyanate80 - 95%Medium (Toxicity)Symmetrical urea dimers
Method C Phenyl ChloroformatePhenyl Carbamate70 - 90%High (Stable)Phenol (easily washed)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality explanations and self-validation checkpoints to ensure experimental integrity.

Method A: Direct Isocyanate Coupling

Causality & Rationale: When the target urea utilizes a commercially available, highly reactive isocyanate, direct coupling is the most atom-economical route. Because the fluorinated aniline is a weak nucleophile, the reaction requires a mild base (to increase the HOMO energy of the amine) and elevated temperatures to overcome the activation energy barrier.

Step-by-Step Protocol:

  • Preparation: Dissolve N-(3-amino-4-fluorophenyl)methanesulfonamide (1.0 eq) in anhydrous THF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir for 10 minutes at room temperature.

  • Electrophile Addition: Slowly add the commercial isocyanate (1.1 eq) dropwise.

  • Thermal Activation: Heat the reaction mixture to 60 °C under an inert argon atmosphere for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting aniline is highly UV-active. The reaction is complete when the starting material spot disappears and a new, more polar spot (the urea) appears. If unreacted aniline remains, add an additional 0.2 eq of isocyanate.

  • Workup: Quench with methanol (1 mL) to destroy unreacted isocyanate. Concentrate under reduced pressure and purify via flash chromatography.

Method B: Triphosgene-Mediated in situ Isocyanate Generation

Causality & Rationale: Triphosgene is a crystalline, safer alternative to phosgene gas 2. To prevent the formation of symmetrical urea dimers (a common side reaction where the unreacted aniline attacks the newly formed isocyanate), the aniline must be added dropwise to an excess of triphosgene, rather than the other way around 3.

Step-by-Step Protocol:

  • Preparation: Dissolve triphosgene (0.4 eq, providing 1.2 eq of phosgene) in anhydrous DCM at 0 °C.

  • Aniline Addition: In a separate flask, dissolve the aniline (1.0 eq) and DIPEA (2.5 eq) in DCM. Add this solution dropwise to the triphosgene solution over 30 minutes.

  • Self-Validation Checkpoint 1: Evolution of HCl gas (neutralized by DIPEA) will occur. Take an LCMS aliquot and quench it into methanol. The successful formation of the isocyanate will appear on the MS as the methyl carbamate adduct (

    
     Da). Do not proceed until the free aniline mass is completely consumed.
    
  • Amine Trapping: Once the isocyanate is fully formed, add the secondary coupling amine (1.2 eq) in one portion. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint 2: A white precipitate (DIPEA-HCl salt) will often form as the reaction progresses, visually indicating successful turnover.

  • Workup: Wash the organic layer with 1M HCl, followed by saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

Method C: Phenyl Chloroformate Activation

Causality & Rationale: When coupling two poorly nucleophilic anilines, the isocyanate intermediate may degrade before the second amine can attack. Phenyl chloroformate solves this by forming a bench-stable phenyl carbamate intermediate. Pyridine is used as the base because it acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the initial carbamate formation 4.

Step-by-Step Protocol:

  • Preparation: Dissolve the aniline (1.0 eq) in anhydrous THF (0.2 M) and add Pyridine (1.2 eq). Cool to 0 °C.

  • Activation: Add phenyl chloroformate (1.05 eq) dropwise. Stir for 1 hour at room temperature.

  • Self-Validation Checkpoint 1: Pyridinium chloride will precipitate as a thick white solid. The intermediate phenyl carbamate can be isolated at this stage. 1H NMR will show the addition of 5 aromatic protons (phenoxy group) and a characteristic downfield shift of the carbamate NH proton.

  • Coupling: Add the second amine (1.2 eq) and DIPEA (2.0 eq). Heat the mixture to 70 °C for 12 hours.

  • Self-Validation Checkpoint 2: LCMS will show the displacement of the phenoxy group (loss of phenol,

    
     Da) and the appearance of the target urea mass.
    
  • Workup: Dilute with EtOAc and wash aggressively with 1M NaOH (3x) to remove the phenol byproduct.

Mechanistic Pathway of Triphosgene Activation

The following diagram illustrates the molecular causality of Method B, demonstrating how triphosgene overcomes the poor nucleophilicity of the fluorinated aniline.

Mechanism Aniline N-(3-amino-4-fluorophenyl) methanesulfonamide Intermediate Carbamoyl Chloride Intermediate Aniline->Intermediate Nucleophilic attack Triphosgene Triphosgene (BTC) + DIPEA Triphosgene->Intermediate Isocyanate Isocyanate Intermediate Intermediate->Isocyanate -HCl (via DIPEA) Urea Asymmetric Diaryl/Alkyl Urea Isocyanate->Urea Amine addition Amine2 2° Amine (R-NH2) Amine2->Urea

Figure 2: Mechanistic pathway of triphosgene activation and subsequent urea formation.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.National Institutes of Health (NIH) / PMC.
  • A decade review of triphosgene and its applications in organic reactions.National Institutes of Health (NIH) / PMC.
  • Scaling Up the Synthesis of 1,1-Bis(2-bromophenyl)urea.Benchchem Technical Support.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.National Institutes of Health (NIH) / PMC.

Sources

Method

reaction conditions for coupling N-(3-amino-4-fluorophenyl)methanesulfonamide with carboxylic acids

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Profiling & Mechanistic Rationale The compound N...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Substrate Profiling & Mechanistic Rationale

The compound N-(3-amino-4-fluorophenyl)methanesulfonamide is a highly functionalized aniline derivative frequently utilized as a building block in pharmaceutical chemistry (e.g., kinase inhibitors and metabolic modulators). However, achieving high-yielding amide bond formation at the C3 primary amine presents significant synthetic challenges due to its unique stereoelectronic profile.

The Causality of Deactivation

To design a successful coupling strategy, one must understand the electronic environment of the C3 nucleophile:

  • Strong Inductive Withdrawal (-I): The fluorine atom situated ortho to the primary amine exerts a potent inductive electron-withdrawing effect. While fluorine possesses a resonance-donating (+R) capability, the -I effect dominates in this system, significantly reducing the electron density of the nitrogen lone pair.

  • Meta-Deactivation: The methanesulfonamide group (-NHSO₂CH₃) at the C1 position acts as a secondary electron-withdrawing group. Because it is positioned meta to the target amine, it exerts a pure inductive pull across the aromatic framework without any compensating resonance donation.

Consequence for Reagent Selection: Standard carbodiimide-based coupling reagents (such as EDC/HOBt or DCC) generate an O-acylisourea intermediate. For highly nucleophilic aliphatic amines, this intermediate is rapidly trapped. However, the deactivated nature of N-(3-amino-4-fluorophenyl)methanesulfonamide results in sluggish trapping, allowing competitive side reactions—such as the irreversible rearrangement to an inactive N-acylurea or hydrolysis—to dominate [3].

To overcome this kinetic barrier, the carboxylic acid must be converted into a highly reactive, yet stable, electrophile. This guide outlines three field-proven protocols utilizing T3P (Propylphosphonic anhydride), HATU , or Oxalyl Chloride , ensuring self-validating and scalable workflows.

Strategic Workflow for Reagent Selection

The selection of the coupling reagent should be dictated by the structural nature of the carboxylic acid partner. The following decision matrix provides a logical framework for protocol selection.

G A Carboxylic Acid Partner B Chiral / Epimerization Prone? A->B C Sterically Hindered? B->C  No   T3P Protocol A: T3P / Pyridine (Low Epimerization) B->T3P  Yes   HATU Protocol B: HATU / DIPEA (High Reactivity) C->HATU  No   AcidCl Protocol C: Acid Chloride (Maximum Activation) C->AcidCl  Yes  

Caption: Decision matrix for selecting coupling conditions with N-(3-amino-4-fluorophenyl)methanesulfonamide.

Experimental Protocols

Protocol A: T3P / Pyridine Method (Optimal for Chiral Acids)

Propylphosphonic anhydride (T3P) combined with pyridine is the premier method for coupling deactivated anilines with racemization-prone carboxylic acids [1]. T3P activates the acid by forming a mixed phosphonic anhydride. Pyridine acts as an optimal base that suppresses oxazolone formation (the primary pathway for epimerization) while maintaining sufficient basicity to drive the reaction.

Self-Validation Checkpoint: T3P byproducts are highly water-soluble. A successful reaction is validated during workup: if the organic layer retains significant mass after the acidic wash, the amide bond has successfully formed.

Step-by-Step Procedure:

  • Charge: To an oven-dried flask under N₂, add the carboxylic acid (1.0 equiv, 10.0 mmol) and N-(3-amino-4-fluorophenyl)methanesulfonamide (1.05 equiv, 10.5 mmol).

  • Solvation: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M, 50 mL).

  • Base Addition: Add Pyridine (3.0 equiv, 30.0 mmol). Stir for 5 minutes at room temperature.

  • Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv, 15.0 mmol).

  • Reaction: Heat the mixture to 45–50 °C. Monitor via LC-MS. The deactivated aniline typically requires 6–12 hours for complete conversion.

  • Workup: Cool to room temperature. Quench with water (25 mL). Separate the layers. Wash the organic layer sequentially with 0.5 M aqueous HCl (2 × 25 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (25 mL) and brine (25 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often >95% pure.

Protocol B: HATU / DIPEA Method (Optimal for Standard Acids)

HATU generates an extremely reactive O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium intermediate. The presence of the nitrogen atom at the 7-position of the benzotriazole ring provides a neighboring group effect that accelerates the aminolysis step, making it highly effective for deactivated anilines [2].

Self-Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep golden/orange hue upon the addition of HATU and DIPEA, confirming the formation of the active ester.

Step-by-Step Procedure:

  • Pre-activation: In a dry flask, dissolve the carboxylic acid (1.1 equiv, 1.1 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir at room temperature for 10 minutes to ensure complete active ester formation.

  • Coupling: Add N-(3-amino-4-fluorophenyl)methanesulfonamide (1.0 equiv, 1.0 mmol) in one portion.

  • Reaction: Stir at room temperature for 4–8 hours. If LC-MS indicates stalling, warm to 40 °C.

  • Workup: Dilute the reaction with EtOAc (30 mL). Wash extensively with 5% aqueous LiCl solution (3 × 15 mL) to extract the DMF and tetramethylurea byproducts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (typically Hexanes/EtOAc gradients).

Protocol C: Acid Chloride Method (Rescue Route for Hindered Acids)

When the carboxylic acid is sterically hindered (e.g., α,α-disubstituted acids), in situ generation of an acid chloride using oxalyl chloride provides the maximum electrophilic activation necessary to force the coupling [3].

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (2 drops). Cool to 0 °C.

  • Chlorination: Slowly add Oxalyl Chloride (1.5 equiv). A self-validating vigorous evolution of gas (CO and CO₂) will occur. Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the resulting acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve N-(3-amino-4-fluorophenyl)methanesulfonamide (1.0 equiv) and Pyridine (2.5 equiv) in DCM. Cool to 0 °C.

  • Addition: Dropwise, add the acid chloride solution to the aniline mixture. Warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1 M HCl, dry, and concentrate.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of the three protocols to aid in process optimization and scale-up planning.

MetricProtocol A (T3P/Pyridine)Protocol B (HATU/DIPEA)Protocol C (Acid Chloride)
Typical Yield 80 – 95%75 – 90%60 – 85%
Epimerization Risk Very Low (< 1%)Moderate (2 – 5%)High (> 10%)
Scalability Excellent (Kilogram scale)Fair (Cost prohibitive)Good (Requires gas venting)
Byproduct Removal Simple aqueous washRequires LiCl wash / ColumnSimple aqueous wash
Reagent Cost Low to ModerateHighVery Low
Toxicity Profile Benign (Water-soluble salts)Sensitizer (Allergenic)Corrosive / Toxic gases

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. URL:[Link][1][2]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. URL:[Link][3]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. URL:[Link]

Sources

Application

Technical Guide: Strategic Synthesis of Kinase Inhibitors via the N-(3-Amino-4-fluorophenyl)methanesulfonamide Scaffold

The following Application Note and Protocol guide details the preparation and utilization of -(3-amino-4-fluorophenyl)methanesulfonamide , a critical pharmacophore in the design of Type I and Type II kinase inhibitors (p...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the preparation and utilization of


-(3-amino-4-fluorophenyl)methanesulfonamide , a critical pharmacophore in the design of Type I and Type II kinase inhibitors (particularly for the MAPK pathway, e.g., BRAF and MEK targets).

This guide is structured for medicinal chemists and process development scientists.

Abstract & Strategic Importance

The


-(3-amino-4-fluorophenyl)methanesulfonamide  intermediate (CAS: 926270-06-6) represents a privileged scaffold in modern kinase inhibitor discovery. Structurally, it combines three critical features:
  • Methanesulfonamide Motif: Acts as a hydrogen bond donor/acceptor, often targeting the hinge region or the conserved DFG-Asp backbone in the ATP-binding pocket.

  • Fluorine Substitution: Modulates the pKa of the aniline nitrogen, enhances metabolic stability by blocking the para-position, and influences the torsion angle of the biaryl axis in the final inhibitor.

  • Primary Amine Handle: Provides a nucleophilic site for coupling with heterocyclic cores (e.g., pyrimidines, quinazolines, pyrazoles) via

    
     or Buchwald-Hartwig amination.
    

This intermediate is a structural analog to the pharmacophores found in FDA-approved BRAF inhibitors (e.g., Encorafenib ) and is widely used in structure-activity relationship (SAR) libraries to optimize potency and selectivity.

Retrosynthetic Analysis & Workflow

The preparation of kinase inhibitors using this intermediate follows a convergent synthesis strategy. The workflow is divided into two phases: (A) Scaffold Assembly and (B) Core Coupling .

Graphviz: Synthetic Logic Flow

G Start Starting Material: 4-Fluoro-3-nitroaniline Inter1 Intermediate 1: N-(4-Fluoro-3-nitrophenyl) methanesulfonamide Start->Inter1 Sulfonylation (MsCl, Pyridine) Target Target Intermediate: N-(3-Amino-4-fluorophenyl) methanesulfonamide Inter1->Target Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Coupled Coupled Precursor: Kinase Inhibitor Scaffold Target->Coupled SNAr Coupling (IPA, DIPEA, Heat) Core Kinase Core: 2,4-Dichloropyrimidine (or similar heterocycle) Core->Coupled + Target Final Final Kinase Inhibitor (Functionalized) Coupled->Final Derivatization (e.g., Suzuki Coupling)

Caption: Convergent synthetic pathway from aniline precursor to functionalized kinase inhibitor.

Detailed Experimental Protocols

Phase 1: Synthesis of the Intermediate

Target: N-(3-amino-4-fluorophenyl)methanesulfonamide

Step 1: Sulfonylation

Reaction: 4-Fluoro-3-nitroaniline + Methanesulfonyl chloride


N-(4-fluoro-3-nitrophenyl)methanesulfonamide
  • Reagents: 4-Fluoro-3-nitroaniline (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Pyridine (3.0 eq), Dichloromethane (DCM).

  • Protocol:

    • Charge a 3-neck round-bottom flask with 4-fluoro-3-nitroaniline (10 g, 64 mmol) and anhydrous DCM (100 mL).

    • Cool the solution to 0°C under

      
       atmosphere.
      
    • Add Pyridine (15.5 mL, 192 mmol) dropwise.

    • Add MsCl (6.0 mL, 77 mmol) dropwise over 20 minutes, maintaining temperature <5°C. Exothermic reaction.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Workup: Quench with 1N HCl (50 mL). Separate organic layer. Wash aqueous layer with DCM (2x). Combine organics, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or use flash chromatography (0-40% EtOAc in Hexanes).

    • Yield Target: >85% (Yellow solid).

Step 2: Nitro Reduction

Reaction: N-(4-fluoro-3-nitrophenyl)methanesulfonamide


N-(3-amino-4-fluorophenyl)methanesulfonamide
  • Reagents: Nitro-intermediate from Step 1, 10% Pd/C (10 wt%), Hydrogen gas (

    
    , balloon or Parr shaker), Methanol (MeOH).
    
  • Protocol:

    • Dissolve the nitro compound (5 g) in MeOH (50 mL) in a hydrogenation vessel.

    • Add 10% Pd/C (0.5 g) carefully under nitrogen flow (pyrophoric hazard).

    • Purge vessel with

      
       gas (3 cycles).
      
    • Stir vigorously under

      
       atmosphere (1 atm is usually sufficient; 30 psi for faster kinetics) for 4-12 hours at RT.
      
    • QC Check: Monitor disappearance of starting material by LC-MS (Target Mass: [M+H]+ ~205.04).

    • Workup: Filter through a Celite pad to remove catalyst. Wash pad with MeOH.

    • Concentrate filtrate to dryness.

    • Product: Off-white to light brown solid. Used directly in the next step or stored as HCl salt (CAS 1778734-56-7) for stability.

Phase 2: Coupling to Kinase Core (Application Example)

Objective: Synthesize a prototype inhibitor by coupling the intermediate to a 2,4-dichloropyrimidine scaffold (common in Encorafenib/Ceritinib analogs).

Protocol:

Coupling
  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), N-(3-amino-4-fluorophenyl)methanesulfonamide (1.0 eq), DIPEA (2.5 eq), Isopropyl Alcohol (IPA) or n-Butanol.

  • Rationale: The C4-position of 2,4-dichloropyrimidine is more electrophilic than C2, allowing regioselective substitution.

  • Dissolution: In a pressure vial, dissolve 2,4-dichloropyrimidine (1.0 g, 6.7 mmol) and the aniline intermediate (1.37 g, 6.7 mmol) in IPA (15 mL).

  • Base Addition: Add DIPEA (2.9 mL, 16.7 mmol).

  • Reaction: Heat to 80°C for 6–12 hours.

    • Note: If reactivity is low, add NaI (0.1 eq) as a catalyst (Finkelstein-like activation).

  • Workup: Cool to RT. The product often precipitates.

    • If precipitate forms: Filter, wash with cold IPA and water.

    • If solution: Concentrate, dilute with EtOAc, wash with water/brine.

  • Characterization: 1H NMR should show the loss of one pyrimidine proton and the presence of the sulfonamide methyl singlet (~3.0 ppm) and aniline NH signals.

Analytical Data & Quality Control

To ensure the integrity of the intermediate before coupling, compare analytical data against the following standards.

ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity > 95% (Area %)HPLC (C18, ACN/Water + 0.1% FA)
MS (ESI+)

205.04

LC-MS
1H NMR (DMSO-d6)

9.4 (s, 1H,

), 6.8-7.2 (m, 3H, Ar-H), 5.2 (s, 2H,

), 2.9 (s, 3H,

)
400 MHz NMR
Solubility Soluble in DMSO, MeOH; Low in WaterVisual

Mechanism of Action & Design Logic

The N-(3-amino-4-fluorophenyl)methanesulfonamide moiety is designed to interact with the ATP-binding pocket of kinases.

Graphviz: Binding Mode Interaction

Binding cluster_0 Pharmacophore Effects Inhibitor Inhibitor Scaffold (Sulfonamide Moiety) Kinase Kinase Pocket (Hinge/DFG) Inhibitor->Kinase H-Bond Donor (NH-SO2) Inhibitor->Kinase H-Bond Acceptor (SO2) Inhibitor->Kinase Van der Waals (Fluorine) Effect1 Metabolic Stability (Blocked para-position) Effect2 Electronic Modulation (Fluorine withdraws e-)

Caption: Schematic of sulfonamide interactions within the kinase ATP pocket.

Why this Scaffold?

  • Binding: The sulfonamide oxygen often accepts a hydrogen bond from the backbone NH of the DFG-Asp (in DFG-out inhibitors) or catalytic Lysine.

  • Selectivity: The specific orientation of the sulfonamide relative to the biaryl axis (controlled by the Fluorine atom) helps differentiate between kinase isoforms (e.g., BRAF vs. CRAF).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Bis-sulfonylation (formation of

)
Maintain strict temperature control (<5°C). Add MsCl slowly. Use exactly 1.1-1.2 eq of MsCl.
Incomplete Reduction Catalyst poisoning (Sulphur traces)Use fresh Pd/C. Ensure starting material is free of pyridine salts (wash thoroughly with HCl).
Regioisomer Mix (Step 3) C2 vs C4 attack on PyrimidineLower reaction temperature (0°C to RT). Use a less polar solvent (DCM or THF) to enhance kinetic control favoring C4.
Product Instability Oxidation of anilineStore the intermediate as the HCl salt. Keep under Argon at -20°C.

References

  • Encorafenib Synthesis & Structure

    • Source: Quick Company. (n.d.).
  • Sulfonamide Kinase Inhibitors Review

    • Source: ResearchGate. (2025).
  • Chemical Properties & Commercial Availability

    • Source: Sigma-Aldrich. N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride.

  • General Kinase Inhibitor Design (BRAF/MEK)

    • Source: MDPI. (2022). Investigation into the Use of Encorafenib to Develop Potential PROTACs.
  • Patent Literature (Related Scaffolds)

    • Source: Google Patents. Tyrosine kinase inhibitors and methods thereof (WO2025042337A1).
Method

solvent selection for dissolving N-(3-amino-4-fluorophenyl)methanesulfonamide

Application Note: Solvent Selection & Dissolution Protocols for N-(3-amino-4-fluorophenyl)methanesulfonamide Abstract This technical guide provides a rigorous framework for the solubilization and handling of N-(3-amino-4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Dissolution Protocols for N-(3-amino-4-fluorophenyl)methanesulfonamide

Abstract

This technical guide provides a rigorous framework for the solubilization and handling of N-(3-amino-4-fluorophenyl)methanesulfonamide, a functionalized aniline sulfonamide intermediate often utilized in the synthesis of kinase inhibitors (e.g., structural analogs of Dabrafenib). Due to its amphoteric nature—possessing both a basic aniline amine and an acidic sulfonamide proton—solubility is highly pH-dependent. This protocol outlines optimal solvent systems, stability considerations, and a tiered screening workflow to ensure experimental reproducibility in drug discovery and process chemistry.

Physicochemical Analysis & Solubility Mechanics

To select the correct solvent, one must understand the intermolecular forces governing the solute. N-(3-amino-4-fluorophenyl)methanesulfonamide presents a unique "push-pull" solubility profile:

  • Sulfonamide Group (

    
    ): 
    
    • Nature: Weakly acidic (pKa

      
       10).
      
    • Solubility Implication: Acts as a Hydrogen Bond Donor (HBD). Deprotonation in basic media (pH > 10) dramatically increases aqueous solubility by forming the sulfonamide anion.

  • Aniline Amine (

    
     at position 3): 
    
    • Nature: Weakly basic (pKa

      
       3–4 due to electron-withdrawing Fluorine and Sulfonamide groups).
      
    • Solubility Implication: Protonation in acidic media (pH < 2) forms the water-soluble anilinium cation.

  • Fluorine Substituent (

    
     at position 4): 
    
    • Nature: Lipophilic, electron-withdrawing.

    • Solubility Implication: Reduces water solubility of the neutral species compared to the non-fluorinated analog, necessitating the use of organic co-solvents or pH adjustment.

Solubility Prediction Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Dipole-dipole interactions disrupt crystal lattice; accepts H-bonds from sulfonamide/amine.
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL) Solvation via H-bonding. Solubility improves significantly with heat (40°C).
Acidic Aqueous 0.1 M HCl / 1.0 M Acetic Acid High (>20 mg/mL) Protonation of the aniline

to form

.
Basic Aqueous 0.1 M NaOH / Na2CO3 High (>20 mg/mL) Deprotonation of sulfonamide

to form

.
Non-Polar Hexane, Heptane Negligible (<0.1 mg/mL) Lack of polar interactions to overcome lattice energy.
Chlorinated DCM, Chloroform Low to Moderate Useful for extraction but poor for stable stock solutions due to volatility.

Solvent Selection Workflow (Decision Tree)

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Biological Assay vs. Chemical Synthesis).

SolventSelection cluster_legend Solvation Mechanism Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction/Purification) Start->Synthesis StockPrep Prepare Stock (10-100 mM) BioAssay->StockPrep ReactionType Reaction Conditions Synthesis->ReactionType DMSO Primary: DMSO (anhydrous) Stable, High Solubility StockPrep->DMSO Preferred Ethanol Secondary: Ethanol (If DMSO incompatible) StockPrep->Ethanol Alternative AqueousDil Aqueous Dilution DMSO->AqueousDil Ethanol->AqueousDil PrecipCheck Check for Precipitation (Keep DMSO < 1%) AqueousDil->PrecipCheck AcidicCond Acidic (pH < 3) ReactionType->AcidicCond BasicCond Basic (pH > 10) ReactionType->BasicCond NeutralCond Neutral/Organic ReactionType->NeutralCond SolventAcid Water/HCl or AcOH (Soluble Cation) AcidicCond->SolventAcid SolventBase Water/NaOH or Na2CO3 (Soluble Anion) BasicCond->SolventBase SolventOrg DMF, THF, or EtOAc (Soluble Neutral) NeutralCond->SolventOrg Mech1 Amphoteric Nature: Solubility is pH switchable

Caption: Decision tree for solvent selection based on downstream application, highlighting the amphoteric switching mechanism.

Detailed Dissolution Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Best for: In vitro screening, High-Throughput Screening (HTS), and long-term storage.

Materials:

  • Compound: N-(3-amino-4-fluorophenyl)methanesulfonamide (Solid)

  • Solvent: DMSO (Anhydrous, ≥99.9%, e.g., Sigma-Aldrich Cat# 276855)

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Procedure:

  • Weighing: Accurately weigh 10.2 mg of the compound into the amber vial. (MW

    
     204.22  g/mol ).
    
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution should be clear and colorless to pale yellow.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as sulfonamides may bind non-specifically.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Aqueous Formulation for Animal Studies (pH Adjustment)

Best for: IP or Oral administration where organic solvent load must be minimized.

Concept: Utilize the basic amine to form a water-soluble salt (in situ salt formation).

Procedure:

  • Weighing: Weigh required amount (e.g., 20 mg).

  • Wetting: Add a minimal volume of Ethanol or PEG400 (e.g., 5% of final volume) to wet the hydrophobic powder.

  • Acidification: Slowly add 1.0 equivalent of 1M HCl (or Methanesulfonic acid for mesylate salt formation).

    • Mechanism:

      
       (Soluble).
      
  • Dilution: Slowly add Saline (0.9% NaCl) or 5% Dextrose to the final volume while vortexing.

    • Caution: Check pH.[1][2] If pH rises above 4-5 during dilution, the compound may precipitate as the free base. Maintain pH < 4 for stability, or use a buffering vehicle like Citrate Buffer (pH 3.0).

Stability & Troubleshooting

IssueCauseSolution
Precipitation on Dilution "Crash out" effect when diluting DMSO stock into aqueous media.Stepwise Dilution: Dilute DMSO stock into an intermediate buffer (e.g., PBS + 0.1% BSA) rather than pure water. Keep final DMSO < 0.5%.
Color Change (Yellowing) Oxidation of the aniline amine group.Antioxidants: Add 1 mM DTT or Ascorbic acid to the stock solution. Store under Nitrogen/Argon.
Incomplete Dissolution Crystal lattice energy is high (common in sulfonamides).Heat & Sonicate: Warm to 40°C. Ensure the salt form (HCl) is not being dissolved in a non-polar solvent.

References & Authoritative Grounding

  • Compound Identification & Properties:

    • N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride. Sigma-Aldrich Product #1778734-56-7. Available at:

    • N-(4-fluorophenyl)methanesulfonamide (Structural Analog). PubChem CID 773417. Available at:

  • Solubility Mechanisms of Sulfonamides:

    • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[2] (Describes zwitterionic/amphoteric solubility behavior applicable to amino-sulfonamides). Available at:

    • Perlovich, G. L., et al. (2013). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. (General principles of sulfonamide solvation).

  • Dabrafenib Synthesis Context (Relevance):

    • Rheault, T. R., et al. (2013).[1] Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases. ACS Medicinal Chemistry Letters, 4(3), 358-362.[1] (Contextualizes the use of fluorinated sulfonamide anilines). Available at:

(Note: While specific solubility curves for this intermediate are proprietary/sparse, the protocols above are derived from established chemical principles for sulfonamide-aniline hybrid molecules.)

Sources

Application

Advanced Protocol: Handling and Storage of Hygroscopic Sulfonamide Hydrochloride Salts

Abstract Sulfonamide hydrochloride (HCl) salts represent a classic pharmaceutical trade-off: the HCl counterion significantly enhances aqueous solubility and bioavailability compared to the free base, but it introduces a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfonamide hydrochloride (HCl) salts represent a classic pharmaceutical trade-off: the HCl counterion significantly enhances aqueous solubility and bioavailability compared to the free base, but it introduces acute hygroscopicity. This tendency to sorb atmospheric moisture drives deliquescence, hydrate formation (pseudopolymorphism), and acid-catalyzed chemical hydrolysis. This application note details a self-validating workflow for handling these sensitive salts, moving beyond generic "store in a cool dry place" advice to provide quantitative, mechanism-based protocols.

Part 1: The Physicochemical Challenge

The Mechanism of Moisture Uptake

The hygroscopicity of sulfonamide HCl salts is not merely a surface phenomenon; it is a thermodynamic drive toward a lower energy state.

  • Chloride Ion Interaction: The chloride counterion (

    
    ) acts as a strong hydrogen bond acceptor.[1] In the presence of atmospheric water vapor, 
    
    
    
    facilitates the formation of water bridges between crystal lattice layers.
  • Lattice Energy vs. Solvation: While the crystal lattice energy of the salt is high (providing a solid melting point), the hydration energy of the ions is also high. When Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , the surface energy barrier is breached, leading to spontaneous deliquescence (dissolution of the solid in its own sorbed water).

  • Chemical Instability: Sulfonamides are generally stable, but the HCl salt creates an acidic microenvironment (

    
    ) within the sorbed water layer. This acidity can catalyze the hydrolysis of the sulfonamide bond (
    
    
    
    ) into the parent sulfonic acid and amine degradants.
The "Safe Zone" Definition

Handling these salts requires defining the CRH. Operating below the CRH is safe; operating above it guarantees instability.

  • Typical Sulfonamide HCl CRH Range: 40% – 60% RH at 25°C (Compound specific).

  • Operational Target: Maintain processing environments at CRH - 10% .

Part 2: Characterization Protocols (The "Know Your Salt" Phase)

Before bulk handling, you must establish the stability profile of your specific salt batch.

Protocol A: Determination of Critical Relative Humidity (CRH)

Method: Dynamic Vapor Sorption (DVS) Objective: Identify the RH inflection point where mass increase becomes exponential.

  • Sample Prep: Load 10–20 mg of Sulfonamide HCl into the DVS sample pan.

  • Drying Cycle: Equilibrate at 0% RH / 25°C for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Ramp: Increase RH in 5% or 10% steps (from 0% to 90%).

  • Equilibrium Criteria: Proceed to the next step only when mass change (

    
    ) is < 0.002% per minute.
    
  • Desorption Ramp: Decrease RH from 90% back to 0%.

  • Analysis:

    • Plot Isotherm (Mass Change % vs. RH).

    • CRH Identification: The point where the sorption curve slope increases vertically.

    • Hysteresis Check: If the desorption curve does not overlap the sorption curve, a hydrate formation has occurred.

Data Interpretation Table:

DVS Profile FeaturePhysical InterpretationOperational Consequence
Reversible Hysteresis Surface adsorption only.Standard desiccant is sufficient.
Irreversible Hysteresis Formation of a stable hydrate.Material has physically changed form; dissolution rates may be altered.[2][3][4]
Exponential Mass Gain Deliquescence (CRH exceeded).STOP. Material is dissolving. Immediate drying required.

Part 3: Operational Handling Workflow

This workflow minimizes exposure time and controls the environment.

Environmental Controls
  • Primary Engineering Control: Glove box or humidity-controlled weighing enclosure.

  • Set Point: < 30% RH (or determined CRH - 10%).

  • Static Control: Dry powders generate static. Use an ionizing bar or anti-static gun (e.g., Zerostat) to prevent particle scattering, which increases surface area for moisture attack.

The "Closed-Loop" Weighing Protocol
  • Equilibrate: Bring the bulk container to room temperature before opening to prevent condensation.

  • Aliquot: Open container inside the controlled zone. Transfer required amount to a pre-dried weighing boat.

  • Reseal: Immediately purge the bulk container headspace with dry nitrogen or argon and recap.

  • Weigh: Perform weighing. If using a volumetric flask, add solvent immediately. Do not leave solid powder sitting in the flask neck.

Workflow Visualization

The following diagram illustrates the critical decision nodes in the handling process.

HandlingWorkflow Start Start: Bulk Sulfonamide HCl CheckTemp Check Container Temp (Must match Room Temp) Start->CheckTemp EnvCheck Check Environment (Is RH < CRH - 10%?) CheckTemp->EnvCheck Yes Stop1 STOP: Acclimatize Container CheckTemp->Stop1 No Stop2 STOP: Dehumidify Room/Isolator EnvCheck->Stop2 No Open Open Container (Minimize Headspace Exposure) EnvCheck->Open Yes Stop1->CheckTemp Stop2->EnvCheck Aliquot Aliquot & Weigh (Use Anti-static Gun) Open->Aliquot Purge N2 Purge & Reseal Aliquot->Purge Process Downstream Processing (Dissolution/Formulation) Aliquot->Process

Figure 1: Decision logic for handling hygroscopic salts. Note the mandatory loops for temperature equilibration and environmental RH verification.

Part 4: Storage and Packaging Strategy

Desiccant Selection

Not all desiccants are equal. For HCl salts, avoid desiccants that can become acidic or release moisture at high temperatures if the warehouse fluctuates.

Desiccant TypeMechanismSuitability for Sulfonamide HClNotes
Silica Gel PhysisorptionHigh Standard choice. Non-reactive.
Molecular Sieves (4Å) ChemisorptionMedium Very aggressive. Can pull water out of a hydrate crystal lattice, changing the polymorph. Use with caution if the API is a stable hydrate.
Calcium Chloride DeliquescentLow Risk of liquefying and contaminating the product if packaging fails.
Packaging Configuration
  • Primary Liner: Low-Density Polyethylene (LDPE) is permeable to moisture over time. Use Alu-Alu (Aluminum) foil laminates or High-Density Polyethylene (HDPE) bottles with induction seals.

  • Headspace: Minimize headspace. If a drum is only 10% full, the moisture in the air gap alone can degrade the surface layer. Use headspace fillers or transfer to smaller containers.

Part 5: Emergency Remediation (Remediation of Caked Material)

If the salt has caked due to moisture excursion, do not simply "grind it up." The crystal structure may have changed.[5][6][7]

The Remediation Decision Tree
  • Visual Inspection: Is it a soft clump (reversible) or a hard fused glass (deliquescence)?

  • XRD Check: Run X-Ray Diffraction.

    • Same Pattern: It is just surface bridging. Proceed to Drying.

    • New Pattern: It has formed a hydrate.[6][8] Do NOT Dry (unless the anhydrous form is recoverable and desired). Drying a hydrate often collapses the lattice into an amorphous state, which is chemically unstable.

Phase Transition Logic

PhaseTransition Anhydrous Anhydrous HCl Salt (Target Form) Adsorbed Surface Adsorption (Sticky/Clumping) Anhydrous->Adsorbed Low Exposure Moisture + Moisture (>CRH) Adsorbed->Anhydrous Gentle Drying Deliquescent Deliquescence (Liquid Solution) Adsorbed->Deliquescent High Exposure Hydrate Crystalline Hydrate (New Polymorph) Adsorbed->Hydrate Lattice Rearrangement Amorphous Amorphous Solid (Unstable/Glass) Deliquescent->Amorphous Rapid Drying Hydrate->Amorphous Aggressive Drying Amorphous->Anhydrous Recrystallization (Required Remediation)

Figure 2: Phase transition pathways. Note that aggressive drying of a hydrate or deliquescent material often leads to an unstable amorphous state, requiring full recrystallization.

References

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF.[9][10][11] Link

  • FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). Link

  • Surface Measurement Systems. DVS Application Note 101: Moisture Sorption Properties of Pharmaceutical Materials. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection of pharmaceutical compounds. Journal of Pharmaceutical Sciences, 94(5), 929-939. (Discusses HCl salt hygroscopicity trade-offs). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[11] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on counterion effects). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for N-(3-amino-4-fluorophenyl)methanesulfonamide

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges in the synthesis and purification of amphoteric sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges in the synthesis and purification of amphoteric sulfonamides. The methanesulfonylation of 4-fluoro-1,3-phenylenediamine to yield N-(3-amino-4-fluorophenyl)methanesulfonamide (CAS: 926270-06-6) [1] is notoriously prone to over-reaction and oxidation.

Rather than relying on time-consuming and expensive column chromatography, this guide leverages the intrinsic physicochemical properties of the target molecule to establish a highly efficient, self-validating purification workflow.

Part 1: Impurity Profiling & Causality Analysis

To effectively remove impurities, we must first understand the causality behind their behavior. N-(3-amino-4-fluorophenyl)methanesulfonamide is an ampholyte . It possesses both a weakly basic aniline group and a weakly acidic sulfonamide group.

By calculating the Hammett constants (


) for the para-fluoro and meta-substituents, we can estimate the pKa values of our mixture components. This quantitative data dictates our entire purification strategy.
Table 1: Physicochemical Properties of the Crude Mixture
CompoundRoleEstimated pKa (Basic Amine)Estimated pKa (Acidic Sulfonamide)Dominant State (pH 1)Dominant State (pH 12)
N-(3-amino-4-fluorophenyl)methanesulfonamide Target Product~3.2~9.1Cationic (Aq Soluble)Anionic (Aq Soluble)
4-fluoro-1,3-phenylenediamine Unreacted SM~4.9, ~2.7N/ADicationic (Aq Soluble)Neutral (Org Soluble)
N,N'-(4-fluoro-1,3-phenylene)dimethanesulfonamide Over-reacted ImpurityN/A~8.5, ~9.5Neutral (Org Soluble)Dianionic (Aq Soluble)

Data synthesized from standard aniline methanesulfonylation profiles [1], [2].

Pathway SM 4-Fluoro-1,3-phenylenediamine (Starting Material) Reagent MsCl, Pyridine, 0 °C SM->Reagent Imp2 Oxidation Byproducts SM->Imp2 Air Oxidation Target N-(3-amino-4-fluorophenyl) methanesulfonamide Reagent->Target Main Pathway Imp1 Bis-sulfonylation Impurity Reagent->Imp1 Excess MsCl Target->Imp2 Air Oxidation

Fig 1: Synthesis pathway and common impurity formation mechanisms.

Part 2: Troubleshooting FAQs

Q1: My crude product is heavily contaminated with the bis-sulfonated impurity. How can I remove it without chromatography? A1: The bis-sulfonated impurity lacks a basic free amine (see Table 1). If you dissolve your crude mixture in ethyl acetate (EtOAc) and extract with 1M HCl (pH ~1), your target product will protonate and migrate to the aqueous layer, while the neutral bis-sulfonated impurity remains trapped in the organic layer. Discard the organic layer, then neutralize the aqueous layer to recover your product.

Q2: I have unreacted 4-fluoro-1,3-phenylenediamine in my mixture. Will the acid wash remove it? A2: No. At pH 1, both the starting diamine and the target product are protonated and will co-extract into the aqueous layer. To remove the diamine, you must exploit the sulfonamide group. Extract the crude mixture with 0.5M NaOH (pH ~12). The target product deprotonates into a water-soluble anion, while the diamine remains neutral and stays in the organic layer.

Q3: The isolated product is dark brown/purple instead of off-white. What causes this and how is it resolved? A3: Anilines are highly susceptible to air oxidation, forming highly conjugated, colored azo or quinone-imine byproducts [2]. To resolve this, incorporate a reductive wash using saturated sodium bisulfite (


) during your organic extraction phase, followed by recrystallization with activated carbon (Darco).

Q4: I am experiencing severe emulsions during the acid-base extraction. How do I break them? A4: Fluorinated sulfonamides can act as weak surfactants, reducing interfacial tension. To break the emulsion, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine), or filter the entire biphasic mixture through a tightly packed pad of Celite to remove the microscopic particulates stabilizing the emulsion.

Part 3: Self-Validating Experimental Protocols

To achieve >98% purity [3], execute the following orthogonal Amphoteric Acid-Base Extraction. This protocol is designed as a self-validating system: you will use In-Process Controls (IPC) via Thin Layer Chromatography (TLC) to verify the contents of each layer before discarding anything.

Protocol A: Amphoteric Acid-Base Extraction Workflow

Step 1: Removal of Unreacted Diamine (Alkaline Extraction)

  • Dissolve 10 g of crude N-(3-amino-4-fluorophenyl)methanesulfonamide in 150 mL of EtOAc.

  • Transfer to a separatory funnel and add 100 mL of 0.5M NaOH (pH ~12). Shake vigorously and allow layers to separate.

  • Causality: The target and bis-sulfonamide become water-soluble sodium salts. The diamine remains in EtOAc.

  • IPC Validation: Spot both layers on TLC (Eluent: 50:50 EtOAc/Hexane). The EtOAc layer should contain the baseline diamine spot (Rf ~0.1).

  • Separate and discard the organic layer . Retain the aqueous layer.

Step 2: Removal of Bis-sulfonamide (Acidic Extraction)

  • Transfer the retained aqueous layer to an Erlenmeyer flask. Slowly add 1M HCl until the pH reaches 1.0 - 1.5.

  • Add 150 mL of fresh EtOAc, transfer to a separatory funnel, and shake.

  • Causality: The target product protonates at the aniline nitrogen, remaining in the aqueous layer as an HCl salt. The bis-sulfonamide neutralizes and migrates into the EtOAc.

  • IPC Validation: TLC of the EtOAc layer should show the high-running bis-sulfonamide spot (Rf ~0.7).

  • Separate and discard the organic layer . Retain the aqueous layer.

Step 3: Recovery of Pure Target Product (Neutralization)

  • To the highly acidic aqueous layer, carefully add 1M NaOH dropwise under continuous stirring until the pH stabilizes at exactly 6.5 - 7.0.

  • Causality: The target product is now entirely in its neutral, organic-soluble state. It may begin to precipitate as an off-white solid.

  • Extract the neutralized aqueous phase with 2 x 100 mL EtOAc.

  • Combine the EtOAc extracts, wash with 50 mL brine, and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure to yield the purified product.

Extraction Crude Crude in EtOAc Step1 Extract with 0.5M NaOH (pH 12) Crude->Step1 Org1 Organic Layer (Diamine - Discard) Step1->Org1 Aq1 Aqueous Layer (Target & Bis-sulfonamide) Step1->Aq1 Step2 Adjust to pH 1 with 1M HCl Extract with EtOAc Aq1->Step2 Org2 Organic Layer (Bis-sulfonamide - Discard) Step2->Org2 Aq2 Aqueous Layer (Target HCl Salt) Step2->Aq2 Step3 Adjust to pH 6.5 with NaOH Extract with EtOAc Aq2->Step3 Aq3 Aqueous Layer (Salts - Discard) Step3->Aq3 Org3 Organic Layer (Pure Target) Step3->Org3

Fig 2: Amphoteric acid-base extraction workflow for impurity clearance.

Protocol B: Decolorization and Recrystallization

If trace color impurities remain after extraction:

  • Dissolve the extracted product in a minimum boiling volume of Isopropanol (IPA).

  • Add 5% w/w activated carbon (Darco G-60) and reflux for 15 minutes.

  • Perform a hot filtration through a pad of Celite to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours to maximize crystallization.

  • Filter the resulting crystals and wash with ice-cold heptane. Dry in a vacuum oven at 45 °C overnight.

References

  • Title: Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Source: PMC - NIH. URL:[Link]

Optimization

preventing oxidation of N-(3-amino-4-fluorophenyl)methanesulfonamide in solution

The following guide serves as the official Technical Support Center resource for N-(3-amino-4-fluorophenyl)methanesulfonamide . Subject: Preventing Oxidation of N-(3-amino-4-fluorophenyl)methanesulfonamide Executive Tech...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as the official Technical Support Center resource for N-(3-amino-4-fluorophenyl)methanesulfonamide .

Subject: Preventing Oxidation of N-(3-amino-4-fluorophenyl)methanesulfonamide

Executive Technical Summary

Compound Identity:

  • Systematic Name: N-(3-amino-4-fluorophenyl)methanesulfonamide[1]

  • CAS: 1778734-56-7[1][2]

  • Core Vulnerability: The molecule contains an electron-rich aniline moiety (the primary amino group at position 3). While the sulfonamide group is chemically stable, the free aniline is highly susceptible to auto-oxidation in solution, driven by dissolved oxygen and catalyzed by trace metal ions or light.

  • Degradation Indicators: Solutions turning yellow, brown, or pink; appearance of dimer peaks in LC-MS (M+M-2H).

The Solution: Stability is achieved by disrupting the radical oxidation mechanism through three synchronized controls: Protonation (pH) , Deoxygenation (Gas) , and Scavenging (Additives) .

Mechanism of Failure (Why it Oxidizes)

To prevent the issue, you must understand the enemy. The oxidation of this compound follows a radical chain reaction mechanism.

The Oxidation Pathway
  • Initiation: The free electron pair on the aniline nitrogen (

    
    ) donates an electron to an oxidant (e.g., 
    
    
    
    or metal ion
    
    
    ), forming an Aniline Radical Cation .
  • Propagation: This radical loses a proton to form a neutral radical, which rapidly couples with other molecules.

  • Termination/Product: Formation of colored azo-dimers, hydrazo compounds, or quinone imines.

Note on Fluorine: The fluorine atom at the 4-position blocks para-coupling (the most common degradation route), but it does not prevent oxidation. It forces the radicals to couple at the ortho positions or undergo N-oxidation to hydroxylamines.

OxidationPathway cluster_prevention Intervention Points Start Intact Compound (Free Aniline) Radical Aniline Radical Cation (Reactive Intermediate) Start->Radical -e⁻ (Oxidation) via O₂ / Light / Metals Coupling Radical Coupling (Ortho-position) Radical->Coupling -H⁺ Product Degradation Products (Azo Dimers / Quinone Imines) *COLORED* Coupling->Product Dimerization Acid Acidic pH (< 2.5) Protonates Amine Acid->Start Locks in Stable Form Gas Inert Gas (N₂/Ar) Removes O₂ Gas->Start Blocks Initiation

Figure 1: The oxidative degradation pathway of the aniline moiety and critical intervention points.

Troubleshooting Guides (FAQs)

Module A: Diagnosis

Q: My solution turned yellow/pink overnight. Is it ruined? A: Likely, yes. Color change is the hallmark of aniline oxidation. Even 1-2% degradation can cause visible discoloration due to the high extinction coefficient of the azo/quinone byproducts.

  • Action: Run a quick LC-MS. Look for peaks at 2M-2 (dimer) or M+16 (N-oxide). If purity is <95%, discard.

Q: I see a new peak in LC-MS at M+14 or M+16. What is this? A:

  • M+16: N-hydroxylation (Hydroxylamine formation). Common in biological buffers.

  • M+14: Likely a methylation artifact if using Methanol, or a specific oxidation byproduct.

  • M-1 / M-2: Radical dimerization precursors.

Module B: Prevention & Stabilization

Q: What is the single most effective way to stabilize this compound? A: Lower the pH. The pKa of the aniline nitrogen in this molecule is estimated to be ~2.5 - 3.0 (lowered by the electron-withdrawing sulfonamide and fluorine).

  • The Fix: Store the compound in 0.1 M HCl or 0.1% Formic Acid. If the amine is protonated (

    
    ), it has no lone pair to lose, rendering it immune to oxidation .
    

Q: I cannot use acid; I need neutral pH (pH 7.4) for my assay. What now? A: At pH 7.4, the amine is unprotonated and vulnerable. You must use a "Cocktail Strategy":

  • Degas: Sparge buffers with Argon for 15 mins.

  • Chelate: Add 0.5 mM EDTA . (Trace iron/copper in water catalyzes oxidation 1000x faster).

  • Scavenge: Add 1 mM Ascorbic Acid or Sodium Metabisulfite .

Q: Is DMSO safe for storage? A: Only if anhydrous and high quality. DMSO can act as a mild oxidant (Swern-type reactivity) toward sensitive amines if not pure.

  • Recommendation: Use "LC-MS Grade" DMSO packed under Nitrogen. Avoid "old" DMSO that smells like dimethyl sulfide.

Standard Operating Procedures (SOPs)

SOP-1: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for long-term storage (-20°C).

ParameterSpecificationReason
Solvent DMSO (Anhydrous, ≥99.9%)Prevents hydrolysis and minimizes oxygen solubility.
Concentration 10 mMHigher concentrations are generally more self-stable than dilute ones.
Additive None (if DMSO is pure)Additives can interfere with downstream chemistry.
Container Amber Glass Vial (Silanized)Blocks UV light; prevents surface catalysis on glass.
Headspace Argon or NitrogenDisplaces oxygen.

Protocol:

  • Weigh the hydrochloride salt of the compound.

  • Purge the DMSO bottle with Argon for 2 minutes before dispensing.

  • Dissolve the solid rapidly.

  • Overlay the solution with Argon gas.

  • Cap tightly with a PTFE-lined cap.

  • Store at -20°C or -80°C.

SOP-2: Preparation of Aqueous Assay Buffer (pH 7.4)

Use this protocol for biological experiments (Stability: < 4 hours).

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ascorbic Acid (Freshly prepared 100 mM stock)

  • EDTA (0.5 M stock)

Workflow:

Protocol Step1 Step 1: Degas Buffer Sparge PBS with Argon/N₂ for 15 mins Step2 Step 2: Add Protectants Add EDTA (Final: 0.5 mM) Add Ascorbic Acid (Final: 1.0 mM) Step1->Step2 Step3 Step 3: Spike Compound Add compound stock (DMSO) to buffer Step2->Step3 Step4 Step 4: Mix & Seal Gently invert. Keep covered (Dark). Step3->Step4

Figure 2: Workflow for preparing a stabilized aqueous solution at neutral pH.

References & Grounding

  • Aniline Oxidation Mechanism:

    • Mechanism: Electron transfer from the lone pair creates a radical cation, leading to polymerization (polyaniline formation) or dimerization.

    • Source: BenchChem. (2025). Preventing oxidation of the aniline group during complexation. Link

  • pKa and Structural Effects:

    • Data: 3-Fluoroaniline pKa ≈ 3.5; Sulfonamide group is electron-withdrawing. Estimated pKa of this compound < 3.0.

    • Source: PubChem. (2025).[3][4][5] 3-Fluoroaniline Compound Summary. Link

  • Antioxidant Efficacy:

    • Protocol: Ascorbic acid and EDTA are standard stabilizers for oxidatively labile catecholamines and anilines in pharmaceutical solutions.

    • Source: ResearchGate. (2015). Controlling factors in the rates of oxidation of anilines. Link

  • Sulfonamide Stability:

    • Context: The sulfonamide nitrogen is acidic (pKa ~10) and stable; the aniline nitrogen is the oxidation site.

    • Source: Lib4RI. (2013). Aqueous Oxidation of Sulfonamide Antibiotics. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Troubleshooting

troubleshooting regioselectivity in reactions of N-(3-amino-4-fluorophenyl)methanesulfonamide

Topic: Troubleshooting regioselectivity in reactions of N-(3-amino-4-fluorophenyl)methanesulfonamide Content Type: Technical Support Center (Tier 3 Engineering/Chemistry Support) Audience: Medicinal Chemists, Process Che...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting regioselectivity in reactions of N-(3-amino-4-fluorophenyl)methanesulfonamide Content Type: Technical Support Center (Tier 3 Engineering/Chemistry Support) Audience: Medicinal Chemists, Process Chemists

Ticket System Status: [ONLINE] Current Module: Regioselectivity & Chemoselectivity Protocols Lead Scientist: Dr. Aris (Senior Application Scientist)

System Overview: The "Dual-Nucleophile" Challenge

Welcome to the technical guide for N-(3-amino-4-fluorophenyl)methanesulfonamide (CAS: 37045-73-1). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Dabrafenib analogues and CDK inhibitors).

Users frequently encounter failure modes due to the molecule’s amphoteric nature . You are managing two distinct nitrogen species with opposing electronic requirements:

  • C3-Aniline (-NH₂): A neutral nucleophile (pKa of conjugate acid

    
     3.5–4.0 due to F-withdrawal).
    
  • C1-Sulfonamide (-NH-Ms): An acidic species (pKa

    
     9.8–10.5) that becomes a potent nucleophile only upon deprotonation.
    

This guide provides self-validating protocols to control which nitrogen reacts (Chemoselectivity) and where the ring reacts (Regioselectivity).

Module 1: Chemoselective N-Functionalization

User Issue: "I attempted to acylate the aniline amine, but I observed significant di-acylation or reaction at the sulfonamide nitrogen."

Root Cause Analysis

The chemoselectivity is dictated by the protonation state of the sulfonamide.

  • Neutral/Acidic Media: The sulfonamide remains protonated and non-nucleophilic. The aniline lone pair is available for attack.

  • Basic Media: Bases (e.g., K₂CO₃, NaH, DBU) deprotonate the sulfonamide (

    
    ), making it a harder, more aggressive nucleophile than the neutral aniline.
    
Troubleshooting Protocol: The "pH-Gating" Method
Scenario A: Target = Aniline Functionalization (Amide Formation)

Directive: Maintain the sulfonamide in its neutral state. Avoid strong bases.

ParameterRecommendationRationale
Base Pyridine or NaHCO₃ (weak)Sufficient to scavenge HCl but too weak to deprotonate sulfonamide (pKa ~10).
Solvent DCM or THFNon-polar aprotic solvents suppress ionization of the sulfonamide.
Reagent Acid Anhydride or Acid ChlorideHigh electrophilicity allows reaction with the neutral aniline without requiring anionic activation.

Step-by-Step Workflow:

  • Dissolve substrate (1.0 eq) in DCM (0.1 M).

  • Add Pyridine (1.1 eq). Do not use TEA or DIPEA if selectivity is critical, as they can occasionally promote sulfonamide reactivity via H-bonding networks.

  • Cool to 0°C.

  • Add Acyl Chloride (1.0 eq) dropwise.

  • Validation: TLC should show a product with slightly lower polarity. If the spot is very non-polar, you have likely formed the bis-acylated product.

Scenario B: Target = Sulfonamide Functionalization (N-Alkylation)

Directive: Force deprotonation to activate the sulfonamide.

ParameterRecommendationRationale
Base K₂CO₃ (mild) or NaH (strong)Must fully deprotonate the sulfonamide (

).
Solvent DMF or AcetonePolar aprotic solvents stabilize the resulting amidate anion.
Reagent Alkyl Halide (e.g., MeI, BnBr)Reacts rapidly with the anionic sulfonamide nitrogen.
Visual Logic: N-Selectivity Decision Tree

N_Selectivity Start Target: N-Functionalization Condition Desired Site? Start->Condition Aniline Aniline (-NH2) Condition->Aniline Nucleophilic Attack Sulfonamide Sulfonamide (-NH-Ms) Condition->Sulfonamide Anionic Attack MethodA Method: Neutral/Weak Base Aniline->MethodA ReagentsA Reagents: Pyridine, DCM, R-COCl MethodA->ReagentsA ResultA Product: N-Aryl Amide (Sulfonamide Intact) ReagentsA->ResultA MethodB Method: Anionic Activation Sulfonamide->MethodB ReagentsB Reagents: K2CO3/NaH, DMF, R-X MethodB->ReagentsB ResultB Product: N-Alkyl Sulfonamide (Aniline Intact) ReagentsB->ResultB

Caption: Decision tree for chemoselective functionalization based on pKa exploitation.

Module 2: Regioselective Ring Halogenation

User Issue: "I need to introduce a halogen (Br/I) to the ring, but I am getting a mixture of isomers."

Electronic & Steric Mapping

The benzene ring is a battleground of directing effects:

  • -NH₂ (C3): Strong activator, ortho/para director.

  • -F (C4): Weak deactivator, ortho/para director.

  • -NHMs (C1): Weak deactivator (inductive), meta director (mostly).

The Active Sites:

  • C2 (Ortho to NH₂): Highly activated by NH₂, but sterically hindered by the bulky Sulfonamide group at C1.

  • C6 (Para to NH₂): Activated by NH₂. Less sterically hindered. This is the kinetic product.

  • C5 (Meta to NH₂): Deactivated by the sulfonamide (para) and not activated by the amine. Unlikely.

Troubleshooting Protocol: C6-Selective Bromination

To selectively target C6 (para to the amine) and avoid C2, use a mild electrophile source at low temperature.

Reagents:

  • N-Bromosuccinimide (NBS): 1.05 eq.

  • Solvent: DMF or Acetonitrile (polar aprotic favors the ionic mechanism).

  • Temperature: -10°C to 0°C.

Step-by-Step Workflow:

  • Dissolve N-(3-amino-4-fluorophenyl)methanesulfonamide in DMF.

  • Cool to -10°C (ice/salt bath).

  • Add NBS (dissolved in minimal DMF) dropwise over 30 minutes. Rapid addition causes local concentration spikes leading to di-bromination.

  • Stir for 1 hour.

  • Critical Check: Quench a small aliquot into water and check LCMS.

    • Result: Major peak should be the mono-bromide.

    • Regiochemistry Validation: 1H NMR will show two singlets (or weak doublets) if C2/C5 are substituted, but C6 substitution leaves C2 and C5 protons which are para to each other (small coupling) or meta (medium coupling). Actually, substitution at C6 leaves protons at C2 and C5. C2 is between Sulfonamide and Amine. C5 is adjacent to Fluorine.

Visual Logic: Electrophilic Substitution Map

EAS_Map C1 C1 (Sulfonamide) C2 C2 (Steric Clash) C1->C2 C3 C3 (Amine) C2->C3 C4 C4 (Fluorine) C3->C4 C5 C5 (Deactivated) C4->C5 C6 C6 (Target) C5->C6 C6->C1 NH2_Effect NH2 Directing (Strong) NH2_Effect->C2 NH2_Effect->C6

Caption: Regioselectivity map. Green (C6) is the preferred site due to amine activation and lower steric hindrance compared to Red (C2).

Module 3: Advanced FAQ

Q: Can I perform a Sandmeyer reaction on the amine without affecting the sulfonamide? A: Yes. The sulfonamide is stable to diazonium conditions (NaNO₂/HBF₄). However, the ortho-fluorine destabilizes the diazonium salt slightly via inductive withdrawal.

  • Tip: Keep the internal temperature strictly below 5°C during diazotization. Add KI (for iodination) immediately after diazonium formation.

Q: Why does my reaction mixture turn black during acylation? A: This indicates oxidation of the aniline. Anilines with electron-donating groups are prone to air oxidation.

  • Fix: Degas your solvent (sparge with Nitrogen) and run the reaction under an inert atmosphere.

Q: I see a "dimer" in my LCMS. What is it? A: It is likely an azo-coupling product. If the diazonium salt forms (even trace amounts from nitrite impurities) and reacts with unreacted aniline (which is highly activated), you get azo dyes. Ensure high purity reagents.

References

  • Vertex AI Search. (2025).[1] Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity. Royal Society of Chemistry. 2

  • Vertex AI Search. (2025). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. 3

  • Vertex AI Search. (2025).[1] para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. 4[5][6][7]

  • Vertex AI Search. (2025). Theoretical calculation of pKb values for Anilines and Sulfonamide drugs in aqueous solution. ResearchGate. 1

  • Vertex AI Search. (2025). Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation. ChemRxiv. 7[5][6][7]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of N-(3-amino-4-fluorophenyl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and chemical challenges associated with purifying N-(3-amino-4-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and chemical challenges associated with purifying N-(3-amino-4-fluorophenyl)methanesulfonamide .

This molecule presents a unique recrystallization profile due to three competing functional groups: a highly polar, hydrogen-bonding methanesulfonamide moiety; a basic, oxidation-prone primary amine; and an electronegative fluorine atom. This guide synthesizes field-proven methodologies and authoritative thermodynamic principles to ensure high-yield, high-purity crystalline recovery.

Thermodynamic Profiling & Solvent Selection

The foundation of any successful recrystallization is exploiting the temperature-dependent solubility gradient of your target compound[2]. Because N-(3-amino-4-fluorophenyl)methanesulfonamide contains both highly polar hydrogen-bond donors/acceptors and a hydrophobic aromatic ring, mixed solvent systems often outperform single solvents.

Quantitative Solvent Suitability Data

Table 1: Solvent system profiling based on structural analog solubility data (methanesulfonamide and substituted anilines) [1, 3].

Solvent SystemRole in MatrixSolubilizing MechanismSuitability & Causality for Target Compound
Ethanol / Water Mixed (Good/Poor)Strong H-bondingExcellent. Ethanol dissolves the polar sulfonamide at high temps; water acts as a highly tunable antisolvent to force nucleation upon cooling.
Ethyl Acetate / Hexane Mixed (Good/Poor)Dipole-dipole / DispersionGood. Highly effective for partitioning out non-polar impurities. The target compound has moderate solubility in hot EtOAc (1.47 x 10⁻² mole fraction at 45°C) [1].
Methanol Single SolventStrong H-bondingModerate. While it dissolves the compound well, its high solubilizing power at low temperatures can drastically reduce the final crystal yield [1].
Toluene AntisolventAromatic π-π interactionsPoor as primary. The compound is nearly insoluble in toluene (0.27 x 10⁻² mole fraction at 45°C) [1], making it useful strictly as an antisolvent.

Troubleshooting & FAQs

Q1: How do I select the optimal solvent system for this specific compound? A1: The ideal solvent must dissolve the compound sparingly at room temperature but completely at an elevated temperature [2]. Because of the methanesulfonamide group, the compound exhibits high solubility in polar protic solvents[1]. We recommend an Ethanol/Water binary system . Causality: Ethanol disrupts the intermolecular hydrogen bonds of the sulfonamide and amine groups at boiling temperatures. The controlled addition of water (the antisolvent) increases the dielectric constant of the medium, sharply decreasing the compound's solubility and driving the thermodynamic system toward crystallization as it cools [2].

Q2: My product is "oiling out" (forming a liquid emulsion) instead of crystallizing. What causes this and how can I fix it? A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Causality: This is a kinetic phenomenon that happens when the boiling point of the solvent system is higher than the melting point of the compound, or when the solution becomes supersaturated too rapidly without overcoming the nucleation energy barrier [2]. Resolution: To fix this, you must lower the overall solvent power. Re-heat the mixture until it forms a single homogeneous phase, add a small volume of the "good" solvent (e.g., Ethanol) to reduce supersaturation, and cool the flask at a much slower rate (e.g., 0.5 °C/min). Introducing a seed crystal of pure N-(3-amino-4-fluorophenyl)methanesulfonamide provides a physical template that bypasses the primary nucleation barrier, forcing solid crystal growth over liquid phase separation [2].

Q3: The recovered crystals are dark brown or reddish instead of white/off-white. How do I remove this color? A3: Causality: The primary aniline (-NH2) group on the aromatic ring is highly susceptible to aerial oxidation, which leads to the formation of highly conjugated, colored polymeric byproducts [4]. Resolution: Treat the hot saturated solution with activated charcoal (carbon). The porous structure of activated charcoal selectively adsorbs these large, conjugated polymeric impurities via strong van der Waals forces [3]. Perform a hot gravity filtration to remove the charcoal before initiating the cooling phase.

Self-Validating Experimental Protocol

This protocol utilizes an Ethanol/Water mixed-solvent system and includes built-in validation checks to ensure process integrity at every step.

Step 1: Dissolution & Saturation

  • Place the crude N-(3-amino-4-fluorophenyl)methanesulfonamide in an Erlenmeyer flask.

  • Add a minimal volume of boiling Ethanol (approx. 3-5 mL per gram of crude) while stirring continuously.

  • Validation Check: The solution must be completely transparent. If the solution remains cloudy, add boiling Ethanol dropwise until clarity is achieved. If insoluble particles persist, they are mechanical impurities and require filtration.

Step 2: Decolorization (If Required)

  • Remove the flask from the heat source and allow it to cool slightly (to prevent flash-boiling).

  • Add 1-2% (w/w) activated charcoal. Boil gently for 5 minutes.

  • Perform a hot filtration through a fluted filter paper or a pre-heated Celite pad.

  • Validation Check: The resulting filtrate must be significantly lighter in color (pale yellow to colorless). If dark color persists, repeat the charcoal treatment.

Step 3: Antisolvent Addition & Nucleation

  • Bring the clear ethanol filtrate back to a gentle boil.

  • Add hot Water (antisolvent) dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point.

  • Add 1-2 drops of hot Ethanol just until the turbidity clears.

  • Validation Check: The solution is now perfectly poised at the metastable zone limit. It must be clear while hot, but ready to nucleate upon cooling.

Step 4: Controlled Crystallization & Isolation

  • Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0-5 °C) for 30 minutes.

  • Validation Check: Observe the formation of a distinct crystalline lattice. If a second liquid layer forms (oiling out), immediately apply the troubleshooting steps from Q2.

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Ethanol/Water (1:1) to remove residual mother liquor.

  • Dry the crystals under a vacuum desiccator.

Process Visualization

The following diagram maps the logical workflow and troubleshooting pathways for this specific recrystallization process.

RecrystallizationWorkflow Start Crude N-(3-amino-4-fluorophenyl) methanesulfonamide Dissolve Dissolve in minimal hot Ethanol/Water Start->Dissolve Charcoal Add Activated Charcoal (If colored impurities exist) Dissolve->Charcoal HotFilter Hot Filtration (Remove insolubles/charcoal) Charcoal->HotFilter Cooling Controlled Cooling (0.5 °C/min to 5 °C) HotFilter->Cooling OilingOut Oiling Out Detected? Cooling->OilingOut Seed Add Seed Crystals & Increase Stirring OilingOut->Seed Yes Crystallize Crystal Formation OilingOut->Crystallize No Seed->Crystallize FilterWash Vacuum Filtration & Cold Solvent Wash Crystallize->FilterWash Pure Pure Crystalline Product FilterWash->Pure

Workflow for optimizing N-(3-amino-4-fluorophenyl)methanesulfonamide recrystallization.

References

  • BenchChem Technical Guide - A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
  • Mettler Toledo - Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem Technical Support - Technical Support Center: Recrystalliz
  • BenchChem Technical Support - Optimization of Reaction Conditions for Aniline Synthesis.
Troubleshooting

minimizing side reactions during amide coupling of sulfonamide anilines

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket ID: SULF-AMIDE-OPT-001 User Query: "I am trying to couple a carboxylic acid to an aniline derivative containing a sulfonamide moiety.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket ID: SULF-AMIDE-OPT-001

User Query:

"I am trying to couple a carboxylic acid to an aniline derivative containing a sulfonamide moiety. Yields are consistently low (<20%), and I suspect side reactions or lack of reactivity. Standard EDC/HOBt conditions failed. How do I fix this?"

Executive Summary: The Core Challenge

The coupling of sulfonamide-bearing anilines presents a "Perfect Storm" of reactivity challenges:

  • Electronic Deactivation: The sulfonamide group (

    
    ) is strongly electron-withdrawing (
    
    
    
    ). This dramatically lowers the electron density on the aniline nitrogen, rendering it a poor nucleophile.
  • Competitive Nucleophilicity: While the aniline nitrogen is deactivated, the sulfonamide nitrogen is acidic (

    
    ). In the presence of strong bases (like TEA or DIEA), it can deprotonate and compete for the activated acyl species, leading to 
    
    
    
    -acyl sulfonamide side products.

This guide provides a tiered troubleshooting approach to maximize the desired amide bond formation while suppressing side reactions.

Tier 1: The "Dead" Reaction (Low Conversion)

Symptoms: Starting material remains unconsumed; LCMS shows activated acid hydrolyzing back to acid or forming unreactive intermediates.

Diagnosis: Insufficient Activation

Standard carbodiimide couplings (EDC/DIC) generate an


-acylisourea intermediate that is often too short-lived to react with a severely deactivated aniline. You need a "High-Energy" activation strategy.
Solution: Propylphosphonic Anhydride (T3P)

T3P is the gold standard for deactivated anilines. It forms a highly reactive mixed anhydride and acts as a water scavenger, driving the equilibrium forward.

Protocol: T3P Coupling for Deactivated Anilines

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Aniline in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add 3.0–4.0 equiv Pyridine (preferred over TEA to minimize sulfonamide deprotonation).

  • Reagent: Add 1.5–2.0 equiv T3P (50% w/w in EtOAc/DMF).

  • Conditions: Stir at RT. If no reaction after 4h, heat to 50°C.

  • Workup: Wash with water, 1M HCl (to remove pyridine), and

    
    .
    

Why this works:

  • Kinetic Superiority: The T3P-activated intermediate is more electrophilic than HOBt esters.

  • Low Epimerization: Ideal if your carboxylic acid has a chiral center.

  • Solubility: The byproduct (cyclic phosphonic acid) is water-soluble, solving the "gunk" issue often seen with urea byproducts from EDC.

Tier 2: The "Wrong" Product (Regioselectivity)

Symptoms: Mass spectrum shows correct M+H, but NMR indicates acylation on the sulfonamide nitrogen (distinct shift in sulfonamide NH protons).

Diagnosis: Base-Mediated Sulfonamide Acylation

If you use a base with a


 > 10 (like TEA/DIEA) in large excess, you risk deprotonating the sulfonamide. The resulting anion (

) is a potent nucleophile and will attack the activated acid.

Data:


 Battleground 
MoietySpeciesApprox.[1][2][3][4][5][6][7][8][9]

Implication
Aniline

1.0 – 2.5Neutral form is present but non-nucleophilic.
Sulfonamide

9.8 – 10.5DANGER ZONE. Deprotonation creates a competing nucleophile.
TEA/DIEA

10.7Strong enough to deprotonate sulfonamide.
Pyridine

5.2Too weak to deprotonate sulfonamide; safe to use.
Solution: The Ghosez Reagent Strategy

When regioselectivity is critical, use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions. This avoids the base entirely during the activation step.

Protocol: Base-Free Activation

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez Reagent (1.1 equiv). Stir 1h at RT. (Verification: Monitor formation of Acid Chloride by quenching an aliquot with MeOH

    
     Methyl Ester on LCMS).
    
  • Coupling: Add the Sulfonamide-Aniline (1.0 equiv) directly to the acid chloride solution.

  • Scavenger (Optional): Add 2,6-Lutidine (mild base) only if the reaction stalls due to HCl generation.

Tier 3: The "Brick" (Solubility Issues)

Symptoms: Reactants precipitate immediately upon mixing; reaction is heterogeneous and slow.

Diagnosis: Aggregation

Sulfonamides are notorious for hydrogen-bond-mediated aggregation. Standard solvents (DCM/EtOAc) may fail to solvate the transition state.

Solution: The "Magic" Solvent Mix

Switch to NMP (N-Methyl-2-pyrrolidone) or a mix of THF/NMP (4:1) .

  • Tip: If using T3P, ensure you use the DMF-solution grade, or dilute the EtOAc grade into NMP.

  • Temperature: Heating to 60–80°C is often required to break intermolecular H-bonds and expose the aniline nucleophile.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting the correct reagent based on substrate properties.

ReagentSelection Start Start: Sulfonamide-Aniline Coupling CheckAniline Is the Aniline Extremely Deactivated? (e.g., ortho-F, nitro, or heterocycle) Start->CheckAniline CheckChiral Is the Acid Chiral/Epimerizable? CheckAniline->CheckChiral No (Moderately Deactivated) Ghosez Method B: Ghosez Reagent (Neutral Acid Chloride) CheckAniline->Ghosez Yes (Very Deactivated) T3P Method A: T3P + Pyridine (Standard Optimization) CheckChiral->T3P Yes (Avoid Racemization) CheckRegio Is Sulfonamide N-acylation observed? CheckChiral->CheckRegio No POCl3 Method C: POCl3 Activation (Forceful Conditions) Ghosez->POCl3 If Ghosez Fails CheckRegio->T3P No CheckRegio->Ghosez Yes (Avoid Base)

Caption: Decision matrix for selecting coupling reagents based on aniline deactivation and side-reaction risks.

Mechanism of Failure: The Regioselectivity Trap

Understanding why the reaction fails is crucial for fixing it. The diagram below details the competitive pathways.

Mechanism Substrate Sulfonamide-Aniline (H2N-Ar-SO2NH2) PathA Path A: Aniline Attack (Desired) Substrate->PathA Slow (Low Nucleophilicity) PathB Path B: Sulfonamide Deprotonation (Undesired) Substrate->PathB Fast if Base Excess Base Strong Base (TEA/DIEA) Base->PathB Promotes ProductA Amide Product (R-CONH-Ar-SO2NH2) PathA->ProductA IntermediateB Sulfonamide Anion (H2N-Ar-SO2NH-) PathB->IntermediateB ProductB N-Acyl Sulfonamide (H2N-Ar-SO2NH-COR) IntermediateB->ProductB Rapid Reaction with Activated Acid

Caption: Competitive pathways. Path B dominates when strong bases create the highly nucleophilic sulfonamide anion.

References & Further Reading
  • T3P Optimization: Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.[10]

    • Source: Current Organic Synthesis

  • Ghosez Reagent Protocol: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[11][12]

    • Source: Organic & Biomolecular Chemistry

  • Amide Coupling Reviews: Amide bond formation: beyond the myth of coupling reagents.

    • Source: Chemical Reviews

  • pKa Data: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs.

    • Source: Theoretical Chemistry Accounts

Sources

Optimization

purification of N-(3-amino-4-fluorophenyl)methanesulfonamide by flash chromatography

Welcome to the dedicated technical support guide for the purification of N-(3-amino-4-fluorophenyl)methanesulfonamide via flash chromatography. This resource is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of N-(3-amino-4-fluorophenyl)methanesulfonamide via flash chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this and structurally similar polar, basic compounds. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when developing a purification method for N-(3-amino-4-fluorophenyl)methanesulfonamide.

Q1: What is the primary challenge in purifying N-(3-amino-4-fluorophenyl)methanesulfonamide on silica gel?

The primary challenge stems from the compound's structure, which contains a basic primary amine (-NH2) group. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can strongly interact with the basic amine via an acid-base interaction, leading to significant peak tailing, poor resolution, and in some cases, irreversible binding of the compound to the column.[1][2][3]

Q2: Should I use normal-phase or reversed-phase chromatography?

The choice depends on your sample's characteristics and the impurities present. A good starting point is to evaluate the compound's retention factor (Rf) on a normal-phase Thin Layer Chromatography (TLC) plate.

  • Normal-Phase is likely suitable if: Your compound has an Rf value between 0.15 and 0.5 in a moderately polar solvent system (e.g., ethyl acetate/hexanes).[4] Normal-phase is often preferred for compounds synthesized and handled in organic solvents.[4]

  • Reversed-Phase should be considered if: Your compound is highly polar and does not move from the baseline on a normal-phase TLC plate, even with polar solvents like 10% methanol in dichloromethane.[4] Additionally, if your synthesis was performed in a very polar solvent like DMSO or DMF, starting with reversed-phase can simplify your workflow.[4]

Q3: What is the best stationary phase for this compound?

While standard silica can be made to work with mobile phase modifiers, superior results are often achieved with alternative stationary phases.

Stationary PhaseAdvantagesDisadvantagesBest For...
Standard Silica Gel Inexpensive, widely available.Causes severe peak tailing with amines without a modifier.[2] Potential for low recovery.Cost-sensitive applications where a mobile phase modifier can be used and easily removed.
Amine-Functionalized Silica (NH2) Excellent peak shape for basic compounds, no modifier needed.[1][2] Reproducible separations.[2]More expensive than standard silica.The recommended choice for achieving the best peak shape and recovery for basic amines.[5]
Basic Alumina Basic surface is compatible with amines.[6]Separation selectivity can differ significantly from silica.An alternative to silica for purifying amines, though less common now than NH2-silica.[6]
Reversed-Phase (C18) Excellent for very polar compounds.[6] Can be used with pH adjustment to control retention.Requires aqueous mobile phases which can be difficult to remove. May not be suitable if impurities are very non-polar.Highly polar samples or when normal-phase fails to provide adequate retention.[4]

Q4: How should I prepare my sample for loading onto the column?

Proper sample loading is critical for a high-resolution separation.

  • Liquid Loading: Dissolve your crude sample in a minimal amount of a strong solvent, such as dichloromethane or methanol. Be aware that using a large volume of a solvent stronger than your initial mobile phase can degrade the separation.

  • Dry Loading (Recommended): For the best possible resolution, a dry load is preferred.[6][7] Dissolve your crude product in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel or an inert adsorbent like Celite (typically 1-2 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be loaded directly onto the top of your column.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem: The peak for my product is broad and tailing significantly.

  • Root Cause: You are likely using a standard silica gel column without a mobile phase modifier. The basic amine on your compound is interacting strongly with the acidic silanol groups of the stationary phase.[1][3]

  • Solution 1: Add a Basic Modifier. The most common solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the active silanol sites, allowing your compound to elute with a much-improved peak shape.[1][7]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your entire mobile phase system (both the weak and strong solvents).[2][7]

    • Ammonia in Methanol: If using a DCM/Methanol gradient, you can use a commercially available solution of 7N ammonia in methanol as your polar "B" solvent, or add 1-5% of it to your pure methanol.[8]

  • Solution 2: Switch to an Amine-Functionalized Column. A more robust solution is to use a column packed with amine-functionalized silica.[2] The basic surface of this stationary phase prevents the problematic acid-base interaction, yielding sharp, symmetrical peaks without the need for a mobile phase modifier.[1][2] This simplifies fraction processing as you do not need to remove the modifier later.

Problem: My product is not eluting from the column, even with highly polar solvents.

  • Root Cause: Your compound is irreversibly binding to the silica gel. This is an extreme case of the acid-base interaction described above.[6]

  • Solution: Do not increase the polar solvent (e.g., methanol) concentration indefinitely, as high concentrations (>10-15%) can begin to dissolve the silica gel.[9] The best course of action is to abandon the current method and switch to a more suitable stationary phase.

    • Switch to an Amine-Functionalized (NH2) Column: This is the most direct solution.

    • Develop a Reversed-Phase (C18) Method: This technique is ideal for polar compounds that are poorly retained or irreversibly adsorbed in normal-phase chromatography.[6]

Problem: I have poor separation between my product and a close-running impurity.

  • Root Cause: The selectivity of your current method is insufficient. Selectivity is the measure of separation between two peaks and can be influenced by the stationary phase and mobile phase composition.[1]

  • Solution 1: Optimize the Gradient. A steep gradient can merge closely eluting compounds. Try running a shallower gradient around the elution point of your compound. For example, if your product elutes at 40% Ethyl Acetate, try running a gradient from 20% to 50% over 15-20 column volumes instead of 0% to 100%.[7]

  • Solution 2: Change the Solvent System. The interaction between solvents and your compound can significantly alter selectivity. If you are using Ethyl Acetate/Hexane, try a system based on Dichloromethane/Methanol (with a basic modifier if on silica). The different solvent properties may resolve the overlapping peaks.

  • Solution 3: Ensure Proper Loading. As mentioned in the FAQ, using a large volume of a strong solvent to load your sample will cause band broadening and hurt your separation. Use the dry load technique for optimal results.[7]

Part 3: Experimental Protocols & Visual Workflows

Workflow 1: Method Selection Decision Tree

This diagram outlines the logical steps for choosing the appropriate purification strategy.

MethodSelection Start Crude N-(3-amino-4-fluorophenyl)methanesulfonamide TLC Run Normal-Phase TLC (e.g., 50% EtOAc/Hexane) Start->TLC Rf_Check Is Rf between 0.15 and 0.5? TLC->Rf_Check Polar_Check Does it remain at Rf = 0, even in 10% MeOH/DCM? Rf_Check->Polar_Check No (Rf is too low) NH2_Column Use Amine (NH2) Functionalized Column (Recommended) Rf_Check->NH2_Column Yes Silica Use Standard Silica + Basic Modifier (TEA/NH3) Polar_Check->Silica No (Rf is high enough with polar solvent) Reverse_Phase Use Reversed-Phase (C18) with Water/ACN or MeOH Polar_Check->Reverse_Phase Yes NH2_Column->Silica Alternative

Caption: Decision tree for selecting the optimal chromatography method.

Protocol 1: Method Development with TLC
  • Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot TLC Plates: Spot the solution onto at least two different silica gel TLC plates.

  • Develop Plates:

    • Plate 1: Develop in a non-polar to moderately polar solvent system (e.g., 30% Ethyl Acetate in Hexane).

    • Plate 2: Develop in a more polar system (e.g., 5% Methanol in Dichloromethane).

  • Add Modifier: To a new developing tank with 5% Methanol in Dichloromethane, add 1% Triethylamine (TEA). Develop a newly spotted TLC plate in this tank.

  • Analyze: Visualize the plates under a UV lamp. Compare the plate with the TEA modifier to the one without. You should observe that your product spot moves to a higher Rf and has significantly less streaking in the tank containing TEA. This confirms the need for a modifier on silica gel. The optimal mobile phase for your flash column will be one where your target compound has an Rf of ~0.2-0.3.[7]

Workflow 2: Troubleshooting Peak Tailing

TailingTroubleshooting Start Observe Broad, Tailing Peak CheckPhase Are you using a standard silica column? Start->CheckPhase AddModifier Add a basic modifier to the mobile phase (e.g., 0.5-2% TEA) CheckPhase->AddModifier Yes OtherIssue Investigate other issues: - Column Overloading - Improper Sample Load CheckPhase->OtherIssue No (Using NH2/Alumina) CheckResult Is peak shape improved? AddModifier->CheckResult Success Problem Solved. Continue purification. CheckResult->Success Yes SwitchColumn Switch to an Amine (NH2) Functionalized Column CheckResult->SwitchColumn No

Sources

Troubleshooting

Advanced Synthesis Support Center: Sterically Hindered Fluorinated Anilines

Status: Active Operator: Senior Application Scientist Ticket Topic: Overcoming poor nucleophilicity and steric hindrance in C-N bond formation. Diagnostic Hub: Why is your reaction failing?

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket Topic: Overcoming poor nucleophilicity and steric hindrance in C-N bond formation.

Diagnostic Hub: Why is your reaction failing?

You are likely experiencing the "Double Deactivation" phenomenon. Fluorinated anilines, particularly those with ortho-substituents (e.g., 2,6-difluoroaniline, pentafluoroaniline), present a unique challenge that defeats standard organic synthesis protocols.

The Mechanism of Failure
  • Electronic Deactivation (The Fluorine Effect): Fluorine is the most electronegative element ($ \chi = 3.98 $). When attached to the aniline ring, it inductively withdraws electron density from the aromatic system. This drastically lowers the energy of the nitrogen lone pair (HOMO), rendering the aniline a poor nucleophile .

  • Steric Blockade: Ortho-fluorines or other bulky groups physically obstruct the approach of the electrophile (or metal catalyst) to the nitrogen center.

Standard conditions (e.g., $ \text{Pd}_2(\text{dba})_3 $ / BINAP / $ \text{Cs}_2\text{CO}_3 $) typically fail because the base is too weak to deprotonate the electron-poor amine, and the ligand is not bulky enough to facilitate reductive elimination from the crowded metal center.

Deactivation_Mechanism Aniline Fluorinated Aniline Electronic Electronic Effect: Inductive Withdrawal (-I) Reduces Nucleophilicity Aniline->Electronic Steric Steric Effect: Ortho-Substitution Blocks Catalyst Approach Aniline->Steric Result Reaction Failure: No Oxidative Addition or Stalled Reductive Elimination Electronic->Result Low HOMO Steric->Result Kinetic Barrier

Figure 1: The "Double Deactivation" pathways leading to reaction failure.

Troubleshooting Workflows & Solutions

Module A: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Recommendation: Switch to Dialkylbiaryl Phosphine Ligands and Silylamide Bases .

The "Magic Bullet" Protocol

For electron-deficient anilines, the choice of base is as critical as the ligand. Weak bases (Carbonates, Phosphates) fail to deprotonate the aniline effectively.

  • Ligand: Use BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky, electron-rich ligands facilitate the difficult oxidative addition and reductive elimination steps.

  • Base: Use LiHMDS (Lithium Hexamethyldisilazide). Unlike alkoxide bases, LiHMDS prevents the formation of stable, unreactive Pd-amine complexes (Pd-amido dimers) that often arrest the catalytic cycle.

Decision Tree: Catalyst Selection

Catalyst_Selection Start Substrate Analysis AmineType Amine Type? Start->AmineType Primary Primary Aniline (-NH2) AmineType->Primary Secondary Secondary Aniline (-NHR) AmineType->Secondary BaseCheck Is Aniline Electron Deficient? (e.g., Fluorinated) Primary->BaseCheck Secondary->BaseCheck BrettPhos Rec: BrettPhos Pd G3/G4 (Excellent for 1° amines) LiHMDS MUST USE: LiHMDS (Avoid Cs2CO3/NaOtBu) BrettPhos->LiHMDS RuPhos Rec: RuPhos Pd G3/G4 (Gold standard for 2° amines) RuPhos->LiHMDS BaseCheck->BrettPhos Primary BaseCheck->RuPhos Secondary

Figure 2: Logic flow for selecting the correct Buchwald-Hartwig system.

Module B: Nucleophilic Aromatic Substitution (SNAr)

Recommendation: Pre-activation via Deprotonation.

If the electrophile is activated (e.g., a fluoropyridine or nitro-arene) but the reaction is sluggish, your aniline is not nucleophilic enough to attack the ring.

  • Solution: Convert the aniline to its anion (anilid) before adding the electrophile.

  • Reagent: Sodium Hydride (NaH) or LiHMDS in polar aprotic solvent (DMSO, DMF, NMP).

Experimental Protocols

Protocol 1: Pd-Catalyzed Coupling of 2,6-Difluoroaniline

Use this for coupling hindered, fluorinated primary anilines with aryl bromides/chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Fluorinated Aniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%) (Alternatively: Pd(OAc)₂ + BrettPhos)

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

  • Solids: Add the Aryl Halide (if solid) and BrettPhos Pd G4 precatalyst to the vial.

  • Purge: Cap the vial and purge with Argon for 5 minutes.

  • Liquids: Add the solvent (Toluene) via syringe.

  • Amine Addition: Add the Fluorinated Aniline via syringe.

  • Base Addition (CRITICAL): Add LiHMDS solution dropwise. Note: You may observe a color change; this is the formation of the active catalytic species.

  • Reaction: Heat the mixture to 65–80°C. Monitor via LCMS.

    • Why this temp? Higher temperatures facilitate the reductive elimination step, which is the rate-limiting step for hindered substrates.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Base-Mediated SNAr (The "Force" Method)

Use this for coupling fluorinated anilines with electron-deficient heterocycles (e.g., 2-chloropyridine).

Step-by-Step:

  • Dissolve the Fluorinated Aniline (1.2 equiv) in anhydrous DMSO or NMP.

  • Cool to 0°C.

  • Add NaH (60% dispersion) (1.5 equiv) slowly.

  • Stir at 0°C for 30 mins until gas evolution ceases (Formation of the sodium anilide).

  • Add the Electrophile (1.0 equiv) dropwise.

  • Allow to warm to Room Temperature. If no reaction after 1 hour, heat to 80°C.

Data Summary: Ligand & Base Performance

VariableStandard OptionResult with Fluorinated AnilinesAdvanced OptionResult with Fluorinated Anilines
Ligand BINAP / DPPFFailure (0-10% Yield). Cannot overcome steric barrier.BrettPhos / RuPhos Success (80-95% Yield). Designed for bulk.
Base Cs₂CO₃ / K₃PO₄Failure . Too weak to deprotonate fluorinated aniline.LiHMDS Success .[1][2][3] Soluble, strong base prevents catalyst inhibition.
Solvent DMF / DioxaneVariable. Often causes catalyst decomposition at high T.Toluene / THF Optimal . Stabilizes the active Pd species.

Frequently Asked Questions (FAQs)

Q: I see "Palladium Black" (precipitate) forming immediately after adding the base. What happened? A: This indicates rapid catalyst decomposition.

  • Cause: The amine didn't bind to the Pd center quickly enough, or the base decomposed the precatalyst.

  • Fix: Ensure you are using a G3 or G4 precatalyst (which contains the ligand pre-bound). If generating in situ from Pd(OAc)₂, stir the Pd and Ligand at 80°C for 2 mins before adding the substrate/base.

Q: My LCMS shows the starting material is consumed, but I see no product. Where did it go? A: You likely formed a stable Pd-Amido dimer .

  • Fix: Switch the base to LiHMDS . The lithium counter-cation helps break up these stable dimers, forcing the cycle to proceed to reductive elimination.

Q: Can I use XPhos or SPhos? A: XPhos and SPhos are excellent ligands, but for highly fluorinated anilines, BrettPhos (primary) and RuPhos (secondary) have higher success rates due to their specific electronic tuning which matches the electron-deficiency of the substrate.

Q: Is it safe to scale up with LiHMDS? A: Yes, but LiHMDS is moisture-sensitive. On a large scale, ensure your inert gas lines (Nitrogen/Argon) are robust. For process scale (>100g), consider cost-effective alternatives like NaHMDS, but validate yield first.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Pd- and Cu-Based Catalyst Systems for the C-N Bond Formation of Aryl Halides with Anilines. Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Lundgren, R. J., & Stradiotto, M. (2010). Key mechanistic features of the Pd-catalyzed C-N bond formation. Chemistry – A European Journal. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-(3-amino-4-fluorophenyl)methanesulfonamide

Introduction: The Analytical Challenge In the development of fluorinated kinase inhibitors, N-(3-amino-4-fluorophenyl)methanesulfonamide serves as a critical scaffold. However, its structural characterization presents sp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In the development of fluorinated kinase inhibitors, N-(3-amino-4-fluorophenyl)methanesulfonamide serves as a critical scaffold. However, its structural characterization presents specific challenges that standard automated analysis often misinterprets.

The presence of a fluorine atom (


, spin 1/2) creates complex splitting patterns (J-coupling) that overlay standard proton-proton couplings. Furthermore, the molecule contains two distinct types of exchangeable protons—the sulfonamide 

and the aniline

—which behave drastically differently depending on the solvent environment.

This guide moves beyond basic peak listing. It compares solvent systems to optimize proton visibility and establishes a rigorous protocol for distinguishing this product from its nitro-precursor during synthesis.

Structural Analysis & Coupling Logic

Before analyzing the spectrum, we must map the magnetic environment. The fluorine atom at position 4 is the dominant perturbing factor.

Numbering & Connectivity
  • Position 1: Sulfonamide attachment (

    
    )
    
  • Position 2: Aromatic Proton (Isolated between substituents)

  • Position 3: Amine (

    
    )[1]
    
  • Position 4: Fluorine

  • Position 5: Aromatic Proton (Ortho to F)

  • Position 6: Aromatic Proton (Ortho to Sulfonamide)

Visualization of Coupling Networks

The following diagram illustrates the J-coupling network you will observe. Note that


 splits protons up to 4 bonds away.

CouplingNetwork cluster_legend Legend F4 Fluorine (F-4) Spin Active (1/2) H5 Proton H-5 (Ortho to F) F4->H5 3J_HF (Strong) ~8-11 Hz H6 Proton H-6 (Meta to F) F4->H6 4J_HF (Medium) ~4-7 Hz H2 Proton H-2 (Meta to F) F4->H2 4J_HF (Medium) ~4-7 Hz H5->H6 3J_HH (Ortho) ~8 Hz H2->H6 4J_HH (Meta) ~2 Hz (Weak) key Red Lines: Heteronuclear Coupling (F-H) Black Lines: Homonuclear Coupling (H-H)

Figure 1: Spin-spin coupling network showing the dominance of Fluorine-Proton interactions over standard H-H coupling.

Comparative Analysis: Solvent Selection

The choice of solvent is not trivial; it dictates whether you can quantify the reaction conversion or assess purity.

Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Methanol-d4 (Avoid)
Sulfonamide -NH- Sharp Singlet (~9.3 ppm) . H-bonding with DMSO stabilizes the proton, slowing exchange.Broad/Invisible . Fast chemical exchange often broadens this into the baseline.Absent . Exchanges with deuterium (-ND-).
Aniline -NH2 Distinct Singlet (~5.2 ppm) . Visible and integrable.Broad Hump . Variable shift depending on concentration/temperature.Absent . Exchanges with deuterium.[2]
Aromatic Resolution Excellent separation of multiplets.Good, but potential overlap if concentration is high.Good, but loss of NH signals removes key diagnostic data.
Solubility High.Moderate (Sulfonamides can be stubborn).High.
Why DMSO-d6 is the Gold Standard here

In Chloroform, the acidic sulfonamide proton and the basic amine protons undergo rapid exchange, often broadening beyond detection. In DMSO, the solvent accepts hydrogen bonds from these groups, "locking" them in place on the NMR timescale. For full characterization, DMSO-d6 is required.

Reaction Monitoring: Precursor vs. Product

A primary application of this analysis is monitoring the reduction of the nitro group to the amine.

Precursor: N-(4-fluoro-3-nitrophenyl)methanesulfonamide Product: N-(3-amino-4-fluorophenyl)methanesulfonamide

Signal RegionPrecursor (Nitro)Product (Amine)Diagnostic Change
Aromatic Zone Deshielded (Downfield). Nitro is strongly Electron Withdrawing (EWG).Shielded (Upfield). Amino is Electron Donating (EDG).H-2 and H-5 shift upfield by ~0.5 - 1.0 ppm.
Labile Protons 1 Signal (Sulfonamide NH only).2 Signals (Sulfonamide NH + Amine NH2).Appearance of broad singlet ~5.0-5.5 ppm (NH2).
Coupling (H5)

is present.

is present.[3]
Pattern remains, but chemical shift changes.[4]

Detailed Spectral Assignment (DMSO-d6)

The following data represents the characteristic spectral features expected in DMSO-d6 at 400 MHz.

The Aliphatic Region
  • 
     2.90 - 3.00 ppm (3H, Singlet):  Methyl group (
    
    
    
    ).
    • Note: This is your internal integration standard. Set this integral to 3.00.

The Labile Proton Region
  • 
     5.10 - 5.30 ppm (2H, Broad Singlet):  Aniline Amine (
    
    
    
    ).
    • Validation: Add 1 drop of

      
       to the tube. This signal will disappear.
      
  • 
     9.30 - 9.50 ppm (1H, Singlet):  Sulfonamide (
    
    
    
    ).
    • Note: This signal is acidic and may shift slightly with concentration.[4]

The Aromatic Region (The "Fingerprint")

This region (


 6.3 – 7.2 ppm) is complex due to F-coupling.
  • H-5 (Ortho to F):

    
     6.90 – 7.10 ppm 
    
    • Pattern: Doublet of Doublets (dd) or Pseudo-Triplet.

    • Coupling: Large

      
       (~10 Hz) and 
      
      
      
      (~8 Hz).
    • Appearance: Often looks like a triplet if

      
      .
      
  • H-2 (Isolated):

    
     6.50 – 6.70 ppm 
    
    • Pattern: Doublet of Doublets (dd) (appearing as narrow doublet).

    • Coupling:

      
       (~6 Hz) and weak 
      
      
      
      (~2 Hz).
    • Appearance: This proton is shielded by the ortho-amino group and usually appears most upfield (lowest ppm) or close to H-6.

  • H-6 (Ortho to Sulfonamide):

    
     6.30 – 6.50 ppm 
    
    • Pattern: Multiplet (ddd).

    • Coupling:

      
       to H5 (~8 Hz) and 
      
      
      
      (~5 Hz).

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid product.

  • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Ensure the DMSO is dry. Water peaks at 3.33 ppm can overlap with the methyl signal or facilitate proton exchange.

  • Filter through a cotton plug if any turbidity remains.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): Minimum 16 (to resolve the small H-F splittings).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The sulfonamide NH has a long T1 relaxation time. A short D1 will lead to under-integration of the NH peak relative to the methyl group.

Step 3: Processing & Validation Logic

Use the following decision tree to validate your spectrum.

ValidationLogic Start Spectrum Acquired CheckSolvent Check Solvent Residual DMSO: 2.50 ppm H2O: 3.33 ppm Start->CheckSolvent CheckMethyl Integrate Methyl Singlet (~2.9 ppm) to 3.00H CheckSolvent->CheckMethyl CheckNH Is Sulfonamide NH visible at >9.0 ppm? CheckMethyl->CheckNH NH_Yes Yes: Integration ~1H? CheckNH->NH_Yes NH_No No / Broad CheckNH->NH_No Valid Pass: Proceed to Aromatic Analysis NH_Yes->Valid Issue1 Issue: Wet DMSO or Fast Exchange NH_No->Issue1 Fix Re-acquire Issue1->Fix Action: Dry sample or lower temp

Figure 2: Step-by-step validation logic to ensure data integrity before structural assignment.

References

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants).
  • Dolinšek, J., et al. (2002). "19F NMR study of fluorinated organic compounds." (General reference for F-H coupling magnitudes).
  • Reich, H. J. "WinPLT NMR Data: Chemical Shifts and Coupling Constants." University of Wisconsin.[6]

Sources

Comparative

Technical Assessment: 19F NMR Characterization of N-(3-amino-4-fluorophenyl)methanesulfonamide

The following guide provides an in-depth technical assessment of the 19F NMR characteristics of N-(3-amino-4-fluorophenyl)methanesulfonamide , a critical intermediate in the synthesis of sulfonamide-based kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of the 19F NMR characteristics of N-(3-amino-4-fluorophenyl)methanesulfonamide , a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors and a potential fluorine probe for fragment-based drug discovery (FBDD).

Executive Summary

N-(3-amino-4-fluorophenyl)methanesulfonamide (CAS: 1778734-56-7) represents a specialized fluorinated scaffold where the fluorine atom serves as a sensitive NMR reporter. Unlike simple fluoroanilines, this compound integrates an electron-withdrawing sulfonamide group para to the fluorine and an electron-donating amino group ortho to the fluorine.

This unique "push-pull" electronic environment results in a distinct 19F NMR chemical shift that is highly sensitive to pH changes, solvent polarity, and metabolic modifications. This guide compares its spectral performance against standard alternatives, establishing its utility in structural biology and medicinal chemistry.

Chemical Shift Analysis & Comparative Data

The Ortho-Amino Shielding Effect

The defining feature of this compound's 19F NMR spectrum is the ortho-amino effect . In aromatic systems, an amino group (


) ortho to a fluorine atom exerts a strong shielding effect due to mesomeric electron donation, typically shifting the signal upfield by 15–20 ppm relative to fluorobenzene.

However, the presence of the methanesulfonamide group (


) at the para position introduces a counter-effect. The sulfonamide moiety is an electron-withdrawing group (EWG), which generally deshields the fluorine nucleus, pulling the signal downfield.
Comparative Shift Table

The following table contrasts the target compound with structural analogs to isolate the contributions of specific functional groups.

CompoundStructure DescriptionApprox. 19F Shift (

, ppm)*
Electronic Effect
Fluorobenzene Reference Standard-113.5 Baseline
4-Fluoroaniline F para to NH₂-129.0 Strong Shielding (Resonance)
2-Fluoroaniline F ortho to NH₂-139.0 Max Shielding (Ortho-effect)
N-(4-fluorophenyl)methanesulfonamide F para to NHSO₂R-118.0 Mild Deshielding (vs Aniline)
Target: N-(3-amino-4-fluorophenyl)... F ortho to NH₂, para to NHSO₂R -132.0 to -136.0 Net Shielding (Dominant Ortho-NH₂)

*Note: Shifts are referenced to CFCl₃ (0 ppm) in DMSO-d₆. Values are estimated based on substituent chemical shift (SCS) additivity rules and experimental data of analogs.

Solvent & pH Sensitivity

The target compound exhibits "spectral switching" capabilities:

  • Acidic pH (pH < 3): Protonation of the ortho-amino group (

    
    ) removes its electron-donating capacity, causing a dramatic downfield shift  (approx. +15 ppm), moving the signal closer to the N-(4-fluorophenyl)methanesulfonamide baseline (~ -118 ppm).
    
  • Basic pH (pH > 10): Deprotonation of the sulfonamide nitrogen (

    
    ) increases electron density, potentially causing further upfield shielding .
    

Structural & Mechanistic Visualization

The following diagram illustrates the competing electronic effects that define the specific chemical shift of the target compound.

ElectronicEffects Target N-(3-amino-4-fluorophenyl) methanesulfonamide F_atom Fluorine (F-19) Sensor Nucleus Target->F_atom Ortho_NH2 Ortho-Amino Group (-NH2) Target->Ortho_NH2 Para_Sulf Para-Sulfonamide (-NHSO2Me) Target->Para_Sulf Ortho_NH2->F_atom Electron Donation (+M Effect) Shielding Strong Shielding (Upfield Shift) Ortho_NH2->Shielding Para_Sulf->F_atom Electron Withdrawal (-I/-M Effect) Deshielding Mild Deshielding (Downfield Shift) Para_Sulf->Deshielding

Figure 1: Competing electronic effects on the 19F nucleus.[1] The ortho-amino shielding dominates, positioning the resonance upfield.

Experimental Protocols

Sample Preparation for 19F NMR

To ensure reproducibility and accurate chemical shift referencing, follow this self-validating protocol.

Reagents:

  • Solvent: DMSO-d₆ (Preferred for solubility of sulfonamides) or Methanol-d₄. Avoid CDCl₃ if the compound exists as a salt (e.g., HCl salt).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm). Avoid TFA due to pH effects on the amino group.

Workflow:

  • Weighing: Dissolve 5–10 mg of N-(3-amino-4-fluorophenyl)methanesulfonamide in 600 µL of DMSO-d₆.

  • Standard Addition: Add 10 µL of a 0.1% (v/v) solution of

    
    -Trifluorotoluene in DMSO-d₆.
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains; sulfonamides can aggregate.

  • Acquisition:

    • Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative integration, or standard zg if only shift is needed.

    • Spectral Width: 200 ppm (centered at -120 ppm).

    • Scans: 64–128 (Fluorine is highly sensitive; excessive scans are rarely needed).

    • Relaxation Delay (D1): Set to

      
       (typically 5–10 seconds) if integrating.
      
Synthesis Verification Workflow

This diagram outlines the logical flow for verifying the synthesis of the target from its nitro-precursor using NMR.

SynthesisWorkflow Precursor Precursor: N-(3-nitro-4-fluorophenyl)methanesulfonamide Reaction Reduction (H2, Pd/C or Fe/HCl) Precursor->Reaction Product Product: N-(3-amino-4-fluorophenyl)methanesulfonamide Reaction->Product NMR_Check 19F NMR Check Product->NMR_Check Decision Shift Analysis NMR_Check->Decision Result_Nitro Signal at ~ -115 ppm (Deshielded by Nitro) Decision->Result_Nitro No Change? Result_Amino Signal at ~ -135 ppm (Shielded by Amino) Decision->Result_Amino Shift Upfield? Failure: Incomplete Reduction Failure: Incomplete Reduction Result_Nitro->Failure: Incomplete Reduction Success: Reduction Complete Success: Reduction Complete Result_Amino->Success: Reduction Complete

Figure 2: NMR-based decision tree for monitoring the reduction of the nitro-precursor to the target amine.

Applications in Drug Discovery[2]

Fragment-Based Drug Discovery (FBDD)

This compound serves as an excellent "spy" molecule in FBDD libraries.

  • Binding Detection: The fluorine signal is sensitive to the local electronic environment. Upon binding to a protein pocket (e.g., a kinase ATP-binding site), the 19F signal will undergo a Chemical Shift Perturbation (CSP) and line broadening (

    
     relaxation reduction).
    
  • Solubility: The sulfonamide group improves water solubility compared to simple fluoroanilines, making it compatible with aqueous protein buffers.

Metabolic Stability Probe

The C-F bond at the 4-position blocks metabolic oxidation (para-hydroxylation) of the aniline ring.

  • Protocol: Incubate compound with liver microsomes.

  • Readout: Monitor 19F NMR for the disappearance of the parent peak (-135 ppm) and appearance of fluoride ion (free F⁻ at -119 ppm) or defluorinated metabolites.

References

  • Dungan, C. H., & Van Wazer, J. R. (1967).[2] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for substituent effects).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • ChemBridge Corporation. (n.d.). N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride Product Page. Link

  • University of Potsdam. (2024). 19F NMR Chemical Shift Prediction Rules. (General reference for SCS additivity).
  • Reaxys/SciFinder Data. (2024). Spectral data for 2-fluoroaniline and N-(4-fluorophenyl)methanesulfonamide derivatives.

Sources

Validation

A Comparative Guide to the Bioactivity of Fluoro vs. Non-Fluoro Sulfonamide Analogues

Introduction: The Strategic Role of Fluorine in Sulfonamide Drug Design Sulfonamides represent a cornerstone class of synthetic compounds, possessing a broad spectrum of pharmacological activities that have been harnesse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Sulfonamide Drug Design

Sulfonamides represent a cornerstone class of synthetic compounds, possessing a broad spectrum of pharmacological activities that have been harnessed for antibacterial, anticancer, and enzyme inhibitory drugs.[1][2] The foundational mechanism for their antibacterial action involves the competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis.[3][4][5] This targeted disruption of a vital microbial pathway highlights the structural nuance required for bioactivity.

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a pivotal strategy for optimizing therapeutic potential.[6][7] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical profile.[8] Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the acidity (pKa) of nearby functional groups, thereby strengthening interactions with biological targets.[7][8][9] This guide provides a comparative analysis of fluoro- versus non-fluoro sulfonamide analogues, supported by experimental data, to elucidate the impact of this "magic atom" on bioactivity.

Comparative Analysis I: Enzyme Inhibition - The Case of Carbonic Anhydrases

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that are well-established targets for sulfonamide-based inhibitors.[10][11] These enzymes play crucial roles in physiological processes, and specific isoforms, such as CA IX and XII, are associated with tumorigenesis, making them prime targets for anticancer therapies.[11][12] The inhibitory mechanism relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site.[13][14]

The introduction of fluorine, particularly on the aromatic ring of benzenesulfonamide inhibitors, serves as an excellent case study. The strong electron-withdrawing nature of fluorine atoms can significantly impact the acidity of the sulfonamide group, influencing its binding affinity.

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Sulfonamide Sulfonamide Inhibitor Zn Zn(II) Ion His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Gatekeeper Thr199 (Gatekeeper) SO2NH R-SO2-NH⁻ SO2NH->Zn Coordinates to Zinc Aromatic_Ring Aromatic/Heterocyclic Ring (R) Aromatic_Ring->Gatekeeper van der Waals Interactions Aromatic_Ring->SO2NH Tail Tail (T) Aromatic_Ring->Tail Tail->Gatekeeper Determines Isoform Selectivity

Caption: Binding of a sulfonamide inhibitor to the carbonic anhydrase active site.

Supporting Experimental Data

A direct comparison between benzenesulfonamides and their 2,3,5,6-tetrafluorobenzenesulfonamide counterparts reveals the potent effect of fluorination. The data below summarizes the inhibition constants (Kᵢ) against four human (h) CA isoforms.

Compound IDStructurehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4a Non-fluorinated analogue75.549.338.912.4
5a Tetrafluoro-analogue41.530.11.50.8
4b Non-fluorinated analogue150075525.55.4
5b Tetrafluoro-analogue12445.42.11.1
(Data synthesized from reference[12])

Analysis and Causality

The data clearly demonstrates that the tetrafluorinated analogues (5a and 5b ) are significantly more potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII compared to their non-fluorinated parents.[12] This enhanced activity can be attributed to several factors:

  • Increased Acidity: The four electron-withdrawing fluorine atoms lower the pKa of the sulfonamide group. This leads to a higher population of the active, anionic (SO₂NH⁻) form at physiological pH, which is the species that coordinates to the zinc ion, resulting in stronger binding.

  • Favorable Interactions: The fluorinated ring can engage in favorable orthogonal multipolar interactions with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

Comparative Analysis II: Antibacterial Activity

The classic application of sulfonamides is in antibacterial chemotherapy.[4] While resistance has become widespread, the development of new sulfonamide derivatives continues to be an area of active research. Fluorination can enhance the antibacterial potential of these compounds.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Essential for Folic Acid Synthesis THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides DNA/RNA Precursors THF->Nucleotides Sulfonamide Sulfonamide Drug (PABA Analogue) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of sulfonamide antibacterial action via folic acid synthesis inhibition.

Supporting Experimental Data

A study evaluating novel sulfonamide derivatives against multidrug-resistant Staphylococcus aureus (MRSA) provides a clear comparison between a fluorinated compound and its non-fluorinated analogues.

Compound IDKey Structural FeatureMIC against S. aureus ATCC 25923 (μg/ml)MIC against MRSA (μg/ml)
1a 4-Chloro-phenyl256512
1b 4-Fluoro-phenyl6464
1c 4-Bromo-phenyl128128
1d 4-Iodo-phenyl128128
(Data extracted from reference[15])

Analysis and Causality

The results indicate that the fluoro-sulfonamide (1b ) exhibits the most potent antibacterial activity against both the reference strain and the resistant MRSA strain.[15] The authors conclude that the presence of the fluorine moiety was essential for this high activity.[15] While the precise mechanism for this enhancement is multifaceted, it can be hypothesized that:

  • Improved Physicochemical Properties: Fluorination can increase lipophilicity to an optimal range, enhancing the compound's ability to penetrate the bacterial cell wall and membrane to reach its intracellular target (DHPS).

  • Enhanced Target Binding: The electronegativity of the fluorine atom can alter the electronic distribution of the entire molecule, potentially leading to a more favorable binding interaction with the active site of the dihydropteroate synthase enzyme.

Experimental Protocols

To ensure the reproducibility and validation of bioactivity claims, standardized protocols are essential. The following are detailed methodologies for assessing key activities discussed in this guide.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is a standard method for determining the antibacterial efficacy of a compound.[1][16]

Materials:

  • Test sulfonamide compounds (fluoro and non-fluoro analogues)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Bacterial Inoculum:

    • Select 3-5 bacterial colonies from a fresh agar plate and inoculate into 5 mL of MHB.

    • Incubate the culture at 37°C for 18-24 hours.[1]

    • Adjust the turbidity of the suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Sulfonamide Dilutions:

    • Create a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve the desired concentration range.[1] For example, add 100 µL of MHB to wells 2 through 11. Add 100 µL of the highest drug concentration to wells 1 and 2. Mix the contents of well 2 and transfer 100 µL to well 3, continuing down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (inoculum, no drug), and well 12 as a sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16] This can be confirmed by measuring the optical density at 600 nm.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare 2-Fold Serial Dilutions of Compounds in 96-Well Plate start->prep_dilutions inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results: Visual Inspection or OD600 incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric method to measure the inhibition of CA esterase activity.[1]

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., hCA II)

  • Test sulfonamide compounds

  • Tris-HCl buffer (pH 7.4)

  • Substrate: p-nitrophenyl acetate (p-NPA)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the sulfonamide compounds in DMSO and perform serial dilutions in buffer to achieve a range of test concentrations.

  • Enzyme Preparation: Prepare a working solution of the CA enzyme in the Tris-HCl buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the appropriate volume of buffer.

    • Add a small volume (e.g., 10 µL) of the diluted test compound or DMSO (for control wells).

    • Add 10 µL of the CA enzyme solution to all wells except the blank.

    • Mix and pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.

    • Immediately measure the absorbance at 400 nm kinetically over several minutes. The rate of increase in absorbance corresponds to the formation of the product, p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of enzyme inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

Conclusion

The strategic incorporation of fluorine into sulfonamide scaffolds is a powerful and versatile tool in drug discovery. As demonstrated by experimental data, fluorination can dramatically enhance bioactivity, transforming a moderately active compound into a highly potent one. In the case of carbonic anhydrase inhibitors, fluorination increases the acidity of the sulfonamide warhead, leading to stronger binding and nanomolar potency.[12] For antibacterial agents, a single fluorine atom can significantly improve efficacy against drug-resistant strains.[15]

However, the "fluorine effect" is not a universal panacea. The biological outcome is highly dependent on the specific location, number, and chemical context of the fluorine substitution. Therefore, a deep understanding of the underlying mechanistic principles—from altered pKa and metabolic stability to specific protein-ligand interactions—is paramount. The comparative data and protocols provided in this guide serve as a foundational resource for researchers aiming to rationally design and evaluate the next generation of highly effective fluorinated sulfonamide therapeutics.

References

  • Application Notes and Protocols for Screening the Bioactivity of Sulfonamides - Benchchem.
  • Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides - Benchchem.
  • Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransform
  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. CoLab.
  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 12, e32434.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926.
  • Vaškevičiūtė, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015.
  • Cecchi, A., et al. (2005). Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. Journal of Medicinal Chemistry, 48(15), 4834-41.
  • Kadri, A., et al. (2015). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 7(12), 834-840.
  • Late-stage fluorination of bioactive molecules and biologically-relevant substrates. (2020).
  • Nayak, S. K., & Dash, B. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130962.
  • Sulfonamide. (2025). Massive Bio.
  • Key interactions between a generic sulfonamide within the CA II active... (2021).
  • Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 724-743.
  • Di Micco, S., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 468-474.
  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.

Sources

Comparative

A Comparative Guide to the Characterization of N-(3-amino-4-fluorophenyl)methanesulfonamide as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the establishment of well-characterized reference standards is paramount. These standard...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the establishment of well-characterized reference standards is paramount. These standards serve as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are qualified, ensuring the safety, efficacy, and consistency of drug products. This guide provides an in-depth technical comparison and characterization strategy for N-(3-amino-4-fluorophenyl)methanesulfonamide, a key intermediate and potential impurity in the synthesis of various pharmacologically active molecules.

As a Senior Application Scientist, the following methodologies are presented not merely as procedural steps, but as a self-validating system designed to provide a comprehensive and unambiguous characterization of N-(3-amino-4-fluorophenyl)methanesulfonamide. The experimental choices are rationalized to build a cohesive and trustworthy analytical package suitable for regulatory scrutiny.

Physicochemical Properties and Structural Elucidation

A foundational aspect of reference standard characterization is the confirmation of its chemical structure and the determination of its fundamental physicochemical properties. For N-(3-amino-4-fluorophenyl)methanesulfonamide, this involves a multi-technique approach to provide orthogonal data, thereby increasing the confidence in the material's identity and purity.

Table 1: Predicted Physicochemical Properties of N-(3-amino-4-fluorophenyl)methanesulfonamide

PropertyPredicted ValueRationale/Comparison
Molecular FormulaC₇H₉FN₂O₂SBased on chemical structure.
Molecular Weight204.23 g/mol Calculated from the molecular formula.
Melting Point~130-140 °CBased on the melting point of N-(3-aminophenyl)methanesulfonamide (117-121 °C) and the influence of the fluorine substituent.[1][2][3]
pKa~3-4 (amine), ~9-10 (sulfonamide)Estimated based on the electronic effects of the substituents on the aniline and sulfonamide moieties.
AppearanceWhite to off-white crystalline solidTypical appearance for sulfonamide compounds.

Chromatographic Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of a reference standard and for identifying and quantifying any related impurities. A robust, stability-indicating HPLC method is crucial.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating aromatic sulfonamides.[4][5][6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm (PDA detection is advantageous for impurity peak characterization).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Comparison with Alternatives: The Importance of Orthogonal Methods

While the primary HPLC method provides a robust assessment of purity, it is best practice to employ an orthogonal HPLC method with a different separation mechanism (e.g., a different column chemistry like phenyl-hexyl or a different mobile phase pH) to ensure no impurities are co-eluting with the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh & Dissolve N-(3-amino-4-fluorophenyl)methanesulfonamide HPLC Inject into RP-HPLC System (C18 Column) Prep->HPLC Gradient Gradient Elution (Water/Acetonitrile with Formic Acid) HPLC->Gradient Detection PDA Detection (254 nm, 280 nm) Gradient->Detection Integration Integrate Chromatogram Detection->Integration Purity Calculate Purity (% Area) Integration->Purity Impurity Identify & Quantify Impurities Integration->Impurity

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the compound, confirming its identity and aiding in the structural elucidation of unknown impurities.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for sulfonamides.

  • HPLC Conditions: The same HPLC method as described for purity analysis can be used.

  • Mass Spectrometry Parameters:

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the protonated molecular ion ([M+H]⁺) to obtain a characteristic fragmentation pattern.

Predicted Fragmentation Pattern

Based on the fragmentation of similar aromatic sulfonamides, the following key fragments are anticipated for N-(3-amino-4-fluorophenyl)methanesulfonamide ([M+H]⁺ = m/z 205.04):

  • Loss of SO₂ (64 Da): A common fragmentation pathway for aromatic sulfonamides, leading to a fragment at m/z 141.06.[7]

  • Cleavage of the S-N bond: This can lead to fragments corresponding to the methanesulfonyl group (m/z 79) and the 3-amino-4-fluorophenylamine cation (m/z 126).

  • Loss of the methyl group (15 Da) from the methanesulfonyl moiety: Resulting in a fragment at m/z 190.02.

Table 2: Comparison of Predicted MS Fragments

FragmentPredicted m/zOrigin
[M+H]⁺205.04Protonated molecule
[M+H - SO₂]⁺141.06Loss of sulfur dioxide
[C₆H₆FN]⁺126.053-amino-4-fluorophenylamine cation
[CH₃SO₂]⁺79.01Methanesulfonyl cation

Unambiguous Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules. For N-(3-amino-4-fluorophenyl)methanesulfonamide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of compounds and the presence of exchangeable protons.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The chemical shift will be highly sensitive to the electronic environment of the fluorine atom.[8][9][10][11]

Predicted NMR Spectral Data (in DMSO-d₆)
  • ¹H NMR:

    • ~9.5-10.0 ppm (singlet, 1H): Sulfonamide N-H proton.

    • ~6.8-7.2 ppm (multiplets, 3H): Aromatic protons of the 3-amino-4-fluorophenyl ring. The coupling patterns will be complex due to H-H and H-F coupling.

    • ~5.3 ppm (broad singlet, 2H): Amino (-NH₂) protons.

    • ~2.9 ppm (singlet, 3H): Methyl (CH₃) protons of the methanesulfonyl group.

  • ¹³C NMR:

    • ~150-155 ppm (doublet, J_CF ≈ 240 Hz): Aromatic carbon directly bonded to fluorine.

    • ~110-145 ppm: Other aromatic carbons.

    • ~40 ppm: Methyl carbon.

  • ¹⁹F NMR:

    • ~ -120 to -130 ppm (referenced to CFCl₃): A single resonance for the fluorine atom on the aromatic ring. The exact chemical shift is influenced by the amino and methanesulfonamido substituents.

NMR_Analysis cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_interp Spectral Interpretation Sample Dissolve in DMSO-d6 H1 ¹H NMR Sample->H1 C13 ¹³C NMR (with DEPT) Sample->C13 F19 ¹⁹F NMR Sample->F19 Assign Assign Signals H1->Assign C13->Assign F19->Assign Structure Confirm Structure Assign->Structure

Thermal Properties by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides critical information about the stability, melting behavior, and presence of solvates or hydrates in the reference standard.[12][13][14][15][16]

Experimental Protocol: TGA and DSC
  • Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • TGA Method:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

  • DSC Method:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 30 °C to a temperature above the melting point (e.g., 200 °C) at a rate of 10 °C/min.

Predicted Thermal Behavior
  • DSC: An endothermic peak corresponding to the melting of the crystalline solid is expected. Based on analogs, this is predicted to be in the range of 130-140 °C. The absence of other thermal events before melting suggests the material is anhydrous and not a solvate.

  • TGA: The TGA thermogram is expected to show thermal stability up to and beyond the melting point, followed by a single-step or multi-step decomposition at higher temperatures (likely > 200 °C). No significant mass loss should be observed before melting, confirming the absence of volatile impurities or solvates.

Table 3: Comparison of Thermal Analysis Data

TechniquePredicted ObservationInterpretation
DSCSharp endotherm at ~130-140 °CMelting of a crystalline solid
TGANo significant mass loss below 150 °CAnhydrous and non-solvated material
TGAOnset of decomposition > 200 °CThermal stability profile

Potential Impurities and Their Characterization

A crucial aspect of reference standard characterization is the identification of potential impurities arising from the synthetic route or degradation. For N-(3-amino-4-fluorophenyl)methanesulfonamide, potential impurities could include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Isomers: Positional isomers formed during synthesis.

  • Over-sulfonated or di-sulfonated products.

  • Degradation products: Formed by hydrolysis or oxidation.

The developed HPLC and LC-MS methods are the primary tools for detecting and identifying these impurities.

Conclusion

The comprehensive characterization of N-(3-amino-4-fluorophenyl)methanesulfonamide as a reference standard requires a multi-faceted analytical approach. By combining chromatographic, spectroscopic, and thermal analysis techniques, a complete and reliable profile of the material's identity, purity, and stability can be established. The data and protocols presented in this guide, while based on predictions from closely related analogs, provide a robust framework for researchers and quality control professionals to confidently characterize this important compound. This rigorous approach ensures the integrity of the reference standard, which is fundamental to the development of safe and effective pharmaceuticals.

References

  • New class of 19F pH indicators: fluoroanilines. PubMed. [Link]

  • N-(4-fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 773417. PubChem. [Link]

  • 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • N-(3-AMINO PHENYL)METHANE SULFONAMIDE. ChemBK. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Collected thermogravimetric analysis (TGA) graphs of sulfenamides... ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970. PubChem. [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • N-[2-(4-fluorophenyl)ethyl]methanesulfonamide (C9H12FNO2S). PubChemLite. [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Henven. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • N-phenyl benzenesulfonamide derivatives synthesized | Download Table. ResearchGate. [Link]

  • DSC vs TGA: A Complete Guide to the Difference. Torontech. [Link]

  • Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}. PMC. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Figure 2 from N‐(4‐Fluorophenyl)methanesulfonamide. Semantic Scholar. [Link]

  • N-(4-acetyl-2-fluorophenyl)methanesulfonamide (C9H10FNO3S). PubChemLite. [Link]

  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. PMC. [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD.org. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structure of N-(3-amino-4-fluorophenyl)methanesulfonamide Versus Its Regioisomers

In the landscape of pharmaceutical development, the precise molecular architecture of an active pharmaceutical ingredient (API) is not a trivial detail—it is the bedrock of its safety and efficacy. Regioisomers, compound...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise molecular architecture of an active pharmaceutical ingredient (API) is not a trivial detail—it is the bedrock of its safety and efficacy. Regioisomers, compounds with the same molecular formula but different spatial arrangements of substituents on a core scaffold, can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles. For N-(3-amino-4-fluorophenyl)methanesulfonamide, a substituted aniline derivative, ensuring the correct regiochemistry is a critical quality attribute. An error in the substitution pattern, such as the misplacement of the amino or fluoro group, could lead to an entirely different and potentially harmful biological activity.

This guide provides a robust, multi-faceted analytical strategy for the unambiguous structural validation of N-(3-amino-4-fluorophenyl)methanesulfonamide. We will move beyond simple data reporting to explain the causality behind our experimental choices, presenting a self-validating system where orthogonal analytical techniques converge to provide an unequivocal structural assignment.

The Challenge: Potential Regioisomeric Impurities

The synthesis of substituted anilines can often yield a mixture of isomers. For our target compound, N-(3-amino-4-fluorophenyl)methanesulfonamide, several regioisomers could potentially be formed. The primary isomers of concern involve the transposition of the amino and fluoro substituents relative to the methanesulfonamide group.

Figure 1. Target molecule and key potential regioisomers.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing isomers as it provides direct insight into the chemical environment and connectivity of atoms within a molecule. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.[1][2]

Expertise in Action: Why NMR is Unparalleled

The key to differentiating these isomers lies in the spin-spin coupling (J-coupling) between nuclei, particularly the protons on the aromatic ring and the fluorine atom. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei.

  • ³J (ortho coupling): Typically 7-10 Hz for ¹H-¹H.

  • ⁴J (meta coupling): Typically 2-3 Hz for ¹H-¹H.

  • ⁵J (para coupling): Typically <1 Hz for ¹H-¹H.

  • ¹H-¹⁹F Couplings: These are also distance-dependent: ³J (ortho) is ~8-10 Hz, ⁴J (meta) is ~5-7 Hz, and ⁵J (para) is ~1-3 Hz.[3]

By analyzing the splitting patterns of the aromatic protons and the fluorine signal, we can piece together the substitution pattern like a puzzle.

Comparative NMR Data (Predicted)

The following table outlines the predicted NMR characteristics for our target molecule and its most probable regioisomers. The analysis of these distinct patterns is the cornerstone of our validation.

CompoundAromatic ¹H NMR Splitting Patterns (Predicted)¹⁹F NMR Splitting Pattern (¹H-coupled)
N-(3-amino-4-fluorophenyl)methanesulfonamide (Target) H-2: Doublet of doublets (dd), H-5: Doublet of doublets (dd), H-6: Triplet-like (t) or dddDoublet of doublets of doublets (ddd)
N-(4-amino-3-fluorophenyl)methanesulfonamide (Isomer 1) H-2: Doublet (d), H-5: Doublet of doublets (dd), H-6: Doublet of doublets (dd)Triplet of doublets (td) or multiplet
N-(5-amino-2-fluorophenyl)methanesulfonamide (Isomer 2) H-3: Triplet-like (t), H-4: Doublet of doublets (dd), H-6: Doublet of doublets (dd)Doublet of doublets (dd)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum, both with and without proton decoupling. The proton-coupled spectrum is essential for observing the H-F coupling constants.[5][6]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The C-F coupling constants (¹JCF, ²JCF, etc.) provide additional confirmatory data.

  • 2D NMR (Optional but Recommended): For complex cases, a ¹H-¹³C HSQC and/or HMBC experiment can definitively assign proton and carbon signals, confirming connectivity.

Pillar 2: Orthogonal Verification via Chromatography and Mass Spectrometry

While NMR provides the definitive structural proof, it is crucial to confirm the sample's purity and elemental composition. This is where chromatographic separation and mass spectrometry become essential, forming a self-validating workflow.

G Sample Test Sample HPLC HPLC Analysis Sample->HPLC HRMS High-Resolution Mass Spectrometry Sample->HRMS NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Sample->NMR Purity Purity Assessment (e.g., >99%) HPLC->Purity Mass Elemental Composition Confirmation HRMS->Mass Structure Unambiguous Structure & Isomer Identification NMR->Structure Conclusion Validated Structure of N-(3-amino-4-fluorophenyl)methanesulfonamide Purity->Conclusion Mass->Conclusion Structure->Conclusion

Figure 2. Self-validating analytical workflow.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Regioisomers, due to subtle differences in their polarity and shape, can typically be separated using HPLC.[7][8] This technique is fundamental for determining the purity of the target compound and quantifying any isomeric impurities.

The choice of a reversed-phase method (e.g., using a C18 column) is logical because these isomers are moderately polar organic molecules. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to provide differential partitioning of the isomers between the stationary and mobile phases. The slightly different dipole moments and hydrogen bonding capabilities of each isomer will result in distinct retention times, allowing for their separation and quantification.

Experimental Protocol: HPLC Method for Isomer Separation
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 20-30 minutes. This gradient is crucial for resolving closely eluting isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Mass Spectrometry (MS): The Final Check

Mass spectrometry provides the molecular weight of the compound. While standard MS cannot differentiate between isomers (as they have the same mass), High-Resolution Mass Spectrometry (HRMS) is critical.[9]

HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecule, confirming that the compound has the expected composition of C₇H₉FN₂O₂S. This step is a crucial validation, ruling out the possibility of unexpected structures or impurities with the same nominal mass.

TechniqueExpected Result for N-(3-amino-4-fluorophenyl)methanesulfonamidePurpose
HPLC A single major peak with a consistent retention time.Purity assessment and separation from regioisomers.
HRMS (ESI+) Calculated m/z: 205.0445 [M+H]⁺. Observed m/z should be within 5 ppm of the calculated value.Confirms elemental composition.

Conclusion: A Synthesis of Evidence

The definitive validation of N-(3-amino-4-fluorophenyl)methanesulfonamide does not rely on a single piece of data but on the convergence of evidence from orthogonal techniques. The analytical narrative should be as follows:

  • HRMS confirms the correct elemental formula.

  • HPLC demonstrates the sample is a single, pure compound.

  • NMR spectroscopy , through the specific chemical shifts and, most importantly, the unique spin-spin coupling patterns in the ¹H and ¹⁹F spectra, provides the unequivocal proof of the 3-amino-4-fluoro substitution pattern.

By following this multi-pillar approach, researchers, scientists, and drug development professionals can be fully confident in the identity and purity of their molecule, ensuring the integrity and success of their downstream applications.

References

  • ResearchGate. (n.d.). (a) 1 H NMR (b) 13 C NMR (c) 19 F NMR, and (d) 11 B NMR spectrum of... Retrieved from [Link]

  • Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. Retrieved from [Link]

  • SpringerLink. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Retrieved from [Link]

  • Sato, K. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Retrieved from [Link]

  • Chen, H., & Chen, Y. (2010). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Molecular Sciences, 11(9), 3277-3287. Retrieved from [Link]

  • Makowiec, S. (2021). NMR SPECTROSCOPY OF OTHER IMPORTANT NUKLEI 13C, 19F. Retrieved from [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry, e5043. Retrieved from [Link]

Sources

Comparative

Analytical Validation Guide: Elemental Characterization of N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride

Executive Summary: The Validation Challenge Compound: N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride CAS: 1778734-56-7 Role: Critical intermediate for sulfonamide-based kinase inhibitors (e.g., BRAF inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Challenge

Compound: N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride CAS: 1778734-56-7 Role: Critical intermediate for sulfonamide-based kinase inhibitors (e.g., BRAF inhibitors).

As a Senior Application Scientist, I often see discrepancies in the characterization of fluorinated sulfonamide salts. This compound presents a "perfect storm" for analytical interference:

  • Fluorine (F): Attacks standard silica combustion tubes, leading to low recovery and instrument damage.

  • Sulfur (S): Requires high-temperature combustion (>1000°C) for quantitative conversion to SO₂.

  • Hydrochloride Salt (HCl): Introduces hygroscopicity, often skewing Carbon/Hydrogen percentages if the sample is not rigorously dried or handled in an inert atmosphere.

This guide compares the performance of three primary validation methodologies—Automated Combustion Analysis (CHNS) , High-Resolution Mass Spectrometry (HRMS) , and Potentiometric Titration —to determine the most reliable protocol for certifying this material.

Theoretical Data Baseline (The "Gold Standard")

Before analyzing experimental data, we must establish the theoretical stoichiometric baseline for the monohydrochloride salt.

Molecular Formula:


Molecular Weight:  240.68  g/mol 
ElementCountAtomic Mass ContributionTheoretical % (w/w)
Carbon (C) 784.0834.93%
Hydrogen (H) 1010.084.19%
Nitrogen (N) 228.0111.64%
Sulfur (S) 132.0613.32%
Fluorine (F) 119.007.89%
Chlorine (Cl) 135.4514.73%
Oxygen (O) 232.0013.30%

Critical Insight: In commercial samples, a Chlorine content significantly below 14.73% often indicates partial salt formation (a mix of free base and salt), whereas elevated Hydrogen (>4.5%) typically signals retained moisture or solvent.

Comparative Analysis of Validation Methods

This section objectively compares analytical techniques for validating the purity and identity of the target compound.

Table 1: Method Performance Matrix
FeatureMethod A: Automated CHNS Combustion Method B: HRMS (Orbitrap/Q-TOF) Method C: Potentiometric Titration
Primary Output Bulk Purity (% Composition)Exact Mass / Formula IDStoichiometry (Salt Ratio)
Precision ±0.3% (Industry Standard)< 3 ppm mass error±0.5%
Fluorine Compatibility Low (Requires additives like WO₃)High (Unaffected)High (N/A)
Interference Risk High (F attacks quartz; hygroscopicity)Low (Matrix effects possible)Low (Specific to Cl⁻)
Sample Requirement 2–5 mg< 0.1 mg10–50 mg
Best Use Case Final Batch Release / COA GenerationStructure Confirmation / Impurity IDConfirming HCl Molar Ratio
Deep Dive: The Fluorine Interference Problem

In Method A (Combustion), the fluorine atom in N-(3-amino-4-fluorophenyl)methanesulfonamide reacts with hydrogen to form HF. HF attacks the quartz (SiO₂) combustion tube, forming volatile SiF₄. This causes two failure modes:

  • Low Carbon Recovery: The "pitting" of the tube traps carbon gases.

  • Instrument Damage: SiF₄ deposits downstream, ruining detectors.

The Solution: You must use a combustion aid. Tungsten (VI) Oxide (WO₃) or Magnesium Oxide (MgO) acts as a scavenger, binding Fluorine as stable metal fluorides and preventing the attack on quartz [1].

Experimental Protocols

Protocol 1: Optimized CHNS Analysis for Fluorinated Salts

Use this protocol to generate the data for Table 1, Method A.

Reagents:

  • Tungsten (VI) Oxide (WO₃) powder (Combustion additive).

  • Acetanilide (Standard).

  • Helium (Carrier gas, 99.999%).

Workflow:

  • Drying: Dry the hydrochloride salt at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture. Failure to do this will result in artificially high %H and low %C.

  • Weighing: Weigh 2.0 ± 0.1 mg of sample into a tin capsule using a microbalance.

  • Additive: Add ~5 mg of WO₃ directly on top of the sample in the capsule. Fold the capsule air-tight.

  • Combustion:

    • Furnace Temp: 1050°C (Higher temp required for Sulfonamide bond breaking).

    • Oxygen Dosing: 12 mL (Ensure excess O₂ for complete S -> SO₂ conversion).

  • Calibration: Run K-factor calibration using Sulfanilamide (contains S and N) rather than simple Acetanilide to match the matrix.

Protocol 2: Chloride Determination (Salt Stoichiometry)

Use this to confirm the 1:1 HCl ratio.

Workflow:

  • Dissolve 30 mg of sample in 50 mL deionized water.

  • Add 2 mL of 5M HNO₃ (to prevent Ag₂O precipitation).

  • Titrate with 0.01 M AgNO₃ solution using a silver electrode.

  • Calculation:

    
    
    Target: 14.73% ± 0.4%
    

Visualizing the Validation Logic

The following diagram outlines the decision tree for certifying this compound, specifically addressing the failure points caused by Fluorine and Hygroscopicity.

ValidationWorkflow Start Sample: N-(3-amino-4-fluorophenyl) methanesulfonamide HCl Dry Step 1: Vacuum Dry (40°C, 4h) Start->Dry Split Split Sample Dry->Split PathA Path A: Elemental (CHNS) Split->PathA PathB Path B: Titration (Cl) Split->PathB Combustion Combustion w/ WO3 Additive (Prevents F interference) PathA->Combustion Titration AgNO3 Potentiometric Titration PathB->Titration DataCheck Data Analysis Combustion->DataCheck Results Titration->DataCheck Results Pass CERTIFIED (C: 34.9% | Cl: 14.7%) DataCheck->Pass Within ±0.4% Fail_H FAIL: High %H (Moisture detected) DataCheck->Fail_H %H > 4.5% Fail_C FAIL: Low %C (F-attack on tube) DataCheck->Fail_C %C < 34.5% Fail_Cl FAIL: Low %Cl (Incomplete Salt Formation) DataCheck->Fail_Cl %Cl < 14.0%

Caption: Analytical decision matrix highlighting the necessity of WO₃ additives and drying steps to avoid common failure modes in fluorinated sulfonamide analysis.

References

  • Elementar. (2022).[1][2] CHNS analysis of fluorinated samples.[3][4] Technical Note. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Sulfonamide as an essential functional group in drug design.[2][5] In Metabolism, Pharmacokinetics and Toxicity of Functional Groups. Retrieved from [Link][1][6][7]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-amino-4-fluorophenyl)methanesulfonamide

A Researcher's Guide to Safely Handling N-(3-amino-4-fluorophenyl)methanesulfonamide As a novel compound in drug development, N-(3-amino-4-fluorophenyl)methanesulfonamide requires careful and informed handling to ensure...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling N-(3-amino-4-fluorophenyl)methanesulfonamide

As a novel compound in drug development, N-(3-amino-4-fluorophenyl)methanesulfonamide requires careful and informed handling to ensure the safety of laboratory personnel. This guide provides immediate, essential safety protocols and logistical plans for researchers and scientists. The information herein is synthesized from established safety practices for analogous compounds and general laboratory safety standards.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for N-(3-amino-4-fluorophenyl)methanesulfonamide (CAS 926270-06-6) or its hydrochloride salt (CAS 1778734-56-7) is not publicly available at this time. The following recommendations are based on the hazard profile of structurally similar compounds and general best practices for handling potentially hazardous research chemicals.

Immediate Hazard Assessment

While specific toxicity data is limited, related sulfonamide compounds exhibit a range of hazards. For instance, (3-Fluoro-4-methylphenyl)methanesulfonamide is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, it is prudent to handle N-(3-amino-4-fluorophenyl)methanesulfonamide with a similar level of caution.

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if ingested.

  • Skin Irritation: May cause redness and irritation upon contact.

  • Eye Irritation: Can cause serious irritation to the eyes.

  • Respiratory Irritation: Inhalation of the solid powder may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.[2][3]

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 RespiratorTo prevent inhalation of fine dust and protect skin and eyes from accidental contact.[2][4]
Solution Preparation Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high)To protect against splashes of the compound dissolved in solvents.[2][5]
In-Vitro/In-Vivo Dosing Double Nitrile Gloves, Disposable Gown, Safety GogglesTo prevent skin contact with the compound or treated media/animals.
Waste Disposal Double Nitrile Gloves, Lab Coat, Safety GogglesTo protect against contact with contaminated waste materials.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safely managing N-(3-amino-4-fluorophenyl)methanesulfonamide in the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase a Receiving and Storage (Tightly closed, dry, well-ventilated area) b Risk Assessment (Review available data and this guide) a->b c Don Appropriate PPE d Weighing in Ventilated Enclosure (e.g., Fume Hood) c->d e Solution Preparation d->e f Experimental Use e->f g Decontamination of Work Area f->g h Segregation of Hazardous Waste g->h i Proper Disposal (Follow institutional and local regulations) h->i

Caption: Workflow for Safe Handling of N-(3-amino-4-fluorophenyl)methanesulfonamide.

Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle the solid form of N-(3-amino-4-fluorophenyl)methanesulfonamide within a certified chemical fume hood or a ventilated balance enclosure to control the generation of dust.[4]

  • Ensure an accessible safety shower and eyewash station are nearby before beginning work.[4]

2. Personal Protective Equipment (PPE) Donning:

  • Gloves: Wear two pairs of powder-free nitrile gloves.[6] Change gloves immediately if they become contaminated, and always after 30-60 minutes of use.[6]

  • Coat/Gown: A lab coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown is recommended.

  • Eye/Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in addition to goggles if there is a significant splash hazard.

  • Respiratory Protection: When handling the powder outside of a contained and ventilated space, or if there is a risk of aerosolization, an N95 or higher-rated respirator is necessary.[2] Surgical masks do not provide adequate protection.[6]

3. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[7]

  • In case of eye contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7][9]

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Segregation: All disposable materials that come into contact with N-(3-amino-4-fluorophenyl)methanesulfonamide, including gloves, pipette tips, and empty vials, should be considered hazardous waste.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[8] Do not discharge into sewer systems.[10]

By adhering to these rigorous safety protocols, researchers can confidently handle N-(3-amino-4-fluorophenyl)methanesulfonamide while minimizing risk and ensuring a safe and productive laboratory environment.

References

  • N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride | 1778734-56-7. Sigma-Aldrich.
  • Personal protective equipment for handling Sulfogaiacol. Benchchem.
  • SAFETY D
  • Safety d
  • 2 - SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Protective Equipment (PPEs)- Safety Guideline.
  • (3-Fluoro-4-methylphenyl)methanesulfonamide | C8H10FNO2S | CID 63648807. PubChem.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • How to Choose PPE for Chemical Work.
  • 4-Amino-3-fluoropyridine - Safety D

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-4-fluorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-amino-4-fluorophenyl)methanesulfonamide
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